CA224
Description
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O/c1-26(16-15-21-17-25-23-10-6-5-9-22(21)23)24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,17,25H,15-16H2,1H3 |
InChI Key |
CPKLVRIYXBROSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CA 224 CA-224 CA224 cpd |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to CA224 Clinical Trial Protocols: Inclusion and Exclusion Criteria
This in-depth technical guide provides a comprehensive overview of the inclusion and exclusion criteria for a series of clinical trials identified by the identifier "CA224". These trials are pivotal in evaluating the efficacy and safety of novel immunotherapy combinations, primarily focusing on the combination of nivolumab and relatlimab in the treatment of melanoma and other advanced cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the patient populations being studied.
Core Investigational Agents
The this compound series of clinical trials predominantly investigates the therapeutic potential of:
-
Nivolumab: A fully human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a programmed death-1 (PD-1) immune checkpoint inhibitor. By blocking the PD-1 pathway, nivolumab restores T-cell-mediated anti-tumor activity.
-
Relatlimab: A novel, first-in-class, human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Relatlimab is designed to block the inhibitory signals of the LAG-3 pathway, thereby enhancing the immune response against cancer cells.[1][2]
The combination of these two agents represents a dual checkpoint blockade strategy, aiming to overcome immune tolerance and enhance anti-tumor efficacy by targeting two distinct inhibitory pathways.[1][3]
Quantitative Inclusion and Exclusion Criteria
The following tables summarize the key quantitative inclusion and exclusion criteria for various this compound clinical trials. These criteria are essential for defining the eligible patient population and ensuring patient safety.
Table 1: General Inclusion and Exclusion Criteria for this compound Melanoma Trials (this compound-1044, this compound-127, this compound-047)
| Criteria | Inclusion | Exclusion |
| Age | ≥ 12 years or ≥ 18 years (trial specific)[4][5][6] | - |
| Diagnosis | Histologically confirmed unresectable or metastatic melanoma (Stage III or IV)[3][4][7] | Uveal or ocular melanoma[1][5][7] |
| Prior Treatment | No prior systemic therapy for unresectable or metastatic melanoma[3][7][8] | Prior treatment with LAG-3 targeted agents[9] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1[4][10] | - |
| Measurable Disease | Presence of measurable disease as per RECIST v1.1[4][10] | - |
| Biomarker Status | Tumor tissue available for biomarker analysis[3][7] | - |
Table 2: Specific Quantitative Criteria for this compound Trials
| Trial Identifier | Specific Inclusion Criteria | Specific Exclusion Criteria |
| This compound-1044 | Resected melanoma with complete surgical removal no later than 12 weeks before treatment.[2][8] | Brain cancer/disease treated with radiation; active autoimmune disease.[2][8] |
| This compound-127 | For adolescents (≥ 12 to < 18 years), Lansky Performance Score ≥ 80% and body weight ≥ 40 kg.[4][5][10] | History of myocarditis; systemic corticosteroid use (>10 mg/day prednisone equivalent) within 14 days of study start.[5][11] |
| This compound-047 | - | Active brain metastases or leptomeningeal metastases.[1][3][7] |
| This compound-060 | Histologically confirmed unresectable, locally advanced, or metastatic gastric or gastroesophageal junction adenocarcinoma.[12] | HER2-positive status; untreated CNS metastases; significant cardiovascular disease.[12] |
Experimental Protocols and Methodologies
The this compound trials are designed as randomized, and in some cases double-blind, studies to rigorously evaluate the safety and efficacy of the investigational treatments.
General Study Design: Patients are typically randomized to receive either the combination of nivolumab and relatlimab or a control therapy, which is often nivolumab monotherapy. The primary endpoints frequently include Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints may include Objective Response Rate (ORR), Duration of Response (DoR), and safety profiles.
Drug Administration:
-
Nivolumab and Relatlimab Combination: Administered as a fixed-dose combination, typically intravenously.
-
Dosage and Schedule: The specific dosages and administration schedules vary across the different trials and are detailed in the respective study protocols.
Efficacy Assessment: Tumor response is generally assessed by blinded independent central review (BICR) using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
Signaling Pathways and Logical Relationships
Dual Checkpoint Blockade Signaling Pathway
The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that tumor cells exploit to evade the immune system. The following diagram illustrates this dual blockade.
Caption: Dual blockade of LAG-3 and PD-1 pathways by relatlimab and nivolumab.
Patient Screening and Enrollment Workflow
The process of enrolling patients into a this compound clinical trial follows a stringent workflow to ensure that only eligible candidates are included. This logical flow is crucial for the integrity of the trial data and patient safety.
Caption: Logical workflow for patient screening and enrollment in this compound trials.
References
- 1. What are the approved indications for Nivolumab/Relatlimab? [synapse.patsnap.com]
- 2. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 4. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Study Connect [bmsstudyconnect.com]
- 5. A Study of Subcutaneous Nivolumab + Relatlimab Fixed-dose Combination (FDC) in Previously Untreated Metastatic or Unresectable Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cccc.charite.de [cccc.charite.de]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to the Mechanisms of Action of Nivolumab and Relatlimab
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action for the immune checkpoint inhibitors nivolumab and relatlimab. It is designed to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development. This guide details the molecular interactions, signaling pathways, and functional consequences of targeting the PD-1 and LAG-3 pathways, both individually and in combination.
Introduction to Nivolumab and Relatlimab
Nivolumab and relatlimab are monoclonal antibodies that function as immune checkpoint inhibitors, a class of cancer immunotherapy that enhances the body's own immune system to fight cancer. Nivolumab targets the Programmed Death-1 (PD-1) receptor, while relatlimab targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor. Their combination has shown synergistic anti-tumor activity in clinical settings.
Mechanism of Action: Nivolumab
Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that specifically targets and blocks the PD-1 receptor expressed on the surface of activated T cells.[1]
The PD-1/PD-L1 Signaling Pathway
Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that regulates the immune response to prevent autoimmunity and limit tissue damage during inflammation. When T cells are activated, they upregulate the expression of the PD-1 receptor. The ligands for PD-1, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2), are expressed on various cell types, including antigen-presenting cells (APCs) and, in the context of cancer, on tumor cells themselves.
The engagement of PD-1 by its ligands, PD-L1 or PD-L2, initiates an inhibitory signal within the T cell. This signaling cascade leads to the recruitment of the tyrosine phosphatase SHP-2 to the intracellular tail of the PD-1 receptor. SHP-2 then dephosphorylates and inactivates key downstream components of the T cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. This results in the suppression of T cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity, ultimately leading to T cell "exhaustion."
Nivolumab's Therapeutic Intervention
Tumor cells can exploit the PD-1/PD-L1 pathway to evade immune surveillance by overexpressing PD-L1 on their surface. This allows them to engage with PD-1 on tumor-infiltrating lymphocytes (TILs) and suppress the anti-tumor immune response.
Nivolumab acts by binding to the PD-1 receptor with high affinity, thereby physically blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[2] This blockade releases the "brake" on T cell activation, restoring their ability to recognize and eliminate cancer cells. By inhibiting the PD-1 signaling pathway, nivolumab promotes T cell proliferation, enhances the production of effector cytokines, and augments the cytotoxic T lymphocyte (CTL) response against tumors.
Mechanism of Action: Relatlimab
Relatlimab is a human IgG4 monoclonal antibody that targets the LAG-3 receptor, another key immune checkpoint that contributes to T cell exhaustion.[1][3][4]
The LAG-3 Signaling Pathway
LAG-3 is a transmembrane protein expressed on activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs). It plays a crucial role in negatively regulating T cell function. The primary ligand for LAG-3 is the Major Histocompatibility Complex (MHC) Class II molecule, which is expressed on APCs. The interaction between LAG-3 on T cells and MHC Class II on APCs delivers an inhibitory signal to the T cell.
The precise downstream signaling cascade of LAG-3 is still under investigation, but it is known to be distinct from the PD-1 pathway. The cytoplasmic tail of LAG-3 contains a conserved "KIEELE" motif that is essential for its inhibitory function. Engagement of LAG-3 is thought to interfere with T cell receptor (TCR) signaling, leading to reduced T cell proliferation, decreased cytokine production, and an exhausted T cell phenotype.
Relatlimab's Therapeutic Intervention
Similar to PD-L1, the LAG-3/MHC Class II interaction can be exploited by tumors to suppress the anti-tumor immune response. Relatlimab binds to the LAG-3 receptor, preventing its interaction with MHC Class II molecules.[2][5] This blockade inhibits the LAG-3-mediated inhibitory signaling, thereby restoring T cell function. By blocking the LAG-3 pathway, relatlimab enhances T cell proliferation and cytokine secretion, leading to a more robust anti-tumor immune response.[5]
Synergistic Mechanism of Nivolumab and Relatlimab
PD-1 and LAG-3 are distinct immune checkpoint pathways that are often co-expressed on exhausted T cells within the tumor microenvironment. Their co-expression is associated with a more severe state of T cell dysfunction.
The combination of nivolumab and relatlimab provides a dual blockade of these two key inhibitory pathways. This dual blockade has a synergistic effect on T cell reactivation, leading to a more potent anti-tumor immune response than what is observed with either agent alone.[2] By simultaneously blocking both PD-1 and LAG-3, the combination therapy can more effectively restore the function of exhausted T cells, leading to enhanced proliferation, increased cytokine production, and greater tumor cell killing. Clinical trials, such as the RELATIVITY-047 study, have demonstrated the superior efficacy of the nivolumab and relatlimab combination compared to nivolumab monotherapy in patients with advanced melanoma.[6]
Quantitative Data
The following tables summarize key quantitative data for nivolumab and relatlimab.
Table 1: Binding Affinity and Kinetics
| Antibody | Target | Ligand(s) | KD (nM) | kon (1/Ms) | koff (1/s) | Assay Method |
| Nivolumab | PD-1 | PD-L1, PD-L2 | 3.06 | - | - | - |
| 1.45 - 4.03 | - | - | SPR | |||
| Relatlimab | LAG-3 | MHC Class II | 0.12 (bivalent) | - | - | SPR |
| 10 (monovalent) | - | - | SPR |
Table 2: Pharmacokinetic Parameters
| Antibody | Half-Life (days) | Volume of Distribution (L) | Clearance (mL/h) |
| Nivolumab | 26 | 6.6 | 7.6 |
| Relatlimab | 27 | 6.6 | 5.5 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize nivolumab and relatlimab.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Concentration
Objective: To quantify the concentration of nivolumab or relatlimab in serum samples.
Methodology:
-
Coating: Microtiter plates are coated with recombinant human PD-1 or LAG-3 protein, respectively.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Sample Incubation: Serum samples containing nivolumab or relatlimab, along with a standard curve of known antibody concentrations, are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound antibodies and other serum components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the human IgG4 Fc region is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a plate reader, and the concentration of the antibody in the samples is determined by comparing their absorbance to the standard curve.[7][8][9][10]
Cell-Based Potency Assay
Objective: To assess the functional activity of nivolumab or relatlimab in a cell-based system.
Methodology:
-
Cell Culture: An engineered T cell line expressing PD-1 or LAG-3 and a reporter gene (e.g., luciferase under the control of an NFAT response element) is co-cultured with an artificial antigen-presenting cell (aAPC) line expressing the respective ligand (PD-L1 or MHC Class II) and a T cell receptor (TCR) activator.
-
Antibody Treatment: Different concentrations of nivolumab, relatlimab, or a control antibody are added to the co-culture.
-
Incubation: The cells are incubated for a specific period to allow for T cell activation.
-
Readout: The level of T cell activation is measured by quantifying the expression of the reporter gene (e.g., by adding a luciferase substrate and measuring luminescence). An increase in the reporter signal indicates that the antibody has blocked the inhibitory signal and restored T cell activation.
-
Data Analysis: The EC50 value, the concentration of the antibody that produces 50% of the maximal response, is calculated to determine the potency of the antibody.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. ibl-international.com [ibl-international.com]
- 7. mdpi.com [mdpi.com]
- 8. genesandcancer.com [genesandcancer.com]
- 9. Model-Informed Clinical Pharmacology Profile of a Novel Fixed-Dose Combination of Nivolumab and Relatlimab in Adult and Adolescent Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to the CA224-020 Trial: Primary Objectives and Endpoints
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary objectives and endpoints of the pivotal CA224-020 clinical trial (NCT01968109). The this compound-020 trial, a Phase 1/2a study, was designed to evaluate the safety, tolerability, and efficacy of the anti-LAG-3 monoclonal antibody, relatlimab (BMS-986016), both as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, nivolumab (BMS-936558), in patients with advanced solid tumors.[1][2][3] This document details the trial's structured approach, from initial dose-finding to cohort expansion and targeted evaluation in specific patient populations.
Trial Design and Objectives
The this compound-020 trial was a multi-part study meticulously designed to systematically assess a novel immunotherapy combination. The overarching goal was to determine the safety and efficacy of targeting two distinct immune checkpoint pathways, LAG-3 and PD-1, to enhance anti-tumor immunity.[1][4]
The trial was structured into the following parts:
-
Part A: Dose Escalation of Relatlimab Monotherapy: The initial phase focused on determining the safety and tolerability of increasing doses of relatlimab administered alone. The primary objective was to identify the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of relatlimab monotherapy.
-
Part B: Dose Escalation of Relatlimab in Combination with Nivolumab: This part of the study evaluated the safety and tolerability of increasing doses of relatlimab administered concurrently with a standard dose of nivolumab. Similar to Part A, the primary objective was to establish the MTD and/or RP2D for the combination therapy.
-
Part C: Cohort Expansion: Following the determination of the RP2D for the combination therapy, Part C involved enrolling larger cohorts of patients with specific types of advanced solid tumors to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination.[1] The primary objective was to gather more extensive safety and efficacy data in select tumor types.
-
Part D: Melanoma Cohort: This part of the trial specifically focused on patients with advanced melanoma whose disease had progressed on or after prior anti-PD-1 or anti-PD-L1 therapy.[5] The primary objectives for this cohort were to definitively assess the safety and objective response rate (ORR) of the relatlimab and nivolumab combination in this heavily pre-treated patient population.[5]
Primary Objectives and Endpoints by Trial Part
The primary objectives and their corresponding endpoints were tailored to the specific goals of each part of the this compound-020 trial.
| Trial Part | Primary Objectives | Primary Endpoints |
| Part A & B (Dose Escalation) | To determine the safety and tolerability of relatlimab monotherapy and in combination with nivolumab. | - Incidence and severity of Dose-Limiting Toxicities (DLTs).- Incidence of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.- Determination of the Maximum Tolerated Dose (MTD).- Identification of the Recommended Phase 2 Dose (RP2D). |
| To characterize the pharmacokinetic profile of relatlimab. | - Pharmacokinetic parameters (e.g., Cmax, AUC). | |
| Part C (Cohort Expansion) | To further evaluate the safety and tolerability of the combination therapy in specific tumor types. | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation. |
| To assess the preliminary anti-tumor activity of the combination therapy. | - Objective Response Rate (ORR) per RECIST v1.1. | |
| Part D (Melanoma Cohort) | To assess the safety and tolerability of the combination therapy in patients with advanced melanoma post-PD-1/L1 therapy. | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation. |
| To determine the anti-tumor activity of the combination therapy in this patient population. | - Objective Response Rate (ORR) per RECIST v1.1, as determined by Blinded Independent Central Review (BICR).[5] |
Experimental Protocols
Dose Escalation and Determination of MTD/RP2D
The dose escalation phases (Parts A and B) of the trial employed a conventional 3+3 cohort design. This is a standard, rule-based method in Phase 1 oncology trials to ensure patient safety while gradually increasing the dose of the investigational drug. In this design, a cohort of three patients is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of three patients experiences a DLT, an additional three patients are enrolled at the same dose level. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT. The RP2D is then selected based on the MTD and other factors such as pharmacokinetic data and any observed anti-tumor activity.
While the specific protocol-defined DLTs for the this compound-020 trial are not publicly available, DLTs in oncology immunotherapy trials are typically defined as specific types and grades of adverse events occurring within the first cycle of treatment that are considered unacceptable. These often include, but are not limited to, Grade 4 hematologic toxicities, Grade 3 or 4 non-hematologic toxicities, and any treatment-related toxicity leading to significant treatment delay or discontinuation.
Safety Assessment
The safety and tolerability of the treatment regimens were continuously monitored throughout the trial.[1] Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized grading system (ranging from Grade 1 for mild AEs to Grade 5 for death related to an AE) allows for consistent reporting and analysis of toxicity data across clinical trials. The safety monitoring plan included regular clinical assessments, laboratory tests, and imaging studies to detect and manage any potential treatment-related side effects.
Efficacy Assessment
The anti-tumor activity of relatlimab, alone or in combination with nivolumab, was primarily assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1). RECIST v1.1 provides a standardized methodology for measuring tumor lesions and categorizing the objective response to treatment. The key efficacy endpoint, Objective Response Rate (ORR), represents the proportion of patients who have a complete response (disappearance of all target lesions) or a partial response (at least a 30% decrease in the sum of diameters of target lesions). For Part D of the trial, the ORR was a co-primary endpoint and was assessed by a Blinded Independent Central Review (BICR) to ensure unbiased evaluation.[5]
Signaling Pathway and Experimental Workflow
LAG-3 and PD-1 Co-inhibitory Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3) and programmed cell death protein 1 (PD-1) are both inhibitory receptors expressed on the surface of activated T cells. They play a crucial role in regulating T cell function and preventing excessive immune responses, but can also be co-opted by tumors to evade immune destruction.
Caption: Dual blockade of LAG-3 and PD-1 pathways enhances T-cell activation.
This compound-020 Trial Workflow
The logical flow of the this compound-020 trial followed a sequential and data-driven approach, starting with dose-finding and safety assessment before proceeding to larger-scale efficacy evaluation.
Caption: Logical progression of the this compound-020 trial from dose escalation to cohort expansion.
Quantitative Data Summary
The following table summarizes key efficacy endpoints from Part D of the this compound-020 trial in patients with advanced melanoma who had progressed on prior anti-PD-1/PD-L1 therapy.[5] The data are presented for two cohorts: D1 (patients who received one prior line of anti-PD-(L)1 therapy) and D2 (patients who received at least one prior line of anti-PD-(L)1 therapy).
| Endpoint | Cohort D1 (n=354) | Cohort D2 (n=164) |
| Objective Response Rate (ORR), % (95% CI) | 12.0 (8.8-15.8) | 9.2 (5.2-14.7) |
| Median Duration of Response (DOR), months (95% CI) | Not Reached (12.9-NR) | 12.8 (6.9-12.9) |
| Median Progression-Free Survival (PFS), months (95% CI) | 2.1 (1.9-3.5) | 3.2 (1.9-3.6) |
| 6-Month PFS Rate, % (95% CI) | 29.1 (24.2-34.1) | 27.7 (20.5-35.4) |
| Grade 3-4 Treatment-Related Adverse Events, % | 15.0 | 12.8 |
This technical guide provides a detailed examination of the primary objectives and endpoints of the this compound-020 trial. The study's design, from its careful dose-escalation phases to the focused evaluation in a resistant melanoma population, has been instrumental in defining the clinical utility of dual LAG-3 and PD-1 blockade. The data generated from this trial have significantly contributed to the understanding of this novel immunotherapy combination and its role in the treatment of advanced solid tumors.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. A Phase I/2a Dose Escalation and Cohort Expansion Study of the Safety, Tolerability, and Efficacy of Anti LAG-3 Monoclonal Antibody (BMS-986016) Administered Alone and in Combination with Anti PD-1 Monoclonal Antibody (Nivolumab, BMS-936558) in Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 3. bcan.org [bcan.org]
- 4. An Investigational Immuno-therapy Study to Assess the Safety, Tolerability and Effectiveness of Anti-LAG-3 With and Without Anti-PD-1 in the Treatment of Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. cancernetwork.com [cancernetwork.com]
The Rise of a New Checkpoint: A Technical Guide to the History and Development of Anti-LAG-3 Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lymphocyte-activation gene 3 (LAG-3), or CD223, has emerged as a critical inhibitory checkpoint receptor, following in the footsteps of CTLA-4 and PD-1 as a key target in cancer immunotherapy. Its discovery in 1990 initiated a decades-long journey of scientific inquiry, culminating in the first-in-class approval of an anti-LAG-3 therapy. This technical guide provides an in-depth exploration of the history, molecular mechanisms, and clinical development of anti-LAG-3 therapies. It details the LAG-3 signaling pathway, summarizes key clinical trial data in a comparative format, and provides methodologies for essential experiments. Visualizations of the signaling pathway and a typical preclinical development workflow are included to facilitate a deeper understanding of this promising therapeutic avenue.
A Historical Perspective: From Discovery to Clinical Reality
The story of LAG-3 began in 1990 with its discovery by Frédéric Triebel.[1][2] Initially identified as a molecule expressed on activated natural killer (NK) and T cells, its structural homology to CD4 hinted at a role in immune regulation.[1][2] Subsequent research in the 1990s established that LAG-3 is a ligand for MHC class II molecules, binding with a higher affinity than CD4.[1][3]
The 2000s brought a deeper understanding of LAG-3's function as an inhibitory receptor. It was designated as CD223 in 2000.[1] Studies revealed its expression on tumor-infiltrating lymphocytes (TILs) and its contribution to T cell exhaustion, a state of dysfunction that allows tumors to evade the immune system.[1][4] The synergistic role of LAG-3 with PD-1 in mediating T cell exhaustion became a pivotal discovery, laying the groundwork for combination therapies.[4][5]
The first clinical trial targeting LAG-3 was initiated in 2006 with a LAG-3-Ig fusion protein, IMP321.[6] However, it was the development of monoclonal antibodies that truly propelled the field forward. The first anti-LAG-3 monoclonal antibody, relatlimab (BMS-986016), entered clinical trials in 2013.[6] This marked a significant milestone, making LAG-3 the third immune checkpoint to be targeted with an antagonistic antibody in the clinic.[6]
The culmination of this extensive research came in March 2022 with the FDA approval of Opdualag, a fixed-dose combination of the anti-LAG-3 antibody relatlimab and the anti-PD-1 antibody nivolumab, for the treatment of unresectable or metastatic melanoma.[7] This approval was based on the landmark RELATIVITY-047 trial, which demonstrated the superior efficacy of the combination therapy over nivolumab monotherapy.[4][7][8]
The LAG-3 Signaling Pathway: A Mechanism of Immune Inhibition
LAG-3 is a type I transmembrane protein that acts as a negative regulator of T cell activation and function.[1][2][9] Its expression is induced on T cells following persistent antigen stimulation, a common feature of the tumor microenvironment.[5] LAG-3 exerts its inhibitory effects through interactions with its ligands and subsequent downstream signaling.
Ligands of LAG-3:
-
MHC Class II: The canonical ligand for LAG-3, expressed on antigen-presenting cells (APCs) and some tumor cells.[10] The interaction between LAG-3 on T cells and MHC class II on APCs delivers an inhibitory signal to the T cell.[9]
-
Fibrinogen-like protein 1 (FGL1): Identified as a major functional ligand of LAG-3, FGL1 is secreted by the liver and can be highly expressed by cancer cells.[11][12] The FGL1-LAG-3 interaction contributes to tumor immune evasion.[11][12][13]
-
Galectin-3 and LSECtin: These lectins can also bind to LAG-3 and contribute to the inhibition of T cell function.[14][15]
Upon ligand binding, LAG-3 associates with the T cell receptor (TCR):CD3 complex and negatively regulates TCR signaling.[9] This leads to a reduction in T cell proliferation, cytokine secretion (such as IL-2 and IFN-γ), and overall effector function.[5][9][16] The combination of relatlimab and nivolumab works by blocking two distinct inhibitory pathways, leading to enhanced T cell activation and a more robust anti-tumor immune response.[17][18]
Caption: The LAG-3 signaling pathway, illustrating ligand binding and downstream inhibitory effects on T cell function, and the mechanism of action of anti-LAG-3 therapy.
Preclinical and Clinical Development of Anti-LAG-3 Therapies
The development of anti-LAG-3 therapies has followed a rigorous path of preclinical evaluation and clinical trials. The synergistic effect of dual LAG-3 and PD-1 blockade observed in preclinical models provided a strong rationale for this combination approach in clinical settings.[4][5][19]
Key Preclinical Findings
-
Synergistic Anti-Tumor Activity: Preclinical studies in mouse models demonstrated that the combination of anti-LAG-3 and anti-PD-1 antibodies resulted in enhanced anti-tumor activity compared to either monotherapy alone.[19]
-
Enhanced T Cell Activation: In vitro assays showed that dual blockade led to increased T cell proliferation and cytokine secretion.[4]
Pivotal Clinical Trial: RELATIVITY-047
The Phase II/III RELATIVITY-047 trial was a landmark study that established the clinical benefit of dual LAG-3 and PD-1 inhibition. The trial enrolled 714 patients with previously untreated, unresectable or metastatic melanoma who were randomized to receive either the fixed-dose combination of relatlimab and nivolumab (Opdualag) or nivolumab monotherapy.[7]
Table 1: Efficacy Results from the RELATIVITY-047 Trial
| Endpoint | Opdualag (Relatlimab + Nivolumab) (n=355) | Nivolumab Monotherapy (n=359) | Hazard Ratio (95% CI) / Odds Ratio | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months | 0.75 (0.62 - 0.92) | 0.0055 |
| PFS Rate at 12 months | 47.7% | 36.0% | ||
| Median Overall Survival (OS) | Not Reached | 34.1 months | 0.80 (0.64 - 1.01) | 0.0593 |
| OS Rate at 12 months | 77.0% | 71.6% | ||
| Objective Response Rate (ORR) | 43.1% | 32.6% | 1.6 | |
| Complete Response (CR) | 16.3% | 14.2% | ||
| Median Duration of Response (DOR) | Not Reached | Not Reached |
Data sourced from multiple reports on the RELATIVITY-047 trial.[3][5][7]
The results demonstrated a statistically significant improvement in progression-free survival for the combination therapy.[7][8] While the overall survival data were not statistically significant at the time of the primary analysis, there was a clear trend favoring the combination.[3]
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in RELATIVITY-047
| Adverse Event Category | Opdualag (n=355) | Nivolumab (n=359) |
| Any Grade TRAEs | 83.7% | 72.4% |
| Grade 3/4 TRAEs | 18.9% | 9.7% |
| TRAEs Leading to Discontinuation | 14.6% | 6.7% |
| Most Common TRAEs (Any Grade) | Musculoskeletal pain (45%), Fatigue (39%), Rash (28%), Pruritus (25%), Diarrhea (24%) | Musculoskeletal pain (31%), Fatigue (29%), Rash (21%), Pruritus (17%), Diarrhea (17%) |
Data sourced from the Opdualag prescribing information and clinical trial reports.[16]
The safety profile of the combination was manageable and consistent with the known profiles of immune checkpoint inhibitors. While the incidence of adverse events was higher in the combination arm, the rate of severe events remained relatively low.
Methodologies for Key Experiments in Anti-LAG-3 Therapy Development
The development of anti-LAG-3 therapies relies on a suite of in vitro and in vivo assays to characterize antibody function and predict clinical efficacy.
Experimental Workflow for Anti-LAG-3 Antibody Development
Caption: A generalized workflow for the preclinical development of an anti-LAG-3 monoclonal antibody.
Detailed Experimental Protocols
Principle: The MLR is a functional assay that assesses the ability of an anti-LAG-3 antibody to enhance T cell activation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, HLA-mismatched donors.
-
One-Way MLR Setup:
-
Treat PBMCs from one donor (stimulator cells) with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.
-
Culture the treated stimulator cells with PBMCs from the second donor (responder cells) at a 1:1 ratio.
-
Add the anti-LAG-3 antibody at various concentrations to the co-culture. Include an isotype control antibody.
-
-
Incubation: Incubate the cell cultures for 5-7 days at 37°C in a humidified CO2 incubator.
-
Readout:
-
Proliferation: On the final day, add a proliferation marker such as 3H-thymidine or a fluorescent dye (e.g., CFSE) and measure its incorporation or dilution, respectively, to quantify T cell proliferation.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.
-
Principle: This cell-based assay uses a Jurkat T cell line engineered to express a reporter gene (e.g., luciferase) under the control of the NFAT promoter. T cell activation leads to NFAT activation and reporter gene expression. The assay measures the ability of an anti-LAG-3 antibody to block the inhibitory signal and enhance T cell activation.
Methodology:
-
Cell Lines:
-
Use a Jurkat cell line stably expressing the NFAT-luciferase reporter construct and human LAG-3.
-
Use a target cell line that expresses an MHC class II molecule, such as Raji cells.
-
-
Co-culture Setup:
-
Plate the Raji target cells in a 96-well plate.
-
Add the Jurkat-LAG-3/NFAT-luciferase reporter cells to the wells.
-
Add a T cell activator, such as Staphylococcal enterotoxin B (SEB), which crosslinks the TCR and MHC class II.
-
Add the anti-LAG-3 antibody at various concentrations.
-
-
Incubation: Co-culture the cells for 6-24 hours at 37°C.
-
Luciferase Assay: Add a luciferase substrate to the wells and measure the luminescent signal using a luminometer. An increase in luminescence indicates T cell activation.
Principle: This assay quantifies the ability of an anti-LAG-3 antibody to bind to LAG-3 and block the interaction between LAG-3 and its ligands, such as MHC class II or FGL1.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with recombinant human LAG-3 protein and incubate overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Antibody Incubation: Add the anti-LAG-3 antibody at various concentrations and incubate.
-
Ligand Addition: Add a biotinylated version of the LAG-3 ligand (e.g., recombinant FGL1-biotin) and incubate.
-
Detection: Add streptavidin-HRP and then a TMB substrate. The color development is inversely proportional to the blocking activity of the antibody.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Future Directions and Conclusion
The approval of relatlimab in combination with nivolumab has validated LAG-3 as a significant target in cancer immunotherapy.[4][7] Ongoing research is focused on exploring the efficacy of anti-LAG-3 therapies in other cancer types and in combination with other therapeutic modalities.[7] The development of bispecific antibodies targeting both LAG-3 and other checkpoints like PD-1 is also a promising area of investigation.[4]
References
- 1. Table 39, ITC2 Safety Outcome Overview - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human LAG-3 (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 3. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 - The ASCO Post [ascopost.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Trials Snapshot: OPDUALAG | FDA [fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubweb-prod.niaid.nih.gov [pubweb-prod.niaid.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Safety Profile | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 14. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. packageinserts.bms.com [packageinserts.bms.com]
- 19. Bristol Myers Squibb - U.S. Food and Drug Administration Approves First LAG-3-Blocking Antibody Combination, Opdualag™ (nivolumab and relatlimab-rmbw), as Treatment for Patients with Unresectable or Metastatic Melanoma [news.bms.com]
An In-depth Technical Guide to Biomarkers for Predicting Response to Nivolumab and Relatlimab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of nivolumab, an anti-programmed cell death-1 (PD-1) antibody, and relatlimab, a lymphocyte-activation gene 3 (LAG-3)-blocking antibody, has demonstrated significant clinical benefit in patients with advanced melanoma, leading to its approval as a first-line treatment option.[1][2][3] This dual checkpoint inhibition strategy targets two distinct pathways that contribute to T-cell exhaustion and tumor immune evasion. As with other immunotherapies, not all patients respond equally to this combination. Therefore, the identification and validation of predictive biomarkers are paramount to optimizing patient selection, guiding treatment decisions, and developing next-generation immuno-oncology strategies. This technical guide provides a comprehensive overview of the current landscape of biomarkers for predicting response to nivolumab and relatlimab, with a focus on data from the pivotal RELATIVITY-047 trial and other relevant studies.
Key Predictive Biomarkers
Several biomarkers have been investigated for their potential to predict response to nivolumab and relatlimab. These can be broadly categorized into protein expression, genomic alterations, and gene expression signatures.
LAG-3 Expression
Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated T cells, regulatory T cells, and other immune cells.[4] Its interaction with ligands, primarily MHC class II molecules, leads to the inhibition of T-cell proliferation and cytokine production, thereby contributing to an immunosuppressive tumor microenvironment. Relatlimab is a monoclonal antibody that blocks the LAG-3 pathway, restoring T-cell function.
Initial hypotheses suggested that higher LAG-3 expression in the tumor microenvironment would correlate with a greater benefit from relatlimab. Clinical data from the RELATIVITY-047 trial indicated that while patients with LAG-3 expression (defined as ≥1% of immune cells staining positive) had a numerically longer progression-free survival (PFS) with the combination therapy compared to nivolumab alone, a benefit was also observed in patients with low or no LAG-3 expression.[2][5] This suggests that LAG-3 expression, while prognostically important, may not be a definitive predictive biomarker for patient selection on its own.[6][7] However, responses were more likely in patients with LAG-3 expression greater than or equal to 1%.[7]
PD-L1 Expression
Programmed death-ligand 1 (PD-L1) expression on tumor cells and immune cells is an established biomarker for predicting response to anti-PD-1/PD-L1 therapies in various cancers. The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T-cell inactivation. Nivolumab revitalizes the anti-tumor immune response by blocking this interaction.
In the context of nivolumab and relatlimab, the predictive value of PD-L1 expression is more nuanced. The RELATIVITY-047 trial showed that patients with low PD-L1 expression (<1%) derived a notable benefit from the combination therapy compared to nivolumab monotherapy.[8] Conversely, in patients with higher PD-L1 expression (≥1%), the additional benefit of adding relatlimab was less pronounced.[1][8] This suggests that the combination may be particularly beneficial for patients with PD-L1-low tumors, who are less likely to respond to PD-1 blockade alone.
Tumor Mutational Burden (TMB)
Tumor mutational burden, the total number of somatic mutations per megabase of a tumor's genome, is another emerging biomarker for immunotherapy response. A higher TMB is thought to lead to the generation of more neoantigens, which can be recognized by the immune system, thereby making the tumor more immunogenic.
While TMB has been associated with response to single-agent PD-1 inhibitors, its specific predictive role for the nivolumab and relatlimab combination is still under investigation. The FoundationOne®CDx assay is an FDA-approved test that can assess TMB.[9][10][11][12] The calculation of TMB involves counting all synonymous and non-synonymous variants at a specific allele frequency and reporting the result as mutations per megabase.[9][12]
Gene Expression Signatures
The tumor microenvironment is a complex ecosystem of tumor cells, immune cells, and stromal components. Gene expression profiling can provide a more comprehensive assessment of the immune contexture of the tumor. The NanoString nCounter® PanCancer IO 360™ panel, which includes 770 genes, is a tool used to analyze the expression of genes involved in the interplay between the tumor, the microenvironment, and the immune response.[13][14][15][16][17]
An 18-gene Tumor Inflammation Signature (TIS), which is part of the IO 360 panel, measures a peripherally-suppressed, adaptive immune response and has been shown to correlate with response to checkpoint inhibitors.[14] A high IFN-γ signature, which is a key component of the TIS, is associated with an inflamed tumor microenvironment and has been linked to better outcomes with immunotherapy.[18][19] In the context of nivolumab and relatlimab, a higher baseline IFN-γ signature may be indicative of a pre-existing immune response that can be further potentiated by dual checkpoint blockade.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating biomarkers for nivolumab and relatlimab.
Table 1: Clinical Outcomes by LAG-3 Expression Status in the RELATIVITY-047 Trial
| Biomarker Status | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| LAG-3 ≥1% | Nivolumab + Relatlimab | 47% | Not Reported |
| Nivolumab | 35% | Not Reported | |
| LAG-3 <1% | Nivolumab + Relatlimab | 31% | Not Reported |
| Nivolumab | 24% | Not Reported | |
| Data from exploratory analyses of the RELATIVITY-047 trial.[1] |
Table 2: Clinical Outcomes by PD-L1 Expression Status in the RELATIVITY-047 Trial
| Biomarker Status | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| PD-L1 ≥1% | Nivolumab + Relatlimab | 53% | Not Reported |
| Nivolumab | 45% | Not Reported | |
| PD-L1 <1% | Nivolumab + Relatlimab | 36% | Not Reported |
| Nivolumab | 24% | Not Reported | |
| Data from exploratory analyses of the RELATIVITY-047 trial.[1] |
Table 3: Overall Efficacy from the RELATIVITY-047 Trial
| Outcome | Nivolumab + Relatlimab | Nivolumab |
| Median Progression-Free Survival (PFS) | 10.2 months | 4.6 months |
| Objective Response Rate (ORR) | 43.1% | 32.6% |
| Median Overall Survival (OS) | Not Reached | 34.1 months |
| Data from the RELATIVITY-047 trial with a median follow-up of 19.3 months.[3][20] |
Experimental Protocols
This section provides an overview of the methodologies for the key biomarker assays discussed.
LAG-3 Immunohistochemistry (IHC)
-
Antibody: Mouse monoclonal anti-LAG-3 antibody, clone 17B4.[4]
-
Staining Platform: Leica Bond III automated staining platform.[4]
-
Procedure:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.[21] A melanin pigment removal procedure is implemented for melanoma samples to prevent interference with interpretation.[22][23][24]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Primary Antibody Incubation: Slides are incubated with the anti-LAG-3 antibody (clone 17B4).
-
Detection: The Leica Bond Polymer Refine Detection kit is used for visualization.[4]
-
-
Scoring: LAG-3 expression is assessed as the percentage of immune cells with positive staining that resemble lymphocytes within the tumor region (including tumor, stroma, and invasive margin) relative to all nucleated cells. A cut-off of ≥1% is used to define LAG-3 positivity.[4]
PD-L1 Immunohistochemistry (IHC)
-
Antibody: Monoclonal Rabbit Anti-PD-L1, Clone 28-8.[25][26][27]
-
Procedure:
-
Specimen Preparation: FFPE tissue sections (4-5 µm) are mounted on charged slides.[21]
-
Deparaffinization, Rehydration, and Target Retrieval: Performed using the PT Link Pre-treatment Module with EnVision FLEX Target Retrieval Solution, Low pH, at 97°C for 20 minutes.[25][28]
-
Primary Antibody Incubation: Slides are incubated with the anti-PD-L1 antibody (clone 28-8).[26]
-
Detection: The EnVision FLEX visualization system is used. This involves incubation with a linker antibody followed by a visualization reagent consisting of secondary antibodies and horseradish peroxidase coupled to a dextran polymer backbone.[25][26]
-
-
Scoring: PD-L1 protein expression is defined as the percentage of viable tumor cells exhibiting partial or complete membrane staining at any intensity.[25][26][27]
Tumor Mutational Burden (TMB) Assessment
-
Methodology:
-
DNA Extraction: DNA is isolated from FFPE tumor tissue specimens.[9]
-
Sequencing: Targeted high-throughput hybridization-based capture technology is used to sequence 324 genes.[9]
-
Variant Calling: All synonymous and non-synonymous variants present at a 5% allele frequency or greater are counted after filtering.[9][12]
-
TMB Calculation: The total number of qualifying mutations is divided by the size of the coding region of the panel (in megabases) to report TMB in mutations per megabase (mut/Mb).[9][12]
-
Gene Expression Profiling
-
Panel: PanCancer IO 360™ Panel, which includes 770 human genes.[13][14][15][16][17]
-
Procedure:
-
RNA Extraction: RNA is extracted from FFPE tumor tissue.
-
Hybridization: The extracted RNA is hybridized with reporter and capture probes specific to the target genes in the panel.
-
Data Acquisition: The nCounter instrument digitally counts the individual mRNA transcripts.
-
Data Analysis: Data is normalized using internal reference genes. Gene expression signatures, such as the 18-gene Tumor Inflammation Signature (TIS), are calculated.[14]
-
Spatial Proteomic Analysis
-
Platform: NanoString GeoMx® Digital Spatial Profiler (DSP).[29][30][31][32][33]
-
Methodology:
-
Tissue Preparation: FFPE tissue sections are stained with a cocktail of fluorescently labeled morphology markers (e.g., to identify tumor cells, immune cells) and antibodies conjugated to photocleavable DNA barcodes.[29][31]
-
Region of Interest (ROI) Selection: Based on the fluorescence imaging, specific regions of interest within the tumor microenvironment are selected for analysis.
-
UV Cleavage: The selected ROIs are illuminated with UV light, which cleaves the DNA barcodes from the antibodies.
-
Barcode Collection and Quantification: The cleaved barcodes are collected and quantified using either the nCounter system or next-generation sequencing.
-
Data Analysis: The quantified barcode counts are mapped back to their spatial location within the tissue, providing a spatially resolved protein expression profile.[29][31]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1 and LAG-3 signaling pathways and points of inhibition.
Caption: Generalized workflow for immunohistochemistry (IHC).
Caption: Workflow for Tumor Mutational Burden (TMB) assessment.
Conclusion
The identification of robust predictive biomarkers for nivolumab and relatlimab is an ongoing and critical area of research. While no single biomarker has emerged as a definitive predictor of response, a multi-faceted approach that considers LAG-3 and PD-L1 expression, TMB, and gene expression signatures holds the most promise for personalizing treatment with this combination immunotherapy. The data from the RELATIVITY-047 trial and other studies provide a strong foundation for further investigation and the development of composite biomarker signatures. As our understanding of the complex interplay between the tumor, its microenvironment, and the immune system deepens, so too will our ability to select the patients most likely to benefit from dual LAG-3 and PD-1 blockade. Continued research into these and other novel biomarkers will be essential to advancing the field of immuno-oncology and improving outcomes for patients with cancer.
References
- 1. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]
- 2. Novel LAG-3–Blocking Antibody plus Nivolumab Shows Promise as First-Line Treatment in Advanced Melanoma [theoncologynurse.com]
- 3. targetedonc.com [targetedonc.com]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Lag-3 expression and clinical outcomes in metastatic melanoma patients treated with combination anti-lag-3 + anti-PD-1-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bioinformatic Methods and Bridging of Assay Results for Reliable Tumor Mutational Burden Assessment in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.foundationmedicine.com [info.foundationmedicine.com]
- 13. nanostring.com [nanostring.com]
- 14. nanostring.com [nanostring.com]
- 15. genomics.umn.edu [genomics.umn.edu]
- 16. nanostring.com [nanostring.com]
- 17. GEO Accession viewer [ncbi.nlm.nih.gov]
- 18. IFN-γ signature predicts response to immunotherapy - Medical Conferences [conferences.medicom-publishers.com]
- 19. IFN-γ signature enables selection of neoadjuvant treatment in patients with stage III melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overall Survival and Response with Nivolumab and Relatlimab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Development of a LAG-3 immunohistochemistry assay for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a LAG-3 immunohistochemistry assay for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. agilent.com [agilent.com]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. agilent.com [agilent.com]
- 28. An Analytical Comparison of Dako 28-8 PharmDx Assay and an E1L3N Laboratory-Developed Test in the Immunohistochemical Detection of Programmed Death-Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. 08. Proteomic Profiling of Tumor Microenvironment In Desmoplastic Melanoma Using The Nanostring Geomx Digital Spatial Profiler - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Challenges and Opportunities for Immunoprofiling Using a Spatial High-Plex Technology: The NanoString GeoMx® Digital Spatial Profiler - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nanostring.com [nanostring.com]
- 33. nanostring.com [nanostring.com]
A Technical Deep Dive into the CA224 Clinical Trial Program: Nivolumab and Relatlimab in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment is rapidly evolving, with immune checkpoint inhibitors at the forefront of therapeutic innovation. The CA224 clinical trial program, encompassing a series of studies, investigates the efficacy and safety of dual immunotherapy with nivolumab, an anti-programmed cell death protein 1 (PD-1) antibody, and relatlimab, an anti-lymphocyte-activation gene 3 (LAG-3) antibody. This whitepaper provides an in-depth technical analysis of the key this compound trials, presenting a consolidated overview of their methodologies, quantitative outcomes, and the underlying scientific rationale.
Core Rationale: Synergistic T-Cell Activation through Dual Checkpoint Blockade
The combination of nivolumab and relatlimab is founded on the principle of complementary and synergistic immune checkpoint inhibition.[1][2] Nivolumab blocks the interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells, thereby preventing T-cell inactivation.[1][3][4] Relatlimab targets a distinct inhibitory receptor, LAG-3, which also contributes to T-cell exhaustion.[1] By simultaneously blocking both pathways, the combination therapy aims to restore and enhance the anti-tumor activity of exhausted T-cells more effectively than targeting either pathway alone.[5][6][7][8]
The following diagram illustrates the proposed mechanism of action:
Overview of Key this compound Clinical Trials
This paper focuses on three prominent clinical trials within the this compound program:
-
This compound-063 (NEOpredict-Lung / NCT04205552): A Phase 2, randomized, open-label study evaluating the feasibility and efficacy of neoadjuvant nivolumab with or without relatlimab in patients with resectable NSCLC.[9][10][11][12][13]
-
This compound-104 (RELATIVITY-104 / NCT04623775): A Phase 2, randomized, double-blind study of relatlimab plus nivolumab in combination with chemotherapy versus nivolumab with chemotherapy as a first-line treatment for Stage IV or recurrent NSCLC.[2][14][15][16][17][18]
-
This compound-1093 (RELATIVITY-1093 / NCT06561386): A Phase 3, randomized, open-label study comparing nivolumab plus relatlimab with chemotherapy versus pembrolizumab with chemotherapy as a first-line treatment for non-squamous Stage IV or recurrent NSCLC with specific PD-L1 expression levels.[19][20][21]
Experimental Protocols
A standardized approach to patient selection and treatment administration is crucial for the integrity of clinical trial data. The following sections detail the methodologies for the aforementioned this compound trials.
Patient Population and Eligibility Criteria
The tables below summarize the key inclusion and exclusion criteria for each trial.
Table 1: Key Inclusion Criteria
| Criteria | This compound-063 (NCT04205552)[9][10][11] | This compound-104 (NCT04623775)[15][16][17] | This compound-1093 (NCT06561386)[19][21][22] |
| Histology | Histologically confirmed NSCLC | Histologically confirmed metastatic NSCLC (squamous or non-squamous) | Histologically confirmed Stage IV or recurrent non-squamous NSCLC |
| Stage | Resectable (Clinical stages IB, II, and selected IIIA) | Stage IV or recurrent | Stage IV or recurrent |
| Prior Treatment | No prior systemic anti-cancer therapy | No prior systemic anti-cancer therapy for advanced/metastatic disease | No prior systemic anti-cancer therapy for advanced/metastatic disease |
| ECOG Performance Status | ≤ 1 | ≤ 1 | ≤ 1 |
| PD-L1 Expression | Not specified for inclusion | Not specified for inclusion | PD-L1 ≥ 1% Tumor Cell (TC) score |
| Tumor Mutations | Not specified for inclusion | Not specified for inclusion | No EGFR mutations, ALK translocations, ROS-1 translocations, or known BRAFV600E mutations sensitive to targeted therapy |
Table 2: Key Exclusion Criteria
| Criteria | This compound-063 (NCT04205552)[10][11] | This compound-104 (NCT04623775)[15][16][17] | This compound-1093 (NCT06561386)[19][21] |
| Autoimmune Disease | Active or history of autoimmune disease | Active autoimmune disease | Active autoimmune disease |
| Prior Immunotherapy | Not specified | Prior treatment with anti-PD-1, anti-PD-L1, anti-PD-L2, or anti-CTLA-4 antibodies | Prior treatment with an anti-PD-1, anti-PD-L1, anti-PD-L2, or anti-CTLA-4 antibody |
| CNS Metastases | Not specified | Untreated CNS metastases | Untreated CNS metastases |
| Other Malignancies | Active malignancy or prior malignancy within the past 3 years | Concurrent malignancy requiring treatment or active within 2 years | Concurrent malignancy requiring treatment |
Treatment Regimens
The experimental workflows for each trial are depicted in the diagrams below.
Quantitative Trial Results
The following tables present a summary of the key efficacy and safety data from the this compound trials.
Table 3: Efficacy Results for this compound-063 (NEOpredict-Lung) [13]
| Endpoint | Nivolumab Monotherapy | Nivolumab + Relatlimab |
| Major Pathological Response Rate | 27% | 30% |
| Objective Radiographic Response Rate | 10% | 27% |
| Pathological Complete Resection | 100% | 90% |
Table 4: Efficacy Results for this compound-104 (RELATIVITY-104) [2]
| Endpoint | Nivolumab + Relatlimab + Chemo | Nivolumab + Chemo |
| Overall Response Rate (ORR) | 51.3% | 43.7% |
| Median Duration of Response (DoR) | 10.1 months | 9.1 months |
| Median Progression-Free Survival (PFS) in PD-L1 ≥ 1% | 11.6 months | 6.9 months |
| Response Rate in PD-L1 ≥ 1% | 58.0% | 39.6% |
| Median DoR in PD-L1 ≥ 1% | 13.8 months | 12.6 months |
Table 5: Safety Profile for this compound-104 (RELATIVITY-104) [2]
| Adverse Event | Nivolumab + Relatlimab + Chemo | Nivolumab + Chemo |
| Grade 3 or 4 Treatment-Related Adverse Events (TRAEs) | 54% | 55% |
| Any-Grade TRAEs Leading to Discontinuation | 13% | 14% |
Conclusion and Future Directions
The this compound clinical trial program provides compelling evidence for the therapeutic potential of dual LAG-3 and PD-1 blockade in non-small cell lung cancer. In the neoadjuvant setting, the combination of nivolumab and relatlimab shows promising pathological and radiographic response rates. For patients with advanced or recurrent disease, the addition of relatlimab to nivolumab and chemotherapy demonstrates improved clinical benefit, particularly in the PD-L1 positive population, without a significant increase in toxicity.
The ongoing Phase 3 this compound-1093 trial will be instrumental in defining the role of this combination therapy in the first-line treatment of non-squamous NSCLC. Future research should continue to explore predictive biomarkers beyond PD-L1 expression to further refine patient selection and optimize treatment outcomes. The findings from the this compound program represent a significant step forward in the development of novel immunotherapy combinations for non-small cell lung cancer.
References
- 1. What are the approved indications for Nivolumab/Relatlimab? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functionally Distinct LAG-3 and PD-1 Subsets on Activated and Chronically Stimulated CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. LAG-3 and PD-1 synergize on CD8+ T cells to drive T cell exhaustion and hinder autocrine IFN-γ-dependent anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NEOpredict: Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients (NCT04205552) [ancora.ai]
- 11. Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients | Clinical Research Trial Listing [centerwatch.com]
- 12. Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients [clin.larvol.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Clinical Trial: NCT04623775 - My Cancer Genome [mycancergenome.org]
- 15. A Study of Relatlimab Plus Nivolumab in Combination With Chemotherapy vs. Nivolumab in Combination With Chemotherapy as First Line Treatment for Participants With Stage IV or Recurrent Non-small Cell Lung Cancer (NSCLC) | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 16. RELATIVITY - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 17. A Study of Relatlimab Plus Nivolumab in Combination With Chemotherapy vs. Nivolumab in Combination With Chemotherapy as First Line Treatment for Participants With Stage IV or Recurrent Non-small Cell Lung Cancer (NSCLC) | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinTrial Refer [web.clintrialreferapp.com]
- 20. bmsclinicaltrials.com [bmsclinicaltrials.com]
- 21. A Study to Compare the Efficacy of Nivolumab and Relatlimab Plus Chemotherapy vs Pembrolizumab Plus Chemotherapy for Stage IV/Recurrent Non-squamous Non-small Cell Lung Cancer With PD-L1 Expression ≥ 1% | BMS Clinical Trials [bmsclinicaltrials.com]
- 22. A Study to Compare the Efficacy of Nivolumab and Relatlimab Plus Chemotherapy vs Pembrolizumab Plus Chemotherapy for Stage IV/Recurrent Non-squamous Non-small Cell Lung Cancer With PD-L1 Expression ≥ 1% | Clinical Research Trial Listing [centerwatch.com]
Methodological & Application
Application Notes and Protocols for Intravenous Nivolumab and Relatlimab Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of the fixed-dose combination of nivolumab and relatlimab (Opdualag™), a dual checkpoint inhibitor therapy targeting PD-1 and LAG-3. The provided protocols are based on publicly available data from preclinical studies and the pivotal RELATIVITY-047 clinical trial.
Introduction
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, while relatlimab is a human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Co-expression of PD-1 and LAG-3 on tumor-infiltrating lymphocytes contributes to T-cell exhaustion and tumor-mediated immune suppression.[2] The combination of nivolumab and relatlimab synergistically enhances T-cell-mediated anti-tumor responses.[3] This fixed-dose combination is approved for the treatment of adult and pediatric patients (12 years of age or older) with unresectable or metastatic melanoma.[4][5]
Data Presentation
Table 1: Recommended Clinical Dosage and Administration
| Parameter | Recommendation | Citation |
| Drug Product | Opdualag™ (nivolumab and relatlimab-rmbw) | [4] |
| Dosage Form | Injection: 240 mg nivolumab and 80 mg relatlimab per 20 mL (12 mg/mL and 4 mg/mL) in a single-dose vial | [4][5] |
| Recommended Dose (Adults and Pediatrics ≥12 years, ≥40 kg) | 480 mg nivolumab and 160 mg relatlimab | [4][6] |
| Administration Frequency | Intravenously every 4 weeks | [4][6] |
| Infusion Time | 30 minutes | [7][8] |
| Duration of Therapy | Until disease progression or unacceptable toxicity | [4][6] |
Table 2: Infusion Solution Preparation and Concentration
| Patient Group | Maximum Infusion Volume | Nivolumab Final Concentration Range | Relatlimab Final Concentration Range | Citation |
| Adults and Pediatrics ≥40 kg | 160 mL | 3 - 12 mg/mL | 1 - 4 mg/mL | [6][9] |
| Adults <40 kg | 4 mL/kg | 3 - 12 mg/mL | 1 - 4 mg/mL | [9] |
Note: The upper concentration limit represents administration without dilution.[5]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Nivolumab | Relatlimab | Citation |
| Volume of Distribution (steady state) | 6.6 L | 6.6 L | [10] |
| Half-life | 26 days | 27 days | [10] |
| Clearance (steady state) | 7.6 mL/h | 5.5 mL/h | [10] |
Signaling Pathway
The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that suppress T-cell activity. Nivolumab blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells and other cells in the tumor microenvironment.[11] This blockade prevents the downregulation of T-cell effector functions. Relatlimab binds to the LAG-3 receptor on T-cells, preventing its interaction with ligands such as MHC class II molecules on antigen-presenting cells and tumor cells.[1] The dual blockade of PD-1 and LAG-3 results in a more robust reactivation of exhausted T-cells and enhanced anti-tumor immunity.[3][12]
Experimental Protocols
Preclinical In Vitro T-Cell Activation Assay (Adapted from Thudium et al.)
This protocol describes a general method to assess the in vitro activity of relatlimab, alone or in combination with nivolumab, on T-cell activation.
Objective: To measure the enhancement of T-cell activation by blocking the LAG-3 and PD-1 pathways.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Superantigen (e.g., Staphylococcal enterotoxin B)
-
Relatlimab
-
Nivolumab
-
Isotype control antibodies
-
Cell culture medium and supplements
-
ELISA kit for IFN-γ or other relevant cytokines
-
96-well cell culture plates
Methodology:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate PBMCs in 96-well plates at a suitable density.
-
Add relatlimab, nivolumab, the combination, or an isotype control antibody to the respective wells at various concentrations.
-
Stimulate the T-cells with a suboptimal concentration of a superantigen.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ or other cytokines in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the antibodies on cytokine production as a measure of T-cell activation.
Clinical Protocol for Intravenous Administration (Based on RELATIVITY-047 Trial and Prescribing Information)
This protocol outlines the clinical procedure for the intravenous administration of the nivolumab and relatlimab fixed-dose combination.
Objective: To safely administer the therapeutic dose of nivolumab and relatlimab to eligible patients.
Patient Eligibility:
-
Diagnosis of unresectable or metastatic melanoma.[4]
-
Age ≥ 12 years and weight ≥ 40 kg.[4]
-
Adequate organ function as determined by baseline laboratory tests (e.g., hematology, chemistry).[7]
Materials:
-
Opdualag™ (nivolumab and relatlimab-rmbw) single-dose vials (240 mg nivolumab/80 mg relatlimab per 20 mL).[4]
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for dilution (if required).[7]
-
Sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 micrometer pore size).[6][7]
-
Intravenous infusion set and pump.
Procedure:
-
Dosage Calculation: For patients weighing ≥ 40 kg, the standard dose is 480 mg of nivolumab and 160 mg of relatlimab, which requires two 20 mL vials.[13]
-
Preparation of Infusion Solution:
-
Visually inspect the vials for particulate matter and discoloration. The solution should be clear to opalescent, and colorless to slightly yellow.[4][5]
-
Withdraw the required volume from the vials.
-
The drug can be administered undiluted or diluted with 0.9% Sodium Chloride or 5% Dextrose to a total volume not exceeding 160 mL.[7][14] The final concentration of nivolumab should be between 3-12 mg/mL and relatlimab between 1-4 mg/mL.[6]
-
Gently invert the infusion bag to mix the solution. Do not shake.[14]
-
-
Administration:
-
Administer the infusion solution intravenously over 30 minutes.[5][7]
-
Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 µm).[6][7]
-
Do not co-administer other drugs through the same intravenous line.[6]
-
Flush the intravenous line at the end of the infusion.[6]
-
-
Patient Monitoring:
-
Monitor vital signs (blood pressure, pulse, temperature) during the infusion for any signs of infusion-related reactions.[7]
-
Monitor for immune-mediated adverse reactions throughout treatment and for up to 5 months after the last dose.[7]
-
Perform regular laboratory monitoring, including liver enzymes, creatinine, and thyroid function, at baseline and periodically during treatment.[5]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial involving the administration of nivolumab and relatlimab.
Disclaimer: These protocols are for informational purposes for research and drug development professionals and are based on publicly available information. For clinical use, always refer to the latest approved prescribing information from the manufacturer and relevant regulatory agencies. For detailed experimental methodologies, consultation of the original research publications is recommended.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of nivolumab (nivo) in combination with relatlimab (rela) in patients (pts) with active melanoma brain metastases (MBM). - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Nivolumab/Relatlimab-rmbw: A Novel Dual Combination Therapy to Treat Adult and Pediatric Patients With Unresectable or Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Study Design | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application of RECIST 1.1 Criteria in CA224 Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the context of the CA224 series of clinical trials. The this compound clinical trial program, sponsored by Bristol-Myers Squibb, investigates the efficacy and safety of immunotherapy combinations, primarily focusing on the LAG-3 inhibitor relatlimab in conjunction with the PD-1 inhibitor nivolumab, across a spectrum of advanced solid tumors.
Accurate and consistent application of RECIST 1.1 is paramount in these studies for the objective assessment of treatment response and to ensure the integrity of primary endpoints such as Objective Response Rate (ORR).
Introduction to RECIST 1.1
RECIST 1.1 is a standardized methodology used in clinical trials to measure and track the size of tumors and to categorize the response to cancer treatment.[1][2][3][4] It provides a reproducible and objective framework for evaluating the change in tumor burden over time.[5] The criteria classify treatment response into four main categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[2][6]
The this compound series of trials, such as this compound-060 for gastric or gastroesophageal junction adenocarcinoma and this compound-127 for melanoma, explicitly utilize RECIST 1.1 to determine primary endpoints like ORR.[2][7]
Core Principles of RECIST 1.1 Application
The application of RECIST 1.1 involves a systematic process of lesion identification, measurement, and response assessment at baseline and subsequent follow-up imaging.
Baseline Assessment
A baseline imaging assessment, typically performed using Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), is crucial and should be conducted within a predefined timeframe before the initiation of treatment.[2]
Key Steps at Baseline:
-
Identification of Measurable and Non-Measurable Lesions:
-
Measurable Lesions: These are lesions that can be accurately measured in at least one dimension. According to RECIST 1.1, non-nodal lesions must have a longest diameter of ≥10 mm, and malignant lymph nodes must have a short axis of ≥15 mm.[1][8]
-
Non-Measurable Lesions: All other lesions are considered non-measurable. This includes small lesions, leptomeningeal disease, ascites, pleural effusion, and inflammatory breast disease.
-
-
Selection of Target Lesions:
-
A maximum of five target lesions in total, and no more than two per organ, should be selected.[1][8][9]
-
These lesions should be representative of all involved organs and be suitable for repeated, accurate measurements.
-
The sum of the longest diameters (for non-nodal lesions) and the short axes (for nodal lesions) of all target lesions is calculated and recorded as the Baseline Sum of Diameters (BSOD) .
-
-
Documentation of Non-Target Lesions:
-
All other lesions, including any identified non-measurable lesions, are documented as non-target lesions. Their presence should be noted and they will be followed qualitatively at subsequent assessments.
-
Follow-Up Assessments
Follow-up imaging should be performed at predefined intervals as specified in the this compound trial protocol.
Key Steps at Follow-Up:
-
Measurement of Target Lesions: The same target lesions identified at baseline are re-measured. The sum of the longest diameters (or short axes for nodes) is calculated at each follow-up.
-
Assessment of Non-Target Lesions: Non-target lesions are evaluated for unequivocal progression.
-
Identification of New Lesions: The appearance of any new lesion is a key indicator of disease progression.
Response Criteria (RECIST 1.1)
The response to treatment is determined by comparing the tumor measurements at follow-up to the baseline measurements.
| Response Category | Criteria for Target Lesions | Criteria for Non-Target Lesions & New Lesions |
| Complete Response (CR) | Disappearance of all target lesions. | All pathological lymph nodes must have reduced to <10 mm in short axis. Disappearance of all non-target lesions. No new lesions.[3] |
| Partial Response (PR) | At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum.[1][6] | Non-progressive disease of non-target lesions. No new lesions.[3] |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as reference the smallest sum on study.[6][10] | Non-progressive disease of non-target lesions. No new lesions. |
| Progressive Disease (PD) | At least a 20% increase in the sum of diameters of target lesions from the nadir (smallest sum recorded), and this increase must also be an absolute increase of at least 5 mm.[1][8][10] | Unequivocal progression of non-target lesions. Appearance of one or more new lesions.[10] |
Experimental Protocols for this compound Studies
The following protocols outline the standardized procedures for implementing RECIST 1.1 in the this compound clinical trials.
Imaging Protocol
-
Modality: Multidetector Computed Tomography (MDCT) is the preferred imaging modality. MRI can be used as an alternative, particularly for certain anatomical regions, but the same modality should be used consistently for a given patient throughout the study.
-
Image Acquisition:
-
CT Scan: Intravenous contrast is mandatory unless contraindicated. Slice thickness should be ≤ 5 mm.
-
MRI Scan: Specific sequences (e.g., T1-weighted with contrast, T2-weighted) should be defined in the trial protocol and used consistently.
-
-
Imaging Schedule: Baseline imaging should be performed within 28 days prior to the first dose of the study drug. Follow-up imaging should be performed at regular intervals (e.g., every 8-12 weeks) as specified in the protocol.
Tumor Measurement and Reporting Protocol
-
Lesion Measurement:
-
Measurements should be recorded in millimeters.
-
The longest diameter should be measured for non-nodal lesions.
-
The short axis should be measured for lymph nodes.
-
-
Data Collection:
-
A standardized electronic Case Report Form (eCRF) should be used to capture all RECIST 1.1 data.
-
The eCRF should include fields for:
-
Identification of each target lesion (organ and location).
-
Measurement of each target lesion at baseline and all follow-up time points.
-
Calculation of the sum of diameters.
-
Documentation of non-target lesions.
-
Documentation of any new lesions.
-
-
-
Central Review: To minimize inter-reader variability, a Blinded Independent Central Review (BICR) of all images is often implemented in pivotal trials like those in the this compound program.
Visualizations
RECIST 1.1 Workflow
Caption: Workflow for RECIST 1.1 Application in Clinical Trials.
Signaling Pathway of Relatlimab and Nivolumab
Caption: Dual checkpoint blockade by Nivolumab and Relatlimab.
Conclusion
The consistent and accurate application of RECIST 1.1 is fundamental to the successful execution of the this compound series of clinical trials. Adherence to the detailed protocols for imaging, measurement, and response assessment is essential for generating high-quality data that can reliably evaluate the efficacy of novel immunotherapy combinations. Regular training of all personnel involved in RECIST 1.1 assessment and the use of independent central review are critical measures to ensure data integrity and the validity of trial outcomes.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. ascopubs.org [ascopubs.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. A Study of Subcutaneous Nivolumab + Relatlimab Fixed-dose Combination (FDC) in Previously Untreated Metastatic or Unresectable Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RECIST 1.1 – RECIST [recist.eortc.org]
Application Notes and Protocols for Monitoring Adverse Events in Nivolumab and Relatlimab Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivolumab, a programmed death receptor-1 (PD-1) blocking antibody, and relatlimab, a lymphocyte-activation gene 3 (LAG-3) blocking antibody, are immune checkpoint inhibitors used in combination to treat unresectable or metastatic melanoma. By blocking inhibitory immune checkpoints, this combination therapy enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response. However, this heightened immune activity can also lead to a unique spectrum of side effects known as immune-related adverse events (irAEs), which can affect various organ systems.[1][2] Proactive and systematic monitoring is crucial for the early detection and effective management of these irAEs, ensuring patient safety and optimizing treatment outcomes.
These application notes provide a comprehensive overview of common adverse events associated with nivolumab and relatlimab treatment, detailed protocols for key laboratory monitoring assays, and a logical workflow for the management of irAEs.
Adverse Event Profile of Nivolumab and Relatlimab
The combination of nivolumab and relatlimab has a manageable safety profile; however, it is associated with a range of immune-related adverse events. The incidence of these events is generally higher with the combination therapy compared to nivolumab monotherapy.[3][4]
Table 1: Common Adverse Events Reported with Nivolumab and Relatlimab Combination Therapy
| Adverse Event | Frequency (>10%) | Grade 3-4 Frequency |
| Musculoskeletal pain | 45% | 4.2% |
| Fatigue | 39% | 2% |
| Rash | 28% | 1.4% |
| Pruritus | 25% | N/A |
| Diarrhea | 24% | 2% |
| Nausea | 17% | N/A |
| Hypothyroidism | 17% | N/A |
| Decreased appetite | 15% | N/A |
| Cough | 15% | N/A |
| Headache | 18% | N/A |
Data compiled from Medscape and other clinical trial data.[5]
Table 2: Serious and Immune-Mediated Adverse Events
| Adverse Event | Frequency | Grade 3-4 Incidence |
| Immune-Mediated Pneumonitis | Occurred in patients receiving the combination therapy. | Grade 3 or 4 events have been reported. |
| Immune-Mediated Colitis | Diarrhea or colitis are among the most common irAEs.[6] | Grade 3 or 4 events have been reported. |
| Immune-Mediated Hepatitis | Increased AST and ALT levels are common.[5] | Grade 3 or 4 hepatitis has been observed. |
| Immune-Mediated Endocrinopathies | Hypothyroidism, hyperthyroidism, adrenal insufficiency, and type 1 diabetes mellitus can occur.[5][7] | Grade 3 or 4 endocrinopathies have been reported. |
| Immune-Mediated Nephritis with Renal Dysfunction | Occurred in 2% of patients in clinical trials.[8] | Grade 3 events occurred in 1.1% of patients.[8] |
| Immune-Mediated Dermatologic Adverse Reactions | Rash and dermatitis are common.[8] | Severe reactions like Stevens-Johnson syndrome are rare but possible.[1] |
| Myocarditis | More frequent with combination therapy compared to monotherapy.[6] | Grade 3 myocarditis has been reported.[9][10] |
| Infusion-Related Reactions | Symptoms may include chills, shaking, itching, rash, and shortness of breath.[8][11] | Severe reactions can occur. |
Data compiled from various sources including prescribing information and clinical trial publications.[1][5][6][7][8][9][10][11]
Monitoring and Management of Adverse Events
Routine monitoring of patients receiving nivolumab and relatlimab is essential for early identification of irAEs. This includes regular clinical assessment and laboratory testing.
Recommended Laboratory Monitoring
Baseline and periodic monitoring of the following laboratory parameters is recommended:[5][12]
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin should be monitored at baseline and before each dose.
-
Renal Function Tests: Serum creatinine should be monitored at baseline and periodically during treatment.
-
Thyroid Function Tests: Thyroid-stimulating hormone (TSH), free triiodothyronine (T3), and free thyroxine (T4) should be assessed at baseline and periodically during treatment.
-
Cardiac Enzymes: In cases of suspected myocarditis, cardiac troponin levels should be measured.
Experimental Protocols
The following are detailed protocols for the key laboratory assays recommended for monitoring patients on nivolumab and relatlimab therapy. These protocols are based on standard clinical laboratory procedures.
Protocol 1: Determination of Alanine Aminotransferase (ALT) Activity
Principle: This is a colorimetric enzymatic assay. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate then reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the ALT activity in the sample.[13]
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 505 nm.
-
Water bath or incubator at 37°C.
-
Micropipettes and tips.
-
Test tubes or microplate.
-
ALT reagent kit (containing L-alanine, α-ketoglutarate, and DNPH).
-
Sodium hydroxide (NaOH) solution (0.4 M).
-
Patient serum or plasma samples.
-
Calibrators and controls.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Pipette 100 µL of the working reagent into each test tube or well.
-
Add 10 µL of patient sample, calibrator, or control to the respective tubes/wells.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Add 100 µL of DNPH solution to each tube/well.
-
Mix and incubate at 37°C for 20 minutes.
-
Add 1.0 mL of 0.4 M NaOH to each tube/well to stop the reaction.
-
Mix well and allow to stand at room temperature for 5 minutes.
-
Measure the absorbance of each sample at 505 nm against a reagent blank.
-
Calculate the ALT activity (U/L) using the absorbance of the calibrator.
Reference Range: 4 to 36 U/L (may vary slightly between laboratories).[11]
Protocol 2: Determination of Aspartate Aminotransferase (AST) Activity
Principle: This enzymatic rate method measures the activity of AST in serum or plasma. AST catalyzes the transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate in the presence of malate dehydrogenase (MDH), with the concurrent oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the AST activity.[9]
Materials:
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
-
Water bath or incubator at 37°C.
-
Micropipettes and tips.
-
AST reagent kit (containing L-aspartate, α-ketoglutarate, MDH, and NADH).
-
Patient serum or plasma samples.
-
Calibrators and controls.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Pipette 1.0 mL of the working reagent into a cuvette and incubate at 37°C for 5 minutes to reach temperature equilibrium.
-
Add 100 µL of the patient sample, calibrator, or control to the cuvette.
-
Mix by gentle inversion and immediately place the cuvette in the spectrophotometer.
-
Record the change in absorbance at 340 nm per minute for 2-3 minutes.
-
Calculate the AST activity (U/L) based on the rate of absorbance change.
Reference Range: 8 to 33 U/L (may vary slightly between laboratories).[6]
Protocol 3: Determination of Thyroid-Stimulating Hormone (TSH) Concentration
Principle: This is a sandwich-type enzyme-linked immunosorbent assay (ELISA). The sample is added to a microplate well coated with a monoclonal antibody specific for TSH. A second monoclonal antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. TSH in the sample binds to both antibodies, forming a "sandwich". After washing away unbound components, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the TSH concentration.[5]
Materials:
-
ELISA plate reader capable of reading absorbance at 450 nm.
-
Microplate washer (optional).
-
Micropipettes and tips.
-
TSH ELISA kit (containing antibody-coated microplate, HRP-conjugated antibody, TSH standards, controls, wash buffer, substrate, and stop solution).
-
Patient serum samples.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette 50 µL of standards, controls, and patient samples into the appropriate wells of the microplate.[5]
-
Add 100 µL of the HRP-conjugated anti-TSH antibody to each well.[5]
-
Gently mix and incubate for 60 minutes at room temperature.
-
Wash the wells three to five times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 50-100 µL of the stop solution to each well to terminate the reaction.[10]
-
Read the absorbance of each well at 450 nm within 15-30 minutes.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the TSH concentration of the patient samples from the standard curve.
Reference Range: Varies by age and laboratory, but typically 0.4 - 4.0 mIU/L for adults.[14]
Protocol 4: Determination of Free Thyroxine (fT4) and Free Triiodothyronine (fT3) Concentrations
Principle: These are competitive enzyme immunoassays. The patient's serum is incubated in a microplate well coated with antibodies specific for T4 or T3. An enzyme-labeled T4 or T3 is then added, which competes with the free hormone in the sample for binding to the antibody. After washing, a substrate is added, and the resulting color development is inversely proportional to the concentration of fT4 or fT3 in the sample.[15][16]
Materials:
-
ELISA plate reader.
-
Microplate washer (optional).
-
Micropipettes and tips.
-
fT4 and fT3 ELISA kits (containing antibody-coated microplates, enzyme-conjugated T4/T3, standards, controls, wash buffer, substrate, and stop solution).
-
Patient serum samples.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette 25-50 µL of standards, controls, and patient samples into the appropriate wells.
-
Add 100 µL of the enzyme-conjugated T4 or T3 to each well.
-
Gently mix and incubate for 60 minutes at room temperature.
-
Wash the wells three to five times with wash buffer.
-
Add 100 µL of substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Construct a standard curve and determine the fT4 and fT3 concentrations of the patient samples.
Reference Ranges:
-
fT4: Typically 0.8 - 1.8 ng/dL.
-
fT3: Typically 2.3 - 4.2 pg/mL. (Ranges may vary between laboratories).
Protocol 5: Determination of Cardiac Troponin I (cTnI) Concentration
Principle: This is a sandwich immunoassay. The patient's sample is added to a device or microplate containing a capture antibody specific for cTnI. A second detection antibody, labeled with an enzyme or a fluorescent tag, is also present. If cTnI is present in the sample, it forms a sandwich complex with the two antibodies. The amount of bound detection antibody is then measured, which is directly proportional to the cTnI concentration.[17][18]
Materials:
-
Troponin I immunoassay system (e.g., automated analyzer or rapid test cassette).
-
Troponin I reagent kit (containing antibodies, calibrators, and controls).
-
Patient whole blood, serum, or plasma samples.
Procedure (General overview for a rapid test cassette):
-
Bring the test cassette and sample to room temperature.
-
Apply the patient sample (e.g., a few drops of whole blood, serum, or plasma) to the sample well of the cassette.[19]
-
Add the provided buffer to the buffer well, if required by the specific test.[19]
-
Wait for the specified amount of time (usually 10-20 minutes).[18]
-
Read the result. The appearance of a test line indicates the presence of cTnI. The intensity of the line may correlate with the concentration. For quantitative results, an automated analyzer is used.
Reference Range: Varies significantly depending on the assay's sensitivity. For high-sensitivity assays, the 99th percentile upper reference limit is typically very low (e.g., <0.04 ng/mL). Any detectable level may be clinically significant.
Signaling Pathways and Management Workflow
Nivolumab (Anti-PD-1) and Relatlimab (Anti-LAG-3) Signaling Pathways
Nivolumab and relatlimab are immune checkpoint inhibitors that target the PD-1 and LAG-3 pathways, respectively. These pathways are crucial for regulating T-cell activation and preventing autoimmunity. However, cancer cells can exploit these pathways to evade immune destruction.
-
PD-1 Pathway: Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. Its ligands, PD-L1 and PD-L2, can be expressed on tumor cells. When PD-L1/L2 binds to PD-1, it sends an inhibitory signal into the T cell, suppressing its activity. Nivolumab, a monoclonal antibody, binds to PD-1, blocking the interaction with PD-L1 and PD-L2. This releases the "brake" on the T cell, allowing it to recognize and attack cancer cells.[6][7][20]
-
LAG-3 Pathway: Lymphocyte-activation gene 3 (LAG-3) is another inhibitory receptor expressed on activated T cells. Its primary ligand is the Major Histocompatibility Complex (MHC) class II molecules, which are present on antigen-presenting cells and some tumor cells. The interaction between LAG-3 and MHC class II also delivers an inhibitory signal to the T cell. Relatlimab is a monoclonal antibody that binds to LAG-3, preventing its interaction with MHC class II and thus restoring T-cell function.[3][8][11]
The dual blockade of both PD-1 and LAG-3 pathways by nivolumab and relatlimab leads to a synergistic enhancement of T-cell-mediated anti-tumor immunity.[21]
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. monobind.com [monobind.com]
- 3. mmpc.org [mmpc.org]
- 4. dbc-labs.com [dbc-labs.com]
- 5. demeditec.com [demeditec.com]
- 6. mountsinai.org [mountsinai.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. tecnomedicatepuy.com [tecnomedicatepuy.com]
- 11. mountsinai.org [mountsinai.org]
- 12. ctkbiotech.com [ctkbiotech.com]
- 13. biolabo.fr [biolabo.fr]
- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 15. monobind.com [monobind.com]
- 16. ivset.ua [ivset.ua]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. praxisdienst.de [praxisdienst.de]
- 19. mddoctorsdirect.com [mddoctorsdirect.com]
- 20. medichem-me.com [medichem-me.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for CA224 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the data collection and management procedures for the CA224 series of clinical trials. The protocols outlined below are designed to ensure the integrity, quality, and consistency of data, which is crucial for the evaluation of the safety and efficacy of the investigational therapies.
Data Presentation: Key Quantitative Data
The following tables summarize key quantitative data from the this compound trials, focusing on the efficacy and safety of Nivolumab in combination with Relatlimab.
Table 1: Efficacy Outcomes in Previously Untreated Metastatic or Unresectable Melanoma (RELATIVITY-047 Trial)
| Endpoint | Nivolumab + Relatlimab | Nivolumab Monotherapy |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months |
| Objective Response Rate (ORR) | 43.1% | 32.6% |
| Overall Survival (OS) at 12 months | 77.0% | 71.6% |
Table 2: Safety Profile
| Adverse Event (Grade 3/4) | Nivolumab + Relatlimab | Nivolumab Monotherapy |
| Any Grade 3/4 Treatment-Related AE | 18.9% | 9.7% |
| Fatigue | >1% | <1% |
| Rash | >1% | <1% |
| Arthralgia | >1% | <1% |
| Diarrhea | >1% | <1% |
Experimental Protocols
Biomarker Analysis Protocol
Objective: To identify predictive biomarkers of response and resistance to Nivolumab and Relatlimab combination therapy.
Methodology:
-
Tissue Sample Collection:
-
BRAF V600 Mutation Status:
-
All participants must have a known BRAF V600 mutation status.
-
If the status is unknown, testing will be conducted per local institutional standards during the screening period.[2]
-
-
Immunohistochemistry (IHC) for PD-L1 and LAG-3:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
-
Sections are stained with validated antibodies for PD-L1 and LAG-3.
-
Expression levels are quantified by a certified pathologist.
-
-
Gene Expression Analysis:
-
RNA is extracted from FFPE or fresh-frozen tumor tissue.
-
Gene expression profiling is performed using next-generation sequencing (NGS) or microarray technology.
-
Analysis focuses on immune-related gene signatures. A baseline upregulation of several immune modulatory pathways has been associated with a major pathologic response.[3]
-
-
Circulating Tumor DNA (ctDNA) Analysis:
-
Plasma samples are collected at baseline and at specified time points during treatment.
-
ctDNA is isolated and analyzed for tumor-specific mutations to monitor treatment response and detect minimal residual disease.[2]
-
Pharmacokinetic (PK) and Immunogenicity Sample Analysis
Objective: To characterize the pharmacokinetic profile and assess the immunogenicity of Nivolumab and Relatlimab.
Methodology:
-
Sample Collection:
-
Serum or plasma samples are collected at pre-defined time points before and after drug administration.
-
-
PK Analysis:
-
Drug concentrations in the samples are measured using a validated enzyme-linked immunosorbent assay (ELISA) or other appropriate ligand-binding assay.
-
PK parameters such as Cmax, Cmin, and AUC are calculated.
-
-
Immunogenicity Analysis:
-
Screening assays are performed to detect the presence of anti-drug antibodies (ADAs).
-
Positive samples are further characterized in confirmatory and titration assays.
-
Neutralizing antibody (NAb) assays are conducted to determine if the ADAs have a functional impact on the drug.
-
Signaling Pathways and Workflows
Nivolumab and Relatlimab Signaling Pathway
Nivolumab and Relatlimab are immune checkpoint inhibitors that target the PD-1 and LAG-3 pathways, respectively.[4][5][6] By blocking these inhibitory signals, the combination therapy enhances T-cell activation and promotes an anti-tumor immune response.[6]
References
- 1. A Study of Relatlimab Plus Nivolumab Versus Nivolumab Alone in Participants With Advanced Melanoma | BMS Study Connect [bmsstudyconnect.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Long-Term Survival and Biomarker Analysis Evaluating Neoadjuvant Plus Adjuvant Relatlimab (anti-LAG3) and Nivolumab (anti-PD1) in Patients With Resectable Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Review - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 6. Opdualag (Nivolumab + Relatlimab) Combination Treatment for Melanoma - MRA [curemelanoma.org]
Application Notes and Protocols: Statistical Analysis Plan for a Phase 3 Oncology Trial
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing a Statistical Analysis Plan (SAP) for a Phase 3 oncology clinical trial. It adheres to the principles outlined in the International Council for Harmonisation (ICH) E9 guideline on Statistical Principles for Clinical Trials and is intended to offer a practical framework for professionals in the field.[1][2][3][4][5]
Introduction and Trial Synopsis
This SAP details the statistical methods for the analysis of data from the PHOENIX trial, a Phase 3, randomized, double-blind, multicenter study. The trial is designed to evaluate the efficacy and safety of "Novimab," a novel monoclonal antibody targeting the "Growth Factor Receptor X" (GFRX), in combination with standard-of-care chemotherapy, versus placebo with standard-of-care chemotherapy in patients with previously untreated metastatic non-small cell lung cancer (NSCLC).
The primary objective is to demonstrate that Novimab in combination with chemotherapy prolongs Overall Survival (OS) compared to the control arm.[6] Key secondary objectives include the evaluation of Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[6]
Table 1: Trial Synopsis
| Aspect | Description |
| Trial Phase | Phase 3 |
| Trial Design | Randomized, Double-Blind, Placebo-Controlled, Multicenter |
| Indication | Metastatic Non-Small Cell Lung Cancer (NSCLC) |
| Patient Population | Previously untreated adult patients with metastatic NSCLC |
| Investigational Arm | Novimab + Standard-of-Care Chemotherapy |
| Control Arm | Placebo + Standard-of-Care Chemotherapy |
| Primary Endpoint | Overall Survival (OS) |
| Key Secondary Endpoints | Progression-Free Survival (PFS), Objective Response Rate (ORR), Safety |
| Sample Size | Approximately 500 patients |
Study Objectives and Endpoints
2.1 Primary Objective:
-
To compare the Overall Survival (OS) between the Novimab plus chemotherapy arm and the placebo plus chemotherapy arm.
2.2 Secondary Objectives:
-
To compare the Progression-Free Survival (PFS) between the two treatment arms.
-
To compare the Objective Response Rate (ORR) between the two treatment arms.
-
To evaluate the safety and tolerability of Novimab in combination with chemotherapy.
2.3 Exploratory Objectives:
-
To explore the relationship between GFRX biomarker status and treatment efficacy.
-
To assess the quality of life (QoL) in both treatment arms.
Trial Design and Randomization
The study will employ a 1:1 randomization ratio to either the Novimab or placebo arm. Randomization will be stratified by Eastern Cooperative Oncology Group (ECOG) performance status (0 vs 1) and histology (squamous vs non-squamous). An Interactive Web Response System (IWRS) will be used to manage randomization and ensure allocation concealment.
References
- 1. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 4. acrpnet.org [acrpnet.org]
- 5. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS - ECA Academy [gmp-compliance.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of Nivolumab and Relatlimab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative data and administration protocols for the intravenous and subcutaneous delivery of the nivolumab and relatlimab fixed-dose combination. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the pharmacokinetics, efficacy, safety, and administration procedures for both routes of delivery.
Introduction
Nivolumab, a programmed death-1 (PD-1) blocking antibody, and relatlimab, a lymphocyte activation gene-3 (LAG-3) blocking antibody, are immune checkpoint inhibitors that work synergistically to enhance anti-tumor immune responses.[1] The fixed-dose combination, commercially known as Opdualag™, is approved for the treatment of unresectable or metastatic melanoma.[2][3] Traditionally administered intravenously, a subcutaneous formulation has been developed to offer a more convenient and less invasive alternative, potentially improving the patient experience and healthcare system efficiency.[4][5] This document outlines the key comparative data and provides detailed protocols for both administration routes.
Comparative Data: Subcutaneous vs. Intravenous Administration
Clinical trials have been conducted to evaluate the non-inferiority of the subcutaneous (SC) administration of nivolumab and the nivolumab-relatlimab combination compared to the established intravenous (IV) route. The primary focus of these studies has been on pharmacokinetic parameters, efficacy, and safety.
Pharmacokinetic and Efficacy Data
The key pharmacokinetic (PK) endpoints in these comparative studies are the time-averaged serum concentration over 28 days (Cavgd28) and the trough serum concentration at steady-state (Cminss).[6][7] The objective response rate (ORR) is a key secondary endpoint to assess efficacy.[6]
Table 1: Summary of Comparative Pharmacokinetic and Efficacy Data
| Parameter | Subcutaneous (SC) Nivolumab | Intravenous (IV) Nivolumab | Subcutaneous (SC) Nivolumab + Relatlimab | Intravenous (IV) Nivolumab + Relatlimab |
| Cavgd28 | Non-inferior to IV formulation[6] | Reference[6] | Non-inferiority being evaluated in RELATIVITY-127[8][9] | Reference |
| Cminss | Non-inferior to IV formulation[6] | Reference[6] | Non-inferiority being evaluated in RELATIVITY-127[8][9] | Reference |
| Objective Response Rate (ORR) | 24%[4] | 18%[4] | Data from ongoing trials awaited | 11.5% (in a study with a different dosing regimen)[10] |
| Median Progression-Free Survival (PFS) | 6.3 months[11] | 5.7 months[11] | Data from ongoing trials awaited | 10.1 months (from RELATIVITY-047 trial)[2] |
| Administration Time | < 5 minutes[12] | 30 minutes[13][14] | Not yet detailed | 30 minutes[13][14] |
Data for subcutaneous nivolumab is from the CheckMate-67T trial in patients with advanced or metastatic clear cell renal cell carcinoma.[4][6][12] Data for the subcutaneous nivolumab and relatlimab combination is from ongoing trials and is not yet fully available.
Safety and Tolerability
The safety profiles of the subcutaneous and intravenous formulations have been found to be consistent, with no new safety signals identified for the subcutaneous route.[5][15]
Table 2: Comparative Safety Profile
| Adverse Event (AE) Profile | Subcutaneous (SC) Nivolumab | Intravenous (IV) Nivolumab | Subcutaneous (SC) Nivolumab + Relatlimab | Intravenous (IV) Nivolumab + Relatlimab |
| Overall AE Incidence | 93.1% (any grade)[11] | 94.3% (any grade)[11] | Data from ongoing trials awaited | Grade 3/4 treatment-related AEs: 18.9%[16] |
| Grade 3/4 AEs | 40.1%[11] | 46.5%[11] | Data from ongoing trials awaited | See above |
| Injection-Site Reactions | 8.1% (low grade and transient)[12] | Not applicable | Data from ongoing trials awaited | Not applicable |
| Infusion-Related Reactions | Not applicable | 7%[16][17] | Not applicable | 7%[16][17] |
Experimental Protocols
The following protocols are based on information from clinical trial descriptions and product monographs.
Intravenous Administration of Nivolumab and Relatlimab (Opdualag™)
This protocol is for the intravenous infusion of the fixed-dose combination of nivolumab and relatlimab.
Materials:
-
Opdualag™ (nivolumab and relatlimab) for injection, 240 mg nivolumab and 80 mg relatlimab per 20 mL vial.[17]
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[18][19]
-
Sterile, non-pyrogenic, low protein binding in-line filter (pore size 0.2 to 1.2 micrometer).[13][18]
-
Infusion set.[18]
Procedure:
-
Dosage: The recommended dosage for adults and pediatric patients 12 years of age or older weighing at least 40 kg is 480 mg nivolumab and 160 mg relatlimab administered every 4 weeks.[1][17]
-
Preparation:
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear to opalescent and colorless to slightly yellow.[17]
-
The infusion can be prepared by diluting the required volume of Opdualag™ with either 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[18][19]
-
The final infusion concentration should range from 3 mg/mL nivolumab and 1 mg/mL relatlimab to 12 mg/mL nivolumab and 4 mg/mL relatlimab.[19] The total infusion volume must not exceed 160 mL.[18]
-
Gently mix the diluted solution by inversion. Do not shake.[18][19]
-
-
Administration:
-
Administer the infusion intravenously over 30 minutes.[13][14]
-
Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 µm).[13][18]
-
Do not co-administer other drugs through the same intravenous line.[18][19]
-
Following administration, flush the intravenous line with 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[17][18]
-
Subcutaneous Administration of Nivolumab and Relatlimab
This protocol is based on the methodology being investigated in clinical trials. The subcutaneous formulation includes recombinant human hyaluronidase (rHuPH20) to facilitate dispersion and absorption.[6]
Materials:
-
Nivolumab and relatlimab fixed-dose combination for subcutaneous injection.
-
Recombinant human hyaluronidase (rHuPH20) as a co-formulation.[6]
-
Appropriate syringe and needle for subcutaneous injection.
Procedure (Investigational):
-
Dosage: The dosage being studied in clinical trials for the subcutaneous combination is nivolumab 960 mg and relatlimab 320 mg.[20]
-
Preparation:
-
Visually inspect the solution for particulate matter and discoloration.
-
Withdraw the required volume into a syringe.
-
-
Administration:
-
The injection is administered subcutaneously, typically in the abdomen or thigh.
-
The average injection time is less than 5 minutes.[12]
-
Visualizations
Signaling Pathways
The following diagram illustrates the mechanism of action of nivolumab and relatlimab.
Caption: Mechanism of action of nivolumab and relatlimab.
Experimental Workflow: Comparative Clinical Trial
The following diagram outlines the typical workflow of a clinical trial comparing subcutaneous and intravenous administration.
Caption: Workflow of a comparative clinical trial.
Logical Relationship: Administration Route Comparison
The following diagram illustrates the key comparative aspects between the two administration routes.
References
- 1. drugs.com [drugs.com]
- 2. What Melanoma Patients Need to Know about Opdualag - Melanoma Research Alliance [curemelanoma.org]
- 3. Advanced Melanoma Treatment | Opdualag® (nivolumab and relatlimab-rmbw) [opdualag.com]
- 4. Subcutaneous Versus IV Nivolumab for Kidney Cancer - NCI [cancer.gov]
- 5. aimwithimmunotherapy.org [aimwithimmunotherapy.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. mayo.edu [mayo.edu]
- 9. Facebook [cancer.gov]
- 10. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. Nivolumab/relatlimab-rmbw (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. aimatmelanoma.org [aimatmelanoma.org]
- 16. packageinserts.bms.com [packageinserts.bms.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. cancercareontario.ca [cancercareontario.ca]
- 19. bms.com [bms.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the CA224 series of clinical trials investigating the combination immunotherapy of Relatlimab and Nivolumab.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Relatlimab and Nivolumab combination being investigated in the this compound trials?
The this compound trials are investigating a dual checkpoint blockade immunotherapy combining Relatlimab and Nivolumab.[1][2][3]
-
Nivolumab is a human monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Nivolumab prevents the inhibition of T-cell activation, thereby enhancing the body's immune response against tumor cells.[4]
-
Relatlimab is a novel human monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor, another inhibitory checkpoint on T-cells.[2][5] By blocking the LAG-3 pathway, Relatlimab further promotes T-cell proliferation and cytokine secretion, leading to a more robust anti-tumor immune response.[3]
The combination of these two agents is designed to synergistically enhance the immune system's ability to recognize and attack cancer cells by targeting two distinct inhibitory pathways.[2]
Q2: What are the most common immune-related adverse events (irAEs) observed in the this compound trials with Relatlimab and Nivolumab?
Based on data from the pivotal RELATIVITY-047 (this compound-047) trial and other studies, the most frequently reported irAEs for the Relatlimab and Nivolumab combination include:
-
Dermatologic: Pruritus (itching) and rash are among the most common irAEs.[6][7][8] Other skin-related events can include dry skin, erythema, and vitiligo.[6]
-
Gastrointestinal: Diarrhea and colitis are notable gastrointestinal irAEs.[7]
-
Endocrine: Hypothyroidism and hyperthyroidism are the most common endocrinopathies. Adrenal insufficiency and hypophysitis have also been reported at a higher rate with the combination compared to Nivolumab alone.[9][10]
-
General: Fatigue is a commonly reported systemic irAE.[7][8][9]
-
Musculoskeletal: Arthralgia (joint pain) is also a frequent irAE.[8][9]
Q3: How does the safety profile of Relatlimab and Nivolumab compare to other immunotherapies?
The combination of Relatlimab and Nivolumab has demonstrated a manageable safety profile. Grade 3 or 4 treatment-related adverse events occurred in 18.9% of patients receiving the combination in the RELATIVITY-047 trial, compared to 9.7% in the Nivolumab monotherapy group.[11] Real-world evidence suggests a lower incidence of severe irAEs with Nivolumab-Relatlimab compared to the combination of Ipilimumab and Nivolumab.[12][13]
Q4: Are there any rare but serious irAEs associated with this combination therapy?
Yes, while rare, some serious irAEs have been observed and require immediate attention:
-
Myocarditis: Inflammation of the heart muscle is a rare but potentially fatal irAE. In the RELATIVITY-047 trial, myocarditis occurred in 1.7% of patients receiving the combination therapy.[7][10][14]
-
Pneumonitis: Inflammation of the lungs is another serious irAE that can occur.[14]
-
Hepatitis: Liver inflammation, indicated by elevated liver enzymes, has been reported.[15]
-
Nephritis and Renal Dysfunction: Inflammation of the kidneys can lead to impaired renal function.[16]
-
Severe Skin Reactions: While rare, severe reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) have been observed with PD-1 inhibitors and are a potential risk.[4]
II. Troubleshooting Guides for irAE Management
General Principles of irAE Management
Early recognition and intervention are crucial for the safe management of irAEs.[17] The general approach is based on the severity (grade) of the adverse event.
| Grade | General Management Strategy |
| Grade 1 (Mild) | Continue Relatlimab and Nivolumab with close monitoring. Symptomatic treatment may be initiated (e.g., topical corticosteroids for rash). |
| Grade 2 (Moderate) | Withhold Relatlimab and Nivolumab. Initiate systemic corticosteroids (e.g., prednisone 0.5-1 mg/kg/day or equivalent). Consider resuming treatment when symptoms resolve to Grade 1 or less. |
| Grade 3 (Severe) | Withhold Relatlimab and Nivolumab. Initiate high-dose systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). Hospitalization may be required. |
| Grade 4 (Life-threatening) | Permanently discontinue Relatlimab and Nivolumab. Administer high-dose intravenous corticosteroids. Urgent hospitalization and specialist consultation are necessary. |
This table provides a general overview. Specific management may vary by the type of irAE.
Troubleshooting Specific irAEs
Issue: Patient presents with a new or worsening rash and/or pruritus.
Initial Assessment:
-
Grade the severity:
-
Grade 1: Covers <10% of Body Surface Area (BSA), with or without mild symptoms.
-
Grade 2: Covers 10-30% of BSA, with moderate symptoms limiting daily activities.
-
Grade 3: Covers >30% of BSA, with severe symptoms limiting self-care.
-
Grade 4: Life-threatening, e.g., suspected SJS/TEN.
-
-
Rule out other causes: Consider infections, other medications, or disease progression.
Management Protocol:
| Grade | Action |
| Grade 1 | Continue treatment. Initiate topical emollients and/or corticosteroids. Oral antihistamines for pruritus. |
| Grade 2 | Withhold treatment. Start oral prednisone (0.5-1 mg/kg/day). Consider dermatology consultation. |
| Grade 3 | Withhold treatment. Start oral or IV prednisone (1-2 mg/kg/day). Hospitalize if necessary. Urgent dermatology consultation. |
| Grade 4 | Permanently discontinue treatment. Hospitalize immediately. High-dose IV corticosteroids. Urgent dermatology and multidisciplinary consultation. |
Issue: Patient reports diarrhea or other symptoms of colitis (abdominal pain, bloody stools).
Initial Assessment:
-
Grade the severity:
-
Grade 1: Increase of <4 stools/day over baseline.
-
Grade 2: Increase of 4-6 stools/day over baseline; abdominal pain; blood/mucus in stool.
-
Grade 3: Increase of ≥7 stools/day over baseline; severe abdominal pain; signs of peritonitis.
-
Grade 4: Life-threatening complications (e.g., perforation).
-
-
Diagnostic Workup: Stool cultures to rule out infection (including C. difficile), abdominal imaging. Consider endoscopy for persistent or severe symptoms.
Management Protocol:
| Grade | Action |
| Grade 1 | Continue treatment with close monitoring. Initiate symptomatic treatment (e.g., loperamide), ensure hydration. |
| Grade 2 | Withhold treatment. Start oral prednisone (1 mg/kg/day). If no improvement in 3-5 days, manage as Grade 3. |
| Grade 3 | Withhold treatment. Hospitalize. Start IV methylprednisolone (1-2 mg/kg/day). Gastroenterology consultation. If no improvement in 3-5 days, consider infliximab. |
| Grade 4 | Permanently discontinue treatment. Hospitalize immediately. High-dose IV corticosteroids. Urgent gastroenterology and surgical consultation. |
Issue: Patient presents with symptoms of endocrinopathy (e.g., fatigue, headache, cold intolerance, tachycardia).
Initial Assessment:
-
Hormone Level Testing:
-
Thyroid: TSH, free T4.
-
Pituitary: Cortisol, ACTH, TSH, FSH, LH.
-
Adrenal: Morning cortisol, ACTH stimulation test if needed.
-
-
Grade severity based on symptoms and laboratory findings.
Management Protocol:
| Endocrinopathy | Management |
| Hypothyroidism | Grade 1/2 (asymptomatic/mild): Continue treatment. Initiate thyroid hormone replacement (levothyroxine). Grade 3/4 (severe/myxedema coma): Withhold treatment. Hospitalize. Administer IV levothyroxine and corticosteroids. |
| Hyperthyroidism | Grade 1/2: Monitor. Consider beta-blockers for symptoms. Often transient and followed by hypothyroidism. Grade 3/4 (thyroid storm): Withhold treatment. Hospitalize. Endocrinology consultation. |
| Hypophysitis/Adrenal Insufficiency | Grade 2-4: Withhold treatment. Start high-dose corticosteroids (prednisone 1-2 mg/kg/day). Endocrinology consultation. Hormone replacement as needed (e.g., hydrocortisone, levothyroxine). |
III. Quantitative Data Summary
Table 1: Incidence of All-Grade and Grade 3-4 irAEs in RELATIVITY-047 (this compound-047)
| Adverse Event Category | Relatlimab + Nivolumab (All Grades) | Nivolumab (All Grades) | Relatlimab + Nivolumab (Grade 3-4) | Nivolumab (Grade 3-4) |
| Any irAE | 83.7% | 72.4% | 21.1% | 11.1% |
| Pruritus | ~16.4% (LAG-3 inhibitors) | - | - | - |
| Rash | ~18.3% (LAG-3 inhibitors) | - | - | - |
| Diarrhea/Colitis | 7% (immune-mediated) | - | 1.1% (immune-mediated) | - |
| Hypothyroidism | 17% | - | <1% | - |
| Hyperthyroidism | 17% | - | 1% | - |
| Hepatitis | - | - | - | - |
| Pneumonitis | 3.7% (immune-mediated) | - | 0.6% (immune-mediated) | - |
| Myocarditis | 1.7% | 0.6% | 0.6% | - |
| Adrenal Insufficiency | 4.2% | 0.8% | - | - |
| Hypophysitis | 2.5% | 0.8% | - | - |
Data compiled from multiple sources reporting on RELATIVITY-047 and LAG-3 inhibitor studies.[6][7][9][10][14]
IV. Experimental Protocols
Protocol: Baseline and On-Treatment Monitoring for irAEs
-
Patient Education: Before initiating treatment, educate patients on the signs and symptoms of common and serious irAEs and the importance of immediate reporting.
-
Baseline Assessment:
-
Complete physical examination.
-
Baseline laboratory tests: Complete Blood Count (CBC) with differential, comprehensive metabolic panel (including ALT, AST, bilirubin, creatinine), thyroid-stimulating hormone (TSH), and free T4.[1][18]
-
Consider baseline troponin and electrocardiogram (ECG), especially in patients with pre-existing cardiac conditions.[10]
-
-
On-Treatment Monitoring:
-
Prior to each infusion: Clinical assessment for new or worsening symptoms.
-
Laboratory Monitoring: Repeat CBC, comprehensive metabolic panel, and thyroid function tests periodically (e.g., every 4-6 weeks) and as clinically indicated.[1]
-
Cardiac Monitoring: For patients at high risk or with suggestive symptoms, monitor troponin levels.[10]
-
Protocol: Diagnostic Workup for Suspected Myocarditis
-
Immediate Action: Withhold the next dose of Relatlimab and Nivolumab.
-
Initial Investigations:
-
Stat ECG.
-
Stat troponin levels (high-sensitivity preferred).
-
Chest X-ray.
-
-
Urgent Consultation: Immediate consultation with a cardiologist.
-
Further Diagnostics (as guided by cardiology):
-
Echocardiogram to assess cardiac function.
-
Cardiac MRI to evaluate for inflammation and edema.
-
Endomyocardial biopsy may be considered in severe or diagnostically challenging cases.
-
-
Management: If myocarditis is confirmed, permanently discontinue treatment and initiate high-dose corticosteroids. Hospitalization in a monitored setting is required.
V. Visualizations
Signaling Pathways
Caption: Dual blockade of PD-1 and LAG-3 pathways by Nivolumab and Relatlimab.
Experimental Workflow
Caption: General workflow for the diagnosis and management of an irAE.
Logical Relationships
References
- 1. themelanomanurse.org [themelanomanurse.org]
- 2. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. LAG-3 Inhibitors: Insights on the third-generation immune checkpoint inhibitors | MD Anderson Cancer Center [mdanderson.org]
- 6. Cutaneous adverse effects associated with LAG‐3 inhibitor use in cancer treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 - The ASCO Post [ascopost.com]
- 8. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 9. onclive.com [onclive.com]
- 10. eviq.org.au [eviq.org.au]
- 11. Relatlimab and Nivolumab versus Nivolumab in Untreated Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real world comparison of immune-related adverse events with nivolumab-relatlimab versus ipilimumab-nivolumab in patients with advanced cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Immune-related adverse events of immune checkpoint inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bms.com [bms.com]
- 17. targetedonc.com [targetedonc.com]
- 18. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Technical Support Center: Overcoming Resistance to PD-1 and LAG-3 Blockade
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD-1 and LAG-3 blockade. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to dual PD-1 and LAG-3 blockade?
A1: Resistance to dual PD-1 and LAG-3 blockade is multifactorial. Key mechanisms include:
-
T-cell Exhaustion: Despite blocking PD-1 and LAG-3, T-cells can remain dysfunctional due to the upregulation of other inhibitory receptors, such as TIM-3, TIGIT, and VISTA.[1]
-
Immunosuppressive Tumor Microenvironment (TME): The TME can harbor various immunosuppressive elements that hinder anti-tumor immunity. These include:
-
Regulatory T-cells (Tregs): These cells actively suppress the function of effector T-cells.[2][3]
-
Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells can inhibit T-cell responses through various mechanisms.[4]
-
Tumor-Associated Macrophages (TAMs): M2-polarized TAMs, in particular, can create an immunosuppressive environment.
-
-
Loss of Antigen Presentation: Tumor cells may downregulate or lose MHC class I and II molecules, preventing recognition by T-cells.
-
LAG-3 Shedding: The metalloproteases ADAM10 and ADAM17 can cleave LAG-3 from the surface of T-cells, potentially impairing the efficacy of anti-LAG-3 antibodies.[5][6]
Q2: How does the co-expression of PD-1 and LAG-3 relate to T-cell exhaustion and resistance?
A2: PD-1 and LAG-3 are often co-expressed on tumor-infiltrating lymphocytes (TILs) and are markers of T-cell exhaustion.[7][8] This exhausted state is characterized by a progressive loss of effector functions, such as cytokine production (e.g., IFN-γ, TNF-α) and proliferative capacity.[9] While blocking both pathways can reinvigorate a subset of these exhausted T-cells, terminally exhausted T-cells may not be rescued. The synergistic action of PD-1 and LAG-3 in suppressing T-cell function means that blocking both is often more effective than targeting either one alone.[10][11]
Q3: What is the clinical evidence for the efficacy of dual PD-1 and LAG-3 blockade?
A3: The combination of the anti-LAG-3 antibody relatlimab and the anti-PD-1 antibody nivolumab has shown significant clinical benefit. The phase 2/3 RELATIVITY-047 trial in patients with previously untreated metastatic or unresectable melanoma demonstrated that the combination therapy resulted in a longer progression-free survival (PFS) compared to nivolumab alone.[12][13]
Clinical Trial Data Summary: RELATIVITY-047
| Endpoint | Nivolumab + Relatlimab | Nivolumab Alone | Hazard Ratio (HR) [95% CI] |
| Median PFS (3-year follow-up) | 10.2 months | 4.6 months | 0.79 [0.66-0.95] |
| Overall Survival (OS) (3-year follow-up) | 51.0 months | 34.1 months | 0.80 [0.66-0.99] |
| Objective Response Rate (ORR) (3-year follow-up) | 43.7% | 33.7% | N/A |
| 4-Year PFS Rate | 30.6% | 23.6% | N/A |
| 4-Year OS Rate | 52.0% | 42.8% | N/A |
Data from the RELATIVITY-047 trial.[10][14][15]
Troubleshooting Guides
Issue 1: In Vitro T-cell Activation or Co-culture Assay Shows No Enhanced T-cell Function with Dual Blockade.
-
Question: I am co-culturing T-cells and tumor cells with anti-PD-1 and anti-LAG-3 antibodies, but I'm not observing an increase in T-cell proliferation or cytokine production (e.g., IFN-γ) compared to single-agent or isotype controls. What could be the issue?
-
Possible Causes and Troubleshooting Workflow:
Troubleshooting workflow for in vitro assays. -
Detailed Experimental Protocols:
-
Protocol 1: Flow Cytometry for T-cell Exhaustion Markers
-
Cell Preparation: Prepare a single-cell suspension of your T-cells from the co-culture.
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain cells with fluorescently conjugated antibodies against CD3, CD4, CD8, PD-1, LAG-3, and TIM-3.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on live, single CD3+ cells, then on CD4+ and CD8+ subsets. Analyze the expression levels of PD-1, LAG-3, and TIM-3 on these populations. High co-expression of all three markers may indicate terminal exhaustion.
-
-
Issue 2: In Vivo Tumor Model is Resistant to Dual PD-1 and LAG-3 Blockade.
-
Question: My syngeneic mouse tumor model, which expresses the target antigen, is not responding to combination anti-PD-1 and anti-LAG-3 therapy. The tumors continue to grow. What are the next steps to investigate this resistance?
-
Investigative Workflow:
Investigative workflow for in vivo resistance. -
Detailed Experimental Protocols:
-
Protocol 2: Treg Suppression Assay
-
Cell Isolation: Isolate CD4+CD25+ Tregs from the spleens or tumors of your experimental mice. Isolate CD4+CD25- responder T-cells (Tresp) as a control population.
-
Labeling: Label the Tresp cells with a proliferation dye such as CFSE or CellTrace Violet.
-
Co-culture: Co-culture the labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Tresp:Treg).
-
Stimulation: Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.
-
Analysis: After 3-4 days, analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye via flow cytometry. Potent suppression of Tresp proliferation by Tregs indicates a highly immunosuppressive TME.
-
-
Protocol 3: MDSC Suppression Assay
-
Cell Isolation: Isolate MDSCs (CD11b+Gr-1+) from the spleens or tumors.
-
Co-culture: Co-culture the MDSCs with CFSE-labeled T-cells (activated with anti-CD3/CD28).
-
Analysis: After 3 days, assess T-cell proliferation by flow cytometry. A significant reduction in T-cell proliferation in the presence of MDSCs confirms their suppressive function.
-
Troubleshooting Tip: Be aware that microbead-based T-cell stimulation can sometimes lead to artifactual suppression due to phagocytosis of the beads by MDSCs. Consider using plate-bound anti-CD3/CD28 antibodies as an alternative stimulation method.[16]
-
-
Signaling Pathway Overview
This diagram illustrates the key inhibitory signaling pathways of PD-1 and LAG-3, and potential resistance mechanisms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. navinci.se [navinci.se]
- 5. Development of a LAG-3 immunohistochemistry assay for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The response to anti–PD-1 and anti–LAG-3 checkpoint blockade is associated with regulatory T cell reprogramming [cancer.fr]
- 7. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Role of ADAM10/17-Mediated Cleavage of LAG3 in the Impairment of Immunosuppression in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. Quantitative Assessment of PD-L1 as an Analyte in Immunohistochemistry Diagnostic Assays using a Standardized Cell Line Tissue Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Avoiding phagocytosis-related artifact in myeloid derived suppressor cell T-lymphocyte suppression assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nivolumab and Relatlimab Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nivolumab and relatlimab combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the nivolumab and relatlimab combination?
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that targets the programmed death-1 (PD-1) receptor.[1][2][3] It blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which releases the inhibition of the anti-tumor immune response.[1][4] Relatlimab is a human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[5][6][7] By binding to LAG-3, relatlimab prevents its interaction with its ligands, primarily MHC class II, which in turn reduces LAG-3-mediated immune suppression and promotes T-cell proliferation and cytokine secretion.[5][8] The dual blockade of PD-1 and LAG-3 pathways results in increased T-cell activation and a more potent anti-tumor immune response compared to either agent alone.[8][9]
Q2: What is the FDA-approved dosage and administration for the nivolumab and relatlimab fixed-dose combination (Opdualag™)?
The FDA-approved fixed-dose combination of nivolumab and relatlimab, known as Opdualag™, is indicated for the treatment of unresectable or metastatic melanoma in adult and pediatric patients 12 years of age or older.[7][10][11] The recommended dosage for adult and pediatric patients weighing at least 40 kg is 480 mg of nivolumab and 160 mg of relatlimab administered intravenously every 4 weeks.[10][11][12][13] This is continued until disease progression or unacceptable toxicity occurs.[12][13] The infusion is typically administered over 30 minutes.[14] For pediatric patients 12 years or older weighing less than 40 kg, a recommended dosage has not been established.[11]
Q3: What were the key efficacy findings from the pivotal RELATIVITY-047 trial?
The RELATIVITY-047 trial was a phase II/III study that evaluated the efficacy of the nivolumab and relatlimab fixed-dose combination compared to nivolumab monotherapy in patients with previously untreated, unresectable, or metastatic melanoma.[10][15][16] The combination therapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS).[15] At a median follow-up of 13.2 months, the median PFS was 10.12 months for the combination group compared to 4.63 months for the nivolumab monotherapy group.[15] An updated analysis with a median follow-up of 25.3 months continued to show a significant PFS benefit with the combination therapy.[17]
Troubleshooting Guide
Q4: How should immune-mediated adverse reactions (IMARs) be managed during treatment?
Close monitoring for symptoms and signs of IMARs is crucial.[12] Liver enzymes, creatinine, and thyroid function should be evaluated at baseline and periodically throughout treatment.[12][18] For suspected IMARs, a thorough workup should be initiated to rule out other causes.[12] Management typically involves withholding or permanently discontinuing treatment based on the severity of the reaction and may require the administration of corticosteroids.[12][19] For severe (Grade 3) IMARs, treatment should be withheld.[12] For life-threatening (Grade 4) or recurrent severe IMARs, permanent discontinuation is recommended.[12]
Q5: Are dose reductions recommended for managing adverse events?
No, dose reductions of the nivolumab and relatlimab fixed-dose combination are not recommended.[10][13] Management of adverse reactions typically involves delaying or discontinuing treatment.[19]
Q6: What is the protocol for preparing and administering the intravenous infusion?
The nivolumab and relatlimab fixed-dose combination is for intravenous use only.[13] It can be administered undiluted or diluted with 0.9% Sodium Chloride Injection or 5% Dextrose in Water (D5W).[9][13] The final concentration for infusion should be within the range of 3 to 12 mg/mL for nivolumab and 1 to 4 mg/mL for relatlimab.[9][13] The solution should be administered over 30 minutes through an intravenous line containing a sterile, non-pyrogenic, low protein binding in-line filter (pore size of 0.2 to 1.2 micrometers).[13][18] Do not co-administer other drugs through the same intravenous line.[13]
Q7: Are there any known biomarkers that can predict response to this combination therapy?
Biomarker analyses from the RELATIVITY-047 trial have been conducted to identify patient populations that may derive the most benefit.[20] Studies have suggested that patients with low PD-L1 expression and high LAG-3 expression may be more likely to respond to the combination therapy compared to nivolumab alone.[21] Further research indicates that baseline immune features, such as higher gene expression signatures of B cells, CD8 T cells, and increased expression of TIGIT and IFN-γ, are associated with a major pathologic response.[22] Conversely, higher expression of B7-H3 may be a marker of resistance.[22][23]
Data Presentation
Table 1: Efficacy Results from the RELATIVITY-047 Trial
| Endpoint | Nivolumab + Relatlimab (n=355) | Nivolumab Monotherapy (n=359) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (months) | 10.12[15] | 4.63[15] | 0.75 (0.62-0.92)[15] | 0.0055[15] |
| Objective Response Rate (%) | 43.1[24] | 32.6[24] | - | - |
| Median Overall Survival (months) | Not Reached | 34.1[10] | 0.80 (0.64-1.01)[10] | 0.0593[15] |
Table 2: Common Adverse Events (≥15%) in the RELATIVITY-047 Trial
| Adverse Event | Nivolumab + Relatlimab (%) | Nivolumab Monotherapy (%) |
| Musculoskeletal pain | 45[12] | - |
| Fatigue | 39[12] | - |
| Rash | 28[12] | - |
| Pruritus | 25[12] | - |
| Diarrhea | 24[12] | - |
| Headache | 18[12] | - |
| Nausea | 17[12] | - |
| Hypothyroidism | 17[12] | - |
| Decreased appetite | 15[12] | - |
| Cough | 15[12] | - |
Table 3: Grade 3/4 Treatment-Related Adverse Events of Interest
| Adverse Event | Nivolumab + Relatlimab (%) | Nivolumab Monotherapy (%) |
| All Grade 3/4 TRAEs | 21.1[24][25] | 11.1[24][25] |
| Myocarditis | 1.7 | 0.6 |
| Adrenal Insufficiency | 1.4 | 0.3 |
| Hepatitis | 1.4 | 0.6 |
Data for Myocarditis, Adrenal Insufficiency, and Hepatitis are from an analysis of the RELATIVITY-047 trial.
Experimental Protocols & Visualizations
Signaling Pathway
The combination of nivolumab and relatlimab targets two distinct inhibitory pathways on T-cells to enhance anti-tumor immunity.
Caption: Dual blockade of PD-1 and LAG-3 pathways by nivolumab and relatlimab.
Experimental Workflow: Patient Monitoring
A systematic approach to patient monitoring is essential for safety and efficacy assessment during treatment with nivolumab and relatlimab.
Caption: Workflow for patient monitoring during nivolumab and relatlimab therapy.
Logic Diagram: Management of Immune-Mediated Adverse Reactions (IMARs)
This diagram outlines the decision-making process for managing common IMARs based on their severity.
Caption: Decision tree for managing immune-mediated adverse reactions by grade.
References
- 1. Nivolumab - NCI [dctd.cancer.gov]
- 2. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Fixed-Dose Nivolumab and Relatlimab-rmbw for Unresectable or Metastatic Melanoma - The ASCO Post [ascopost.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. Dosing Schedule | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 15. Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeting LAG-3 and PD-1 With Relatlimab and Nivolumab: A New Option Under Study in Advanced Melanoma - The ASCO Post [ascopost.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. drugs.com [drugs.com]
- 19. uhs.nhs.uk [uhs.nhs.uk]
- 20. Unraveling Relatlimab-Specific Biology Using Biomarker Analyses in Patients with Advanced Melanoma in RELATIVITY-047 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. ascopubs.org [ascopubs.org]
- 23. targetedonc.com [targetedonc.com]
- 24. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Latest Option: Nivolumab and Relatlimab in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunotherapy Trial Patient Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of patient selection for immunotherapy clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers used for patient selection in immunotherapy trials?
The three primary biomarkers currently utilized to predict response to immune checkpoint inhibitors are Programmed Death-Ligand 1 (PD-L1) expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI).[1] While PD-L1 is the most widely used, TMB and MSI are also critical in identifying patients likely to respond to immunotherapy.[1][2]
Q2: Why is patient selection so challenging for immunotherapy trials?
Patient selection is complex because the interaction between the tumor, its microenvironment, and the patient's immune system is highly variable.[3] Unlike targeted therapies that depend on a single genetic marker, immunotherapy response is influenced by a multitude of factors.[4][5] Consequently, even with biomarker testing, not all patients with positive markers will respond, and some with negative markers may still benefit.[4][6]
Q3: What are the common eligibility criteria for patients in immunotherapy trials?
Most immunotherapy trials share common eligibility criteria that often exclude patients with certain conditions that could affect the proper functioning of the immune system.[7] Common exclusion criteria include:
-
Prior organ transplantation.[9]
-
Chronic infections such as HIV, Hepatitis B, or Hepatitis C.[7]
-
Use of immunosuppressive medications, like corticosteroids.[7][8]
-
Active or untreated brain metastases.[7]
Q4: Can a patient be eligible for an immunotherapy trial if they have a low PD-L1 expression?
Yes, in some cases. While high PD-L1 expression is often associated with a better response to anti-PD-1/PD-L1 therapies, responses have been observed in patients with low or even negative PD-L1 expression.[4][10] Other biomarkers like high TMB or MSI-High status can indicate potential benefit from immunotherapy, regardless of PD-L1 levels.[11][12]
Q5: What is the significance of Tumor Mutational Burden (TMB)?
TMB is the total number of somatic mutations per coding area of a tumor genome.[3][13] A high TMB is thought to lead to the production of more neoantigens, which are novel proteins that can be recognized as foreign by the immune system, thereby stimulating an anti-tumor immune response.[13][14][15]
Q6: How is Microsatellite Instability (MSI) related to immunotherapy response?
Microsatellite Instability (MSI) is a condition of genetic hypermutability that results from a defective DNA mismatch repair (dMMR) system.[1][16] Tumors with high MSI (MSI-H) accumulate a large number of mutations, leading to the production of neoantigens that can trigger an immune response.[16] MSI-H status is a predictive biomarker for response to immune checkpoint inhibitors across various tumor types.[12][16]
Troubleshooting Guides
PD-L1 Immunohistochemistry (IHC) Staining
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or No Staining | - Primary antibody concentration too low.- Incompatible secondary antibody.- Antigen retrieval suboptimal.- Tissue over-fixation. | - Increase primary antibody concentration.- Ensure the secondary antibody is specific to the primary antibody's host species.- Optimize antigen retrieval method (heat-induced or enzymatic).- Use freshly prepared reagents.[17][18] |
| High Background Staining | - Primary or secondary antibody concentration too high.- Inadequate blocking.- Endogenous peroxidase activity not quenched. | - Titrate antibodies to optimal concentrations.- Use a serum blocking step from the same species as the secondary antibody.- Treat with hydrogen peroxide to block endogenous peroxidase.[17][19][20] |
| Non-specific Staining | - Cross-reactivity of antibodies.- Drying of the tissue section during staining. | - Run a negative control (without primary antibody) to check for secondary antibody non-specificity.- Keep slides in a humidified chamber during incubations.[17][20] |
Tumor Mutational Burden (TMB) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low DNA Quality/Quantity | - Poor sample preservation (formalin-fixed paraffin-embedded - FFPE).- Insufficient tumor tissue. | - Use validated DNA extraction kits for FFPE samples.- Ensure a pathologist marks the tumor-rich area for microdissection. |
| Inaccurate TMB Score | - Inconsistent bioinformatic pipeline.- Germline mutations not filtered out.- Sequencing panel size is too small. | - Use a standardized and validated bioinformatics workflow.- Sequence a matched normal sample to filter germline variants.- Use a comprehensive gene panel of sufficient size for accurate TMB estimation.[21] |
| High Variance in TMB Results | - Differences in sequencing platforms.- Lack of standardized TMB calculation methods. | - Use a consistent sequencing platform and panel for all samples in a study.- Follow established guidelines for TMB calculation and reporting. |
Microsatellite Instability (MSI) Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Ambiguous PCR Results | - Low tumor purity.- Poor DNA quality. | - Enrich for tumor cells via microdissection.- Use a DNA quality control step before PCR. |
| Discordant IHC and PCR Results | - Some mutations in mismatch repair genes do not result in protein loss detectable by IHC.- Technical issues with either assay. | - If IHC is negative but clinical suspicion is high, confirm with PCR-based MSI testing.- For ambiguous IHC results, PCR-based testing is recommended for confirmation.[16][22] |
| False Negative IHC | - Technical error in the staining process.- Rare mutations that don't lead to complete protein loss. | - Ensure proper positive and negative controls are included in each IHC run.- Correlate with clinical and pathological features. |
Quantitative Data Summary
Table 1: Biomarker Cutoffs and Associated Response Rates (Illustrative Examples)
| Biomarker | Cancer Type | Cutoff for "High" | Objective Response Rate (ORR) in "High" Population | Objective Response Rate (ORR) in "Low/Negative" Population | Reference |
| PD-L1 (TPS) | NSCLC (first-line) | ≥50% | ~45% | ~20% | [4][11] |
| TMB | Solid Tumors | ≥10 mutations/megabase | ~29% | ~11% | [15] |
| MSI | Colorectal Cancer | MSI-High | ~50% | <1% | [5] |
TPS: Tumor Proportion Score Note: These values are approximate and can vary significantly based on the specific clinical trial, patient population, and therapeutic agent.
Experimental Protocols
PD-L1 Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes and a final wash in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a validated buffer (e.g., citrate buffer pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate slides in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Incubate with a protein block or normal serum from the same species as the secondary antibody to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate with a validated anti-PD-L1 primary antibody at the optimal dilution and temperature.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.
-
Detection: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: A pathologist scores the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or the percentage of the tumor area occupied by PD-L1-staining tumor and immune cells (Combined Positive Score - CPS).
Tumor Mutational Burden (TMB) Analysis Workflow
-
Sample Preparation: Extract DNA from FFPE tumor tissue and a matched normal blood or tissue sample.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA.
-
Sequencing: Perform next-generation sequencing (NGS) using either whole-exome sequencing (WES) or a large targeted gene panel.[13][23]
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call somatic mutations by comparing the tumor and normal sequences to identify tumor-specific variants.[23]
-
Filter out germline mutations and known non-pathogenic variants.
-
Calculate TMB by dividing the total number of qualifying somatic mutations by the size of the coding region sequenced in megabases (Mb).[24]
-
Microsatellite Instability (MSI) Testing by PCR
-
DNA Extraction: Extract DNA from both tumor and matched normal tissue.
-
PCR Amplification: Amplify a panel of microsatellite markers (typically 5-7 markers) from both the tumor and normal DNA using fluorescently labeled primers.[25] A common panel includes BAT-25, BAT-26, NR-21, NR-24, and CAT-25.[25]
-
Fragment Analysis: Separate the PCR products by size using capillary electrophoresis.
-
Data Analysis: Compare the electrophoretic profiles of the tumor and normal samples for each marker. If the tumor DNA shows alleles of different sizes that are not present in the normal DNA, the marker is considered unstable.
-
MSI Status Determination:
-
MSI-High (MSI-H): ≥2 of the 5 markers are unstable.[26]
-
MSI-Low (MSI-L): 1 of the 5 markers is unstable.
-
Microsatellite Stable (MSS): No markers are unstable.
-
Visualizations
References
- 1. oncologypro.esmo.org [oncologypro.esmo.org]
- 2. mdpi.com [mdpi.com]
- 3. Patient selection biomarkers in immuno-oncology | Insights | ICON plc [iconplc.com]
- 4. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive biomarkers for checkpoint inhibitor-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearch.org [cancerresearch.org]
- 8. droracle.ai [droracle.ai]
- 9. onclive.com [onclive.com]
- 10. The Strengths and Pitfalls of PD-L1 as a Biomarker for Immunotherapy - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. Tumor mutational burden (TMB) as a biomarker of response to immunotherapy in small cell lung cancer - Boumber - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Microsatellite Instability: A Review of Molecular Epidemiology and Implications for Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Mutational Burden: An Important Biomarker for Cancer Immunotherapy | Canary Onco [canaryonco.com]
- 14. Tumour mutational burden as a biomarker for immunotherapy: Current data and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor Mutational Burden as a Predictor of Immunotherapy Response: Is More Always Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. origene.com [origene.com]
- 18. documents.cap.org [documents.cap.org]
- 19. bosterbio.com [bosterbio.com]
- 20. qedbio.com [qedbio.com]
- 21. Implementing tumor mutational burden (TMB) analysis in routine diagnostics—a primer for molecular pathologists and clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Workflow and Methodology for TMB Assessment in Solid Tumors - CD Genomics [cd-genomics.com]
- 24. Enable tumor mutational burden calculation in existing analysis workflows [ionreporter.thermofisher.com]
- 25. Simplified microsatellite instability detection protocol provides equivalent sensitivity to robust detection strategies in Lynch syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancercenter.com [cancercenter.com]
How to handle missing data in clinical trial analysis
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals on how to handle missing data in clinical trial analysis.
Frequently Asked Questions (FAQs)
Q1: What are the different types of missing data and why is the classification important?
A: Understanding the mechanism of missing data is crucial as it determines the potential for bias and influences the choice of analytical method. There are three main types of missing data:
-
Missing Completely at Random (MCAR): The probability of data being missing is unrelated to both observed and unobserved values. For example, a lab sample being dropped and destroyed is typically considered MCAR. While this is the strongest assumption, a complete case analysis (excluding participants with any missing data) may be unbiased in this scenario, though it can lead to a loss of statistical power.[1][2][3]
-
Missing at Random (MAR): The probability of data being missing depends only on the observed data, not on the unobserved data itself.[2][3] For example, if older patients are more likely to miss a follow-up visit, and age is recorded for all patients, the data can be considered MAR. Modern statistical methods like Multiple Imputation (MI) and Maximum Likelihood Estimation (MLE) can provide unbiased results under the MAR assumption.[4]
-
Missing Not at Random (MNAR): The probability of data being missing is dependent on the unobserved data itself.[2] For instance, if patients stop attending follow-up visits because their condition is worsening (and the severity of the condition at that visit is the missing value), the data is MNAR. This is the most challenging scenario, and standard methods may produce biased results.[5] Sensitivity analyses are crucial to assess the robustness of the results under different MNAR assumptions.[6][7]
Q2: Can I just ignore participants with missing data (Complete Case Analysis)?
A: Complete Case Analysis (CCA), where only subjects with a complete set of outcome data are included, is a simple approach but is rarely acceptable.[2][4] For CCA to provide an unbiased assessment, the assumption that the completers are a random sample of the full study sample (i.e., the data are MCAR) is required.[3] In most clinical trial settings, this assumption is unlikely to hold.[1] Using CCA when data are MAR or MNAR can lead to biased estimates of treatment effects and a significant loss of statistical power due to the reduced sample size.[8][9]
Q3: Is Last Observation Carried Forward (LOCF) a valid method for imputing missing data?
A: Last Observation Carried Forward (LOCF) is a single imputation method where the last observed value for a participant is used to fill in all subsequent missing values.[4][6] Despite its historical use due to simplicity, LOCF is now widely discouraged by regulatory bodies and statisticians.[4][6] The underlying assumption that a patient's condition remains static after they drop out of a study is often unrealistic and can lead to biased estimates of the treatment effect.[6] More sophisticated and valid methods are now readily available and should be preferred.[4]
Q4: What are the recommended methods for handling missing data in clinical trials?
A: The recommended methods are those that are valid under the more plausible MAR assumption and allow for an assessment of the uncertainty introduced by the missing data. The two main classes of recommended methods are:
-
Multiple Imputation (MI): This method involves creating multiple complete datasets by filling in the missing values with plausible values drawn from a distribution.[10][11] Each of these datasets is then analyzed using standard statistical methods, and the results are pooled to provide a single estimate with an appropriate measure of uncertainty.[10][11]
-
Maximum Likelihood (ML) Estimation: ML-based methods, such as Mixed Models for Repeated Measures (MMRM), use all available data from all participants to estimate the parameters of a model without explicitly imputing the missing values.[3] MMRM is widely used for analyzing longitudinal continuous outcomes in clinical trials.[12]
Both MI and MMRM are considered principled approaches to handling missing data under the MAR assumption.[4]
Troubleshooting Guides
Issue 1: I have missing data in my baseline covariates. How should I handle this?
Troubleshooting Steps:
-
Assess the extent and pattern of missingness: First, quantify the amount of missing data for each covariate. A systematic review found that the method for handling missing data was often not explicitly stated in publications.[13]
-
Avoid simple approaches in non-randomized studies: In non-randomized studies, methods like complete case analysis or the missing-indicator method (creating a dummy variable to indicate missingness) can lead to biased estimates.[1]
-
Consider the missing-indicator method in randomized trials: In randomized clinical trials, the missing-indicator method can be a valid approach for handling missing baseline covariates as randomization helps to balance the distribution of missingness across treatment groups.[1]
-
Use Multiple Imputation for a robust approach: The recommended method for handling missing covariate data is Multiple Imputation (MI).[2][13] This involves creating multiple imputed datasets where the missing covariate values are filled in based on the relationships with other observed variables, including the outcome. The analysis is then performed on each imputed dataset and the results are pooled.
Experimental Protocol: Multiple Imputation for Missing Covariates
-
Define the Imputation Model: The imputation model should include all variables from the analysis model (including the outcome) and any other auxiliary variables that are correlated with the variable with missing data or are predictive of its missingness.[10]
-
Choose the Imputation Method: For continuous covariates that are approximately normally distributed, predictive mean matching or regression-based imputation can be used. For categorical covariates, logistic or multinomial logistic regression models are appropriate.
-
Generate Imputations: Generate a sufficient number of imputed datasets (e.g., 20-100) to ensure the stability of the results.
-
Analyze Imputed Datasets: Fit the intended analysis model (e.g., a regression model for the primary outcome) to each of the imputed datasets.
-
Pool the Results: Combine the estimates and standard errors from each analysis using Rubin's rules to obtain the overall treatment effect and its confidence interval.
Issue 2: My primary analysis assumes the data is Missing at Random (MAR), but I suspect it might be Missing Not at Random (MNAR). What should I do?
Troubleshooting Steps:
-
Acknowledge the untestable nature of the MNAR assumption: It is impossible to definitively prove whether data are MAR or MNAR from the observed data alone.[5] Therefore, the primary analysis is often based on the more plausible MAR assumption, with sensitivity analyses conducted to explore the impact of potential MNAR scenarios.[6]
-
Choose an appropriate sensitivity analysis method: There are several methods for conducting sensitivity analyses for MNAR data, including:
-
Pattern-Mixture Models: These models stratify the data based on the pattern of missingness and model the outcome distribution for each pattern separately.[15]
-
Selection Models: These models simultaneously model the outcome and the probability of missingness.
-
Reference-Based Imputation: This approach involves imputing the missing data for participants in the experimental arm based on the data from a reference group, such as the placebo arm.[16] Common reference-based methods include "jump-to-reference" (J2R) and "copy reference" (CR).[17][18]
-
Experimental Protocol: Jump-to-Reference (J2R) Sensitivity Analysis
-
Define the Estimand: Clearly define the treatment effect of interest (the estimand) that the sensitivity analysis will target. This should be the same as the primary analysis.
-
Specify the J2R Assumption: The J2R assumption posits that after a participant in the treatment group discontinues treatment, their outcome trajectory follows that of a similar participant in the control group.[17][18]
-
Implement J2R using Multiple Imputation:
-
For participants in the control group with missing data, impute their missing values under the MAR assumption using data from the control group.
-
For participants in the treatment group with missing data, impute their missing values by assuming their post-dropout trajectory is the same as the control group.[17][18] This is done by setting their treatment indicator to "control" for the imputation of post-dropout visits.
-
-
Analyze and Pool: Analyze each of the imputed datasets and pool the results using Rubin's rules.
Issue 3: How do I choose the right variables for my multiple imputation model?
Troubleshooting Steps:
-
Include all variables from the analysis model: The imputation model must include all variables that will be in the final analysis model, including the outcome variable.[10] Omitting variables from the analysis model in the imputation model can lead to biased estimates.[5]
-
Include auxiliary variables: Auxiliary variables are variables that are not in the analysis model but are correlated with the variables with missing data or are predictive of their missingness.[19][20] Including strong auxiliary variables can improve the accuracy of the imputations and reduce bias.[20]
-
Adopt an inclusive strategy: It is generally better to include more variables in the imputation model than fewer.[19] However, including too many variables can lead to computational issues.[21][22]
-
Consider data-driven selection methods: If there are a large number of potential auxiliary variables, data-driven selection strategies can be used. The Least Absolute Shrinkage and Selection Operator (LASSO) has been shown to be a promising method for selecting auxiliary variables.[19][20][21]
Data Presentation
The following table presents a hypothetical case study comparing the change from baseline in a continuous outcome (e.g., a clinical score) at Week 24 for a new treatment versus a placebo. The analysis was conducted using different methods to handle missing data.
Table 1: Comparison of Analysis Methods for Handling Missing Data
| Analysis Method | N | LS Mean Difference (95% CI) | p-value | Assumption |
| Complete Case Analysis (CCA) | 320 | -4.5 (-7.8, -1.2) | 0.008 | MCAR |
| Last Observation Carried Forward (LOCF) | 400 | -3.1 (-5.9, -0.3) | 0.031 | Strong, often unrealistic |
| Mixed Model for Repeated Measures (MMRM) | 400 | -5.2 (-8.1, -2.3) | <0.001 | MAR |
| Multiple Imputation (MI) | 400 | -5.1 (-8.0, -2.2) | <0.001 | MAR |
| Jump-to-Reference (J2R) Sensitivity Analysis | 400 | -4.8 (-7.9, -1.7) | 0.002 | MNAR |
Mandatory Visualization
Decision Pathway for Handling Missing Data
The following diagram illustrates a typical decision-making process for handling missing data in a clinical trial, from initial assessment to final analysis and reporting.
References
- 1. Missing covariate data in clinical research: when and when not to use the missing-indicator method for analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Missing Data in Clinical Studies: Issues and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quanticate.com [quanticate.com]
- 5. bmj.com [bmj.com]
- 6. Handling of missing data in long-term clinical trials: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kce.fgov.be [kce.fgov.be]
- 8. Assessing the Impact of Missing Data on Clinical Trial Outcomes – Clinical Research Made Simple [clinicalstudies.in]
- 9. Missing Data: The Importance and Impact of Missing Data from Clinical Research | Brain Impairment | Cambridge Core [cambridge.org]
- 10. Missing Data in Clinical Research: A Tutorial on Multiple Imputation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Missing Data in Clinical Research: A Tutorial on Multiple Imputation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On Biostatistics and Clinical Trials: Mixed effect Model Repeat Measurement (MMRM) and Random Coefficient Model Using SAS [onbiostatistics.blogspot.com]
- 13. Handling missing covariate data in clinical studies in haematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standards in the Prevention and Handling of Missing Data for Patient Centered Outcomes Research – A Systematic Review and Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity Analysis for Not-at-Random Missing Data in Trial-Based Cost-Effectiveness Analysis: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Efficient Multiple Imputation for Sensitivity Analysis of Recurrent Events Data with Informative Censoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of strategies for selecting auxiliary variables for multiple imputation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison of strategies for selecting auxiliary variables for multiple imputation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [2203.16717] A comparison of strategies for selecting auxiliary variables for multiple imputation [arxiv.org]
Technical Support Center: Understanding and Addressing Patient Heterogeneity in Clinical Trial Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of patient heterogeneity in clinical trial outcomes. The following resources are designed to address specific issues you might encounter during your experiments and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is patient heterogeneity and why is it a critical factor in our clinical trial?
Patient heterogeneity refers to the differences between individual patients that can influence how they respond to a treatment. These differences can be genetic, epigenetic, or related to the tumor microenvironment.[1] Intratumor heterogeneity (ITH), the variation within a single tumor, is a significant driver of tumor evolution and can lead to therapeutic resistance.[1] Understanding and accounting for this heterogeneity is crucial for accurately interpreting trial outcomes and identifying patient subgroups who are most likely to benefit from the therapy.
Q2: Our trial is showing a wide range of responses to the investigational therapy. How can we begin to stratify patients to understand this variability?
Initial stratification can be based on a combination of clinical and molecular characteristics. Consider the following factors that are known to contribute to variable treatment responses:
-
Baseline Patient Characteristics: Factors such as age, performance status (e.g., ECOG PS), and prior lines of therapy can significantly impact outcomes.[2][3]
-
Tumor-Specific Factors: This includes tumor stage, presence of extrahepatic disease, and specific genetic or molecular markers.[2][3]
-
Biomarkers: Analyze baseline blood counts (e.g., eosinophils, neutrophils) and serum protein levels (e.g., alpha-fetoprotein) which have been shown to correlate with survival.[2]
Q3: We are observing mixed responses within the same patient (i.e., some lesions responding while others progress). What is the underlying mechanism?
This phenomenon, known as a mixed response, is often attributed to intratumor heterogeneity.[2] Different subclones within the primary tumor and its metastases can have distinct molecular profiles, leading to varied sensitivity to the therapeutic agent. For instance, differential responses have been noted between lung and liver metastases in some cancers.[2]
Troubleshooting Guides
Issue: Difficulty Identifying Predictive Biomarkers for Treatment Response
If you are struggling to identify robust biomarkers that predict which patients will respond to the therapy, consider the following troubleshooting steps:
-
Expand Biomarker Discovery Panel: Move beyond single-analyte assays and incorporate multi-omic approaches. This can include genomics, transcriptomics, proteomics, and metabolomics to capture a more comprehensive molecular profile of each patient.
-
Investigate the Tumor Microenvironment (TME): The composition and state of the TME, including immune cell infiltration and stromal factors, can significantly influence treatment efficacy.
-
Utilize Advanced Analytical Techniques: Employ machine learning algorithms and other advanced statistical methods to identify complex patterns in your data that may not be apparent with traditional analyses.
Experimental Workflow: Assessing Intratumor Heterogeneity
The following diagram outlines a typical workflow for assessing intratumor heterogeneity.
References
- 1. Clinical and translational relevance of intratumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneity of Response and Immune System Activity during Treatment with Nivolumab in Hepatocellular Carcinoma: Results from a Single-Institution Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of outcomes and patient heterogeneity in relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Infusion Reactions with Monoclonal Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate infusion-related reactions (IRRs) associated with monoclonal antibodies (mAbs).
Troubleshooting Guides
This section offers a systematic approach to identifying, managing, and preventing infusion reactions during pre-clinical and clinical research.
Issue 1: An unexpected infusion reaction is observed.
Symptoms: Mild to moderate symptoms may include fever, chills, nausea, rash, dyspnea, and mild hypotension.[1] Severe reactions can involve anaphylaxis, severe hypotension, and cardiac dysfunction.[1]
Immediate Actions:
-
Stop the Infusion: Immediately halt the administration of the monoclonal antibody.[2][3]
-
Assess Severity: Quickly evaluate the grade of the reaction based on established criteria (e.g., National Cancer Institute's Common Terminology Criteria for Adverse Events).[4]
-
Provide Supportive Care:
-
For mild to moderate reactions (Grade 1/2), symptomatic treatment with antihistamines (e.g., diphenhydramine), antipyretics (e.g., acetaminophen), and corticosteroids may be sufficient.[3][5] The infusion may be cautiously restarted at a reduced rate once symptoms resolve.[2]
-
For severe reactions (Grade 3/4), aggressive symptomatic treatment is required, which may include epinephrine, oxygen, and intravenous fluids.[3][6] The infusion should be permanently discontinued in most cases of severe reactions.[6]
-
Follow-up Actions:
-
Investigate the Cause: Determine if the reaction is likely due to cytokine release, an IgE-mediated allergic response, or complement activation.[7][8]
-
Review Protocol: Ensure the correct premedication protocol and infusion rate were used.
-
Consider Desensitization: For critical therapies, a desensitization protocol may be considered for future administrations after a thorough risk-benefit analysis.[5]
Logical Relationship: Troubleshooting Infusion Reactions
Caption: Troubleshooting workflow for managing infusion reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention and management of infusion reactions.
Q1: What are the primary strategies to prevent infusion reactions?
The main preventative strategies include:
-
Premedication: Administration of antihistamines (H1 and H2 blockers), corticosteroids (e.g., dexamethasone), and antipyretics (e.g., acetaminophen) 30-60 minutes prior to infusion is a standard practice to reduce the incidence and severity of IRRs.[5][9]
-
Graduated Infusion Rates: Starting with a slow infusion rate and gradually increasing it if no adverse effects are observed is a common and effective strategy, especially for the first few infusions.[2]
-
Dose Reduction: For some monoclonal antibodies, a lower initial dose during the first cycle is recommended.[2]
Q2: Does the type of monoclonal antibody (murine, chimeric, humanized, human) affect the risk of infusion reactions?
While it was initially thought that more "human-like" antibodies would be less immunogenic, no direct correlation has been found between the origin of the monoclonal antibody and the incidence of infusion reactions.[1][2] The mechanism of action and the specific target can be more significant factors. For example, mAbs that lead to rapid cell lysis can cause a significant release of cytokines, leading to cytokine release syndrome (CRS).
Q3: What is Cytokine Release Syndrome (CRS) and how is it managed?
CRS is a systemic inflammatory response triggered by the release of a large amount of cytokines from immune cells activated by the monoclonal antibody.[10] Symptoms can range from mild, flu-like symptoms to severe, life-threatening inflammation.[11]
Management of CRS depends on its severity:
-
Mild CRS: Can often be managed with supportive care, including antipyretics and fluids.[11]
-
Moderate to Severe CRS: May require immunosuppressive agents. Tocilizumab, an IL-6 receptor antagonist, is approved for the treatment of CAR-T cell-induced CRS.[12][13] Corticosteroids are also commonly used to suppress the inflammatory response.[12]
Signaling Pathway: Cytokine Release Syndrome
Caption: Simplified signaling pathway of cytokine release syndrome.
Quantitative Data Summary
The incidence of infusion reactions can vary significantly among different monoclonal antibodies and premedication protocols.
| Monoclonal Antibody | Incidence of Infusion Reactions (with premedication) | Incidence of Severe Reactions (Grade 3/4) | Reference(s) |
| Avelumab | >50% | - | [2] |
| Rituximab | Varies by indication (higher in oncology) | - | [2] |
| Daratumumab | ~50% | 5-10% | [2] |
| Trastuzumab | ~40% | Most are Grade 1-2 | [2] |
| Cetuximab | Up to 22% | 3% (higher in some regions) | [2][7] |
| Ofatumumab | 42-44% (first cycle) | - | [2] |
| Amivantamab | 67% | - | [14] |
Note: Incidence rates are approximate and can be influenced by patient population, disease state, and specific study protocols.
Experimental Protocols
Cytokine Release Assay (Whole Blood Method)
This protocol is designed to assess the potential of a monoclonal antibody to induce cytokine release in a physiologically relevant ex vivo system.
Materials:
-
Freshly collected human whole blood from healthy donors in sodium heparin tubes.
-
Test monoclonal antibody at various concentrations.
-
Positive control (e.g., anti-CD3/anti-CD28 beads or lipopolysaccharide).
-
Negative control (vehicle/buffer).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
ELISA kits for relevant cytokines (e.g., IL-6, TNF-α, IFN-γ).
Procedure:
-
Within two hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 20 µL of the 10x working solutions of the test mAb, positive control, or negative control to the respective wells in triplicate.
-
Gently mix the plate and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the plasma supernatant for cytokine analysis.
-
Quantify cytokine concentrations using ELISA kits according to the manufacturer's instructions.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for a whole blood cytokine release assay.
Complement Activation Assay (ELISA-based)
This protocol assesses the potential of a monoclonal antibody to activate the complement system, which can contribute to infusion reactions.
Materials:
-
Test monoclonal antibody.
-
Normal human serum (as a source of complement proteins).
-
Microtiter plates coated with an activator of the classical pathway (e.g., aggregated IgG) or lectin pathway (e.g., mannan).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Detection antibody specific for a complement activation product (e.g., anti-C3d, anti-C4d, or anti-C5b-9).
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Procedure:
-
Coat microtiter plate wells with the chosen complement pathway activator and incubate overnight.
-
Wash the wells and block with blocking buffer for 1-2 hours.
-
Add serial dilutions of the test mAb to the wells, followed by the addition of normal human serum.
-
Incubate for a specified time (e.g., 1 hour) at 37°C to allow for complement activation.
-
Wash the wells to remove unbound components.
-
Add the primary detection antibody and incubate.
-
Wash, then add the enzyme-conjugated secondary antibody and incubate.
-
Wash, and then add the substrate solution.
-
Stop the reaction and measure the absorbance using a plate reader.
-
The amount of deposited complement fragment is proportional to the level of complement activation.
Logical Relationship: Complement Activation Pathways
Caption: Overview of the three complement activation pathways.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Systematic Review on Infusion Reactions to and Infusion Rate of Monoclonal Antibodies Used in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infusion Reaction to Monoclonal Antibodies in Outpatient Infusion Units of a University Hospital – A Two-year Retrospective Study [jmust.org]
- 5. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoriumopen.com [edoriumopen.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Hypersensitivity reactions to monoclonal antibodies: Classification and treatment approach (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Managing premedications and the risk for reactions to infusional monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Infusion-Related Reaction Management With Amivantamab for EGFR Exon 20 Insertion Mutation NSCLC: A Practical Guide for Advanced Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Endpoint Assessment in Immunotherapy Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining endpoint assessment in their immunotherapy experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during common immunotherapy research assays.
ELISpot Assay Troubleshooting
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is there a high background in my ELISpot plate? | Inadequate washing. High cell density. Contaminated reagents. Over-development of spots.[1] | Increase the number and vigor of wash steps.[1][2] Titrate the cell number to an optimal concentration.[1] Use sterile reagents and aseptic techniques.[2] Reduce the substrate incubation time.[1][2] |
| Why are there no or very few spots in my wells? | Insufficient cell stimulation. Low frequency of secreting cells. Incorrect antibody concentrations. Cell viability issues. | Use a positive control to confirm stimulant activity.[2] Increase the number of cells per well.[2] Optimize the capture and detection antibody concentrations.[1] Ensure high cell viability (>95%) before starting the assay.[3][4] |
| Why do the spots have a fuzzy or poorly defined appearance? | Plate movement during incubation. Improper plate washing. Membrane was not properly pre-wetted.[1] | Ensure the plate is incubated on a level, vibration-free surface. Use a gentle washing technique to avoid dislodging the spots.[2] Properly pre-wet the PVDF membrane with ethanol according to the protocol.[1] |
| Why are the spots only on the edges of the well? | Uneven cell distribution.[3] | Pipette cells and stimuli carefully to ensure even mixing and distribution across the well bottom.[3] |
Flow Cytometry Troubleshooting
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the signal weak or absent? | Low target antigen expression. Insufficient antibody concentration. Improper instrument settings.[5] Fluorochrome bleaching. | Use a positive control cell line known to express the antigen. Titrate the antibody to determine the optimal staining concentration.[6] Ensure correct laser and filter settings for the fluorochromes used.[5] Protect stained samples from light.[6] |
| Why is there high background staining? | Non-specific antibody binding. Dead cells in the sample. Insufficient washing. | Use an Fc block to prevent binding to Fc receptors.[6] Include a viability dye to exclude dead cells from the analysis.[6] Increase the number of wash steps.[7] |
| Why do I see unexpected cell populations? | Cell doublets or aggregates. Contamination of the sample. | Gate on single cells using forward scatter height vs. area. Maintain sterile conditions during sample preparation. |
| Why is there high variability between replicate samples? | Pipetting errors. Inconsistent staining times. Cell clumping.[8] | Use calibrated pipettes and ensure accurate and consistent volumes. Standardize all incubation times. Gently vortex or pipette mix cell suspensions before staining to ensure a single-cell suspension.[8] |
PD-L1 Immunohistochemistry (IHC) Troubleshooting
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is there no or weak staining in the positive control? | Improper antigen retrieval. Inactive primary antibody. Incorrect antibody dilution. | Optimize the heat and time for antigen retrieval. Use a new vial of primary antibody. Prepare fresh antibody dilutions for each run. |
| Why is there high background staining? | Endogenous peroxidase activity. Non-specific antibody binding. Over-development with chromogen. | Include a peroxidase blocking step in the protocol.[9] Use a protein block to reduce non-specific binding. Reduce the chromogen incubation time. |
| Why is the staining pattern difficult to interpret? | Heterogeneous PD-L1 expression.[10] Presence of necrosis or crush artifact. Difficulty distinguishing tumor from immune cells.[10] | Score multiple representative areas of the tumor. Only score viable tumor areas. Use morphological features and, if necessary, a counterstain to differentiate cell types. |
| Why are my results not reproducible? | Variations in tissue fixation. Inconsistent staining protocol. Subjectivity in scoring. | Standardize the fixation time and formalin concentration. Use an automated staining platform for consistency. Implement a standardized scoring training and proficiency testing for all readers.[11] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding endpoint assessment in immunotherapy research.
Biomarker Analysis
-
Q: What are the major challenges in using biomarkers for immunotherapy endpoint assessment?
-
A: Key challenges include the lack of standardized assays, the dynamic nature of the tumor microenvironment, and tumor heterogeneity, all of which can lead to variability in biomarker expression.[12]
-
-
Q: How can I select the most appropriate biomarkers for my study?
-
A: The choice of biomarkers should be guided by the specific immunotherapy agent, the tumor type, and the clinical question being addressed. Commonly used biomarkers include PD-L1 expression, tumor mutational burden (TMB), and the presence of tumor-infiltrating lymphocytes (TILs).
-
-
Q: What are some strategies to overcome the challenges of biomarker analysis?
-
A: Strategies include using validated and standardized assays, analyzing multiple biomarkers, and employing advanced techniques like multiplex immunohistochemistry and next-generation sequencing to capture the complexity of the tumor microenvironment.
-
Tumor Response Assessment
-
Q: What is the difference between RECIST 1.1 and iRECIST?
-
A: RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) was developed for cytotoxic chemotherapy and defines progressive disease (PD) based on tumor growth or new lesions.[13] iRECIST (immune-related RECIST) was developed for immunotherapies and introduces the concept of "unconfirmed progressive disease" (iUPD) to account for pseudoprogression, where an initial increase in tumor size is followed by a response.[14][15]
-
-
Q: When should I use iRECIST instead of RECIST 1.1?
-
A: iRECIST is recommended for clinical trials evaluating immunotherapies to avoid premature discontinuation of treatment in patients who may be experiencing pseudoprogression.[16]
-
-
Q: What is pseudoprogression and how is it identified?
-
A: Pseudoprogression is a phenomenon where the tumor initially appears to grow or new lesions appear after starting immunotherapy, due to an influx of immune cells, before shrinking. It is identified by a follow-up scan showing subsequent tumor shrinkage or stabilization, confirming that the initial "progression" was not true disease progression.
-
Immune-Related Adverse Events (irAEs)
-
Q: What are the most common immune-related adverse events?
-
A: Common irAEs include dermatitis (rash), colitis (diarrhea), hepatitis (liver inflammation), pneumonitis (lung inflammation), and endocrinopathies (such as hypothyroidism or hyperthyroidism).[17]
-
-
Q: How are irAEs graded and managed?
-
A: irAEs are typically graded on a scale of 1 to 5, with 1 being mild and 5 being death. Management depends on the severity. Grade 1 events are often monitored, while grade 2 and higher events may require withholding immunotherapy and administering corticosteroids or other immunosuppressive agents.
-
-
Q: Is there a correlation between the occurrence of irAEs and treatment efficacy?
-
A: Some studies suggest that patients who experience irAEs may have a better response to immunotherapy, possibly indicating a more robust anti-tumor immune response. However, this is not always the case, and severe irAEs can be life-threatening.
-
III. Data Presentation
Table 1: Comparison of RECIST 1.1 and iRECIST Criteria
| Feature | RECIST 1.1 | iRECIST |
| Primary Application | Cytotoxic Chemotherapy | Immunotherapy |
| Progressive Disease (PD) | Increase in tumor burden or new lesions. | Initial increase in tumor burden or new lesions is "unconfirmed PD" (iUPD). |
| Confirmation of PD | Not required. | Requires confirmation on a subsequent scan (typically 4-8 weeks later). |
| Treatment Beyond Progression | Generally discontinued. | May be continued until iUPD is confirmed as "confirmed PD" (iCPD). |
| Overall Response Rate (ORR) | Based on confirmed responses. | May be slightly higher due to the inclusion of responses after initial iUPD. |
| Progression-Free Survival (PFS) | Based on the first evidence of progression. | May be longer due to the requirement for confirmation of progression. |
Table 2: Incidence of Common Immune-Related Adverse Events (Any Grade)
| Adverse Event | Incidence with Anti-CTLA-4 Monotherapy | Incidence with Anti-PD-1/PD-L1 Monotherapy | Incidence with Combination Therapy (Anti-CTLA-4 + Anti-PD-1) |
| Dermatitis | 35-45% | 30-40% | 50-60% |
| Colitis/Diarrhea | 30-35% | 15-20% | 40-50% |
| Hepatitis | 5-10% | <5% | 15-20% |
| Pneumonitis | <5% | 3-5% | 5-10% |
| Hypothyroidism | 5-10% | 5-10% | 15-20% |
| Overall irAEs | 60-85% | 55-70% | 85-95% |
| Note: Incidence rates are approximate and can vary based on the specific drug, tumor type, and patient population. |
Table 3: Typical Overall Response Rates (ORR) to Anti-PD-1/PD-L1 Monotherapy by Tumor Type
| Tumor Type | Approximate ORR |
| Melanoma | 30-40% |
| Non-Small Cell Lung Cancer (NSCLC) | 15-25% |
| Renal Cell Carcinoma (RCC) | 20-30% |
| Hodgkin Lymphoma | 65-85% |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 15-20% |
| Urothelial Carcinoma | 15-25% |
| Note: ORR can be influenced by PD-L1 expression status and other biomarkers.[18][19] |
IV. Experimental Protocols
ELISpot Assay for IFN-γ Secretion
Objective: To quantify the number of IFN-γ secreting T cells in a sample.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Sterile PBS
-
35% Ethanol in sterile water
-
Coating antibody (anti-human IFN-γ)
-
Blocking solution (e.g., RPMI + 10% FBS)
-
Cell suspension (e.g., PBMCs)
-
Stimulant (e.g., peptide antigen, anti-CD3/CD28)
-
Detection antibody (biotinylated anti-human IFN-γ)
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Deionized water
Procedure:
-
Plate Preparation:
-
Pre-wet the PVDF membrane by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate 5 times with 200 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of coating antibody diluted in PBS (e.g., 15 µg/mL) and incubate overnight at 4°C.[20]
-
-
Cell Incubation:
-
Wash the plate 5 times with sterile PBS.
-
Block the plate with 200 µL/well of blocking solution for at least 30 minutes at room temperature.
-
Prepare cell suspension and stimulants. A common cell density is 2.5 x 10^5 cells/well.[20]
-
Add 100 µL of cell suspension to each well.
-
Add 100 µL of stimulant or media control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Spot Detection:
-
Wash the plate 5 times with PBS + 0.05% Tween-20 (PBST).
-
Add 100 µL/well of diluted detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of diluted Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 3 washes with PBS.
-
Add 100 µL/well of BCIP/NBT substrate and develop in the dark until spots appear (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Flow Cytometry Staining for T Cell Subsets
Objective: To identify and quantify different T cell populations (e.g., CD4+, CD8+, regulatory T cells) in a sample.
Materials:
-
Cell suspension (e.g., PBMCs)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (e.g., human IgG)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3)
-
Viability dye (e.g., 7-AAD, propidium iodide)
-
Fixation/Permeabilization buffer (for intracellular staining of FoxP3)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
-
Surface Staining:
-
Add 100 µL of cell suspension (1 x 10^6 cells) to each FACS tube.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300g for 5 minutes.
-
-
Intracellular Staining (for FoxP3):
-
After the final wash from surface staining, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization buffer.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Add the viability dye just before acquiring the samples on the flow cytometer.
-
Acquire the samples, ensuring to collect a sufficient number of events for statistical analysis.
-
PD-L1 Immunohistochemistry (IHC) Staining
Objective: To detect the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., low pH citrate buffer)
-
Pressure cooker or water bath
-
Peroxidase block (e.g., 3% hydrogen peroxide)
-
Protein block (e.g., normal goat serum)
-
Primary antibody (anti-PD-L1, e.g., clone 22C3 or 28-8)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Place slides in a pressure cooker containing antigen retrieval buffer.
-
Heat to 97°C and maintain for 20 minutes.[21]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Rinse slides in wash buffer (e.g., PBS).
-
Apply peroxidase block and incubate for 10 minutes.
-
Rinse with wash buffer.
-
Apply protein block and incubate for 20 minutes.
-
Apply primary antibody and incubate for 60 minutes at room temperature.[22]
-
Rinse with wash buffer.
-
Apply secondary antibody and incubate for 30 minutes.
-
Rinse with wash buffer.
-
Apply DAB chromogen and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate slides through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
V. Mandatory Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. mabtech.com [mabtech.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 9. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. mdpi.com [mdpi.com]
- 12. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 14. Comparison of RECIST 1.1 and iRECIST in Patients Treated with Immune Checkpoint Inhibitors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. onclive.com [onclive.com]
- 17. Incidence of immune-related adverse events and its association with treatment outcomes: The MD Anderson Cancer Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The landscape of objective response rate of anti-PD-1/L1 monotherapy across 31 types of cancer: a system review and novel biomarker investigating - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Five key factors predict the response of cancer patients to immunotherapy | IRB Barcelona [irbbarcelona.org]
- 20. mabtech.com [mabtech.com]
- 21. agilent.com [agilent.com]
- 22. celnovte.com [celnovte.com]
Technical Support Center: Troubleshooting Inconsistent Results in Multi-center Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in multi-center clinical trials.
Troubleshooting Guides
This section offers detailed guidance on identifying and resolving specific issues that can arise during a multi-center clinical trial.
Protocol Adherence and Deviations
Q: How can we ensure consistent protocol implementation across all trial sites?
A: Ensuring consistent protocol implementation is crucial for the validity of a multi-center clinical trial.[1][2] Key strategies include:
-
Centralized Training: Conduct comprehensive, standardized training for all site staff before the trial begins. This should cover the study protocol, standard operating procedures (SOPs), and data collection methods.[3]
-
Clear and Well-Defined Protocol: The study protocol should be detailed, unambiguous, and easily accessible to all participating sites.[1][4] It should clearly outline objectives, design, methodology, and the analysis plan.[1]
-
Regular Communication: Establish clear and consistent communication channels between the coordinating center and all trial sites.[5][6][7] This can include regular meetings, newsletters, and a centralized online portal for updates and queries.[5][6]
-
Site Monitoring: Conduct regular monitoring visits to each site to review protocol adherence, data quality, and address any site-specific issues.[6]
-
Central Coordinator: Designate a central coordinator or project leader responsible for ensuring consistent implementation across all sites.[5][6]
Q: What steps should be taken when a site deviates from the established protocol?
A: Protocol deviations are inevitable in complex trials. A systematic approach to managing them is essential:
-
Immediate Documentation: All protocol deviations, no matter how minor, must be documented promptly and thoroughly. This includes the nature of the deviation, the date it occurred, the participants affected, and the reason for the deviation.
-
Categorization: Classify the deviation based on its potential impact on patient safety and data integrity (e.g., minor, major, critical).
-
Corrective and Preventive Action (CAPA) Plan: For significant deviations, a CAPA plan should be developed and implemented to prevent recurrence. This may involve retraining site staff, clarifying protocol instructions, or modifying procedures.
-
Reporting: Report all major and critical deviations to the Institutional Review Board (IRB), regulatory authorities, and the trial sponsor as required.
-
Data Analysis: During statistical analysis, a plan should be in place to handle data from participants with protocol deviations. This might involve sensitivity analyses to assess the impact of the deviations on the trial results.[8]
Data Management and Quality
Q: How can we identify and correct data entry errors from different sites?
A: A robust data management plan is critical for minimizing and identifying data entry errors.
-
Standardized Data Collection: Use standardized case report forms (CRFs), whether electronic (eCRFs) or paper-based, across all sites to ensure consistent data collection.[2]
-
Centralized Data Management System: A centralized system for data entry and management helps in real-time oversight and identification of discrepancies.[1][7] Cloud-based platforms can provide a single source of truth for all trial data.[7]
-
Data Validation Checks: Implement automated data validation checks within the data entry system to flag out-of-range values, inconsistencies, and missing data at the point of entry.
-
Regular Data Review: The coordinating center should conduct regular, centralized reviews of the data for inconsistencies, outliers, and patterns that may indicate systematic errors at a particular site.[9]
-
Query Resolution Process: Establish a formal process for raising and resolving data queries with the sites. This ensures that any identified discrepancies are investigated and corrected in a timely and documented manner.
Q: What are the best practices for managing missing data in a multi-center trial?
A: Missing data is a common challenge that can introduce bias if not handled appropriately.[10][11][12]
-
Prevention: The primary strategy is to minimize missing data through good trial design and conduct, including clear protocols, patient-friendly procedures, and proactive follow-up with participants.[10]
-
Documentation: The reasons for missing data should be thoroughly documented (e.g., patient withdrawal, missed visit, equipment failure).[11]
-
Appropriate Analytical Methods: Standard methods for handling missing data, such as last observation carried forward (LOCF), can be biased.[11] Modern statistical techniques like multiple imputation and mixed-effects models are generally preferred as they can provide more valid results under certain assumptions.[11] The choice of method should be pre-specified in the statistical analysis plan.
Table 1: Common Sources of Data Inconsistency and Mitigation Strategies
| Source of Inconsistency | Mitigation Strategy |
| Manual Data Entry Errors | Implement double data entry or use electronic data capture (EDC) systems with built-in validation checks. |
| Inconsistent Use of Terminology | Provide a detailed data dictionary and standardized coding manuals (e.g., MedDRA, WHODrug). |
| Variability in Measurement Timing | Specify precise time windows for all assessments in the protocol. |
| Missing Data | Proactive patient engagement, clear documentation of reasons for missingness, and use of appropriate statistical methods for analysis.[10][11] |
Assay and Equipment Variability
Q: How can we minimize variability in laboratory results from different centers?
A: Standardization is key to reducing inter-laboratory variability.
-
Central Laboratory: Whenever feasible, use a single central laboratory for the analysis of all critical endpoint samples. This eliminates inter-laboratory variability as a source of inconsistency.
-
Standardized Procedures: If a central lab is not possible, all participating laboratories must use identical, validated standard operating procedures (SOPs) for sample collection, processing, storage, and analysis.
-
Harmonization of Assays: Conduct a thorough harmonization study before the trial begins to ensure that results from different laboratories are comparable. This involves analyzing the same set of samples at each lab and assessing the agreement of the results.
-
Quality Control (QC) Program: Implement a robust external quality control program where a central body sends out proficiency testing panels to all labs at regular intervals to monitor their performance.
-
Instrument Calibration: Ensure that all instruments used for critical measurements are calibrated according to a standardized schedule and with the same reference materials.
Q: What should we do if we detect a systematic difference in measurements from one site's equipment?
A: Immediate investigation and action are required.
-
Confirm the Issue: Re-run quality control samples and, if possible, re-analyze a subset of patient samples to confirm the systematic difference.
-
Investigate the Cause: Conduct a thorough investigation to identify the root cause of the discrepancy. This could be due to improper calibration, reagent issues, operator error, or equipment malfunction.
-
Implement Corrective Actions: Once the cause is identified, implement appropriate corrective actions. This may involve recalibrating the instrument, retraining the operator, or replacing the faulty equipment.
-
Assess the Impact: Evaluate the impact of the systematic error on the data already collected. It may be necessary to exclude the affected data from the primary analysis or perform a sensitivity analysis to assess its influence on the results.
Experimental Protocols
Protocol: Standardization of Blood Sample Collection and Processing
-
Patient Preparation: Patients should be instructed to fast for a minimum of 8 hours prior to blood collection, unless otherwise specified in the study protocol.
-
Sample Collection:
-
Use a standardized set of blood collection tubes (e.g., EDTA, serum separator tubes) for all sites.
-
Blood should be drawn by a trained phlebotomist using a consistent technique to minimize hemolysis.
-
The order of draw for different tube types should be standardized to prevent cross-contamination of additives.
-
-
Initial Processing:
-
For serum samples, allow the blood to clot at room temperature for 30-60 minutes.
-
For plasma samples, gently invert the tubes 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.
-
-
Centrifugation:
-
Centrifuge all samples within 2 hours of collection.
-
Use a refrigerated centrifuge with standardized settings for speed (e.g., 1500 x g) and duration (e.g., 15 minutes) at a consistent temperature (e.g., 4°C).
-
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully aspirate the serum or plasma and aliquot it into pre-labeled, cryo-resistant vials.
-
Store the aliquots at -80°C until shipment to the central laboratory.
-
-
Shipping:
-
Ship all frozen samples on dry ice via a qualified courier that provides temperature monitoring during transit.
-
A detailed sample manifest should accompany each shipment.
-
Frequently Asked Questions (FAQs)
Q: What are the most common sources of variability in multi-center clinical trials?
A: Variability in multi-center trials can arise from several sources:[13][14]
-
Patient Population: Differences in patient demographics, disease severity, and co-morbidities across sites.[15]
-
Investigator and Site Staff: Variations in clinical practice, interpretation of the protocol, and experience of the research staff.[16]
-
Protocol Adherence: Deviations from the study protocol can introduce significant variability.[4]
-
Data Collection and Management: Errors in data entry, inconsistent data collection methods, and missing data.[17]
-
Measurement and Assays: Variability in laboratory procedures, equipment calibration, and subjective assessments.[9]
-
Cultural and Linguistic Differences: In international trials, these factors can impact patient recruitment, communication, and data collection.[17]
Q: How can we proactively minimize inconsistencies between trial sites?
A: Proactive measures are crucial for the success of a multi-center trial.
-
Thorough Site Selection: Choose sites with a proven track record of high-quality research and adherence to protocols.
-
Comprehensive Protocol and SOPs: Develop a detailed and unambiguous protocol and a comprehensive set of SOPs.[1][2]
-
Standardized Training: Provide standardized training for all site personnel before the trial begins and offer ongoing training as needed.[3]
-
Centralized Oversight: Establish a strong central coordinating center to oversee all aspects of the trial, from site management to data analysis.[7]
-
Effective Communication: Foster a culture of open and frequent communication between the coordinating center and all participating sites.[5][6]
-
Use of Technology: Leverage technology such as centralized databases, electronic data capture, and communication platforms to streamline processes and enhance consistency.[3][7]
Q: What statistical approaches can be used to account for center-to-center variability in the analysis?
A: It is important to account for potential center effects in the statistical analysis.
-
Stratified Analysis: If randomization was stratified by center, the analysis should also be stratified to account for this.[18]
-
Fixed-Effects Models: These models treat the center as a fixed factor, which can be appropriate if the centers are considered unique entities and the goal is to generalize only to those specific centers.
-
Random-Effects Models: These models treat the center as a random factor, which is often more appropriate when the centers are considered a sample from a larger population of potential centers and the goal is to generalize the results more broadly.[14][18] This approach is particularly useful when there are many centers with few patients each.[18]
-
Generalized Estimating Equations (GEEs): GEEs can also be used to account for the correlation of data within centers.[18]
Visualizations
Caption: Workflow for troubleshooting inconsistent results in multi-center clinical trials.
Caption: Key sources of variability in multi-center clinical trials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. unscripted.ranbiolinks.com [unscripted.ranbiolinks.com]
- 3. florencehc.com [florencehc.com]
- 4. Standardization of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. harborclinical.com [harborclinical.com]
- 7. theconcinnitycompany.com [theconcinnitycompany.com]
- 8. dfcm.utoronto.ca [dfcm.utoronto.ca]
- 9. Three layers of control can safeguard data integrity in complex atopic dermatitis trials :: Parexel [parexel.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Dealing with Missing Data in Clinical Trials: From Design to Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Issues of variability and bias affecting multisite measurement of quality of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding site variability in a multisite clinical trial of a technology-delivered psychosocial intervention for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicenter trial - Wikipedia [en.wikipedia.org]
- 16. The interpretation bias and trap of multicenter clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What challenges are involved in global multi-center trials? [synapse.patsnap.com]
- 18. Many multicentre trials had few events per centre, requiring analysis via random-effects models or GEEs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Relatlimab plus Nivolumab (CA224) vs. Standard of Care in First-Line Advanced Melanoma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Safety, and Methodologies
The landscape of first-line treatment for unresectable or metastatic melanoma has evolved significantly with the advent of immune checkpoint inhibitors and targeted therapies. This guide provides a detailed comparison of the clinical trial results for the fixed-dose combination of relatlimab and nivolumab, evaluated in the RELATIVITY-047 (CA224-047) trial, against the established standards of care: combined PD-1 and CTLA-4 inhibition (nivolumab plus ipilimumab) and BRAF/MEK inhibitors for BRAF V600-mutant melanoma.
Data Presentation: Efficacy and Safety Summaries
The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials for each treatment regimen.
Immune Checkpoint Inhibitors: Efficacy
| Outcome | Relatlimab + Nivolumab (RELATIVITY-047)[1][2][3][4] | Nivolumab Monotherapy (RELATIVITY-047)[1][2][3][4] | Nivolumab + Ipilimumab (CheckMate 067)[5][6][7] |
| Median Progression-Free Survival (PFS) | 10.2 months | 4.6 months | 11.5 months |
| 3-Year PFS Rate | 31.8% | 26.9% | N/A |
| Median Overall Survival (OS) | 51.0 months | 34.1 months | 72.1 months |
| 3-Year OS Rate | 54.6% | 48.0% | N/A (6.5-year OS rate: 57%) |
| Objective Response Rate (ORR) | 43.7% | 33.7% | 58% |
| Complete Response (CR) Rate | 19.7% | 15.9% | 22% |
Immune Checkpoint Inhibitors: Safety
| Adverse Event | Relatlimab + Nivolumab (RELATIVITY-047)[4] | Nivolumab Monotherapy (RELATIVITY-047)[4] | Nivolumab + Ipilimumab (CheckMate 067)[5] |
| Grade 3/4 Treatment-Related Adverse Events (TRAEs) | 21.1% | 11.1% | 59% |
| Any Grade TRAEs Leading to Discontinuation | 15.2% | 7.2% | 36.4% |
| Treatment-Related Deaths | 4 patients | 2 patients | Not explicitly stated in the abstract |
BRAF/MEK Inhibitors (for BRAF V600-Mutant Melanoma): Efficacy
| Outcome | Encorafenib + Binimetinib (COLUMBUS)[8][9][10][11][12] | Dabrafenib + Trametinib (COMBI-d) | Atezolizumab + Vemurafenib + Cobimetinib (IMspire150)[13][14][15][16] |
| Median Progression-Free Survival (PFS) | 14.9 months | 11.0 months | 15.1 months |
| 5-Year PFS Rate | 23% | N/A | N/A |
| Median Overall Survival (OS) | 33.6 months | 25.1 months | 39.0 months |
| 5-Year OS Rate | 35% | N/A | N/A |
| Objective Response Rate (ORR) | 64% | 67% | 66.3% |
| Complete Response (CR) Rate | 13% | 19% | 9.4% |
BRAF/MEK Inhibitors (for BRAF V600-Mutant Melanoma): Safety
| Adverse Event | Encorafenib + Binimetinib (COLUMBUS)[17][18] | Dabrafenib + Trametinib (COMBI-d) | Atezolizumab + Vemurafenib + Cobimetinib (IMspire150)[13][19][20] |
| Grade 3/4 Adverse Events | 58% | 52% | N/A (Grade 5 AEs: 2 patients) |
| Adverse Events Leading to Discontinuation | 14% | 13% | 13% |
| Common Grade 3/4 Adverse Events | Increased GGT, Increased CK, Hypertension | Pyrexia, Neutropenia, Hypertension | Increased CPK, Diarrhea, Rash, Arthralgia, Pyrexia, Increased ALT, Increased Lipase |
Experimental Protocols
RELATIVITY-047 (this compound-047)
-
Study Design: A randomized, double-blind, Phase 2/3 study.[4][21]
-
Participants: Patients with previously untreated metastatic or unresectable melanoma.[1]
-
Intervention:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[21]
-
Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[21]
CheckMate 067
-
Study Design: A randomized, double-blind, Phase 3 trial.[5]
-
Participants: Patients with previously untreated, unresectable Stage III or IV melanoma.
-
Intervention:
-
Co-Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) for nivolumab-containing arms versus the ipilimumab arm.
-
Secondary Endpoint: Objective response rate (ORR).[5]
COLUMBUS
-
Study Design: A randomized, open-label, Phase 3 trial.[8]
-
Participants: Patients with BRAF V600-mutant melanoma, either treatment-naïve or having progressed after first-line immunotherapy.[8]
-
Intervention:
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoint: Overall survival (OS).
IMspire150
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial.[13]
-
Participants: Patients with previously untreated, unresectable or metastatic BRAF V600 mutation-positive melanoma.[15]
-
Intervention:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[15]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual inhibition of PD-1 and LAG-3 pathways by nivolumab and relatlimab.
Caption: Inhibition of the MAPK pathway by BRAF and MEK inhibitors.
Caption: RELATIVITY-047 (this compound-047) trial workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Nivolumab plus ipilimumab or nivolumab alone versus ipilimumab alone in advanced melanoma (CheckMate 067): 4-year outcomes of a multicentre, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Columbus dashboard [clinical-trials.dimensions.ai]
- 12. targetedonc.com [targetedonc.com]
- 13. Atezolizumab, vemurafenib, and cobimetinib as first-line treatment for unresectable advanced BRAFV600 mutation-positive melanoma (IMspire150): primary analysis of the randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overall survival with first-line atezolizumab in combination with vemurafenib and cobimetinib in BRAFV600 mutation-positive advanced melanoma (IMspire150): second interim analysis of a multicentre, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA approves atezolizumab for BRAF V600 unresectable or metastatic melanoma | FDA [fda.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Addition of First-Line Atezolizumab to Vemurafenib/Cobimetinib in BRAF V600–Mutant Advanced Melanoma - The ASCO Post [ascopost.com]
- 21. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
A Comparative Guide: Nivolumab Monotherapy Versus the Nivolumab-Relatlimab Combination in Advanced Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nivolumab monotherapy and the fixed-dose combination of nivolumab and relatlimab for the treatment of previously untreated, unresectable, or metastatic melanoma. The information is primarily based on the pivotal Phase 2/3 RELATIVITY-047 clinical trial.
Executive Summary
The combination of nivolumab, a Programmed Death-1 (PD-1) blocking antibody, and relatlimab, a Lymphocyte-Activation Gene-3 (LAG-3) blocking antibody, has demonstrated superior efficacy compared to nivolumab monotherapy in patients with advanced melanoma.[1][2] The dual checkpoint inhibition strategy offers a statistically significant improvement in progression-free survival (PFS) and a sustained, clinically meaningful benefit in overall survival (OS) with a manageable safety profile.[1][3][4] This guide delves into the comparative efficacy, safety, mechanisms of action, and the experimental protocol of the key clinical trial that established this combination as a significant advancement in melanoma treatment.
Mechanism of Action: Dual Checkpoint Blockade
Nivolumab and relatlimab are both immune checkpoint inhibitors that work by blocking distinct inhibitory pathways, thereby enhancing the body's anti-tumor immune response.[5]
-
Nivolumab (Anti-PD-1): Nivolumab is a human IgG4 monoclonal antibody that binds to the PD-1 receptor on T cells.[5] This action prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. By blocking this interaction, nivolumab releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5]
-
Relatlimab (Anti-LAG-3): Relatlimab is a novel human IgG4 monoclonal antibody that targets the LAG-3 receptor on immune cells.[5] LAG-3 is another inhibitory receptor that negatively regulates T-cell activation and function.[5] By binding to LAG-3, relatlimab disrupts its inhibitory signaling, further unleashing the anti-tumor immune response.[5]
The combination of nivolumab and relatlimab provides a synergistic effect by targeting two distinct and complementary immune checkpoint pathways.[6]
Signaling Pathway Diagrams
Caption: PD-1 and LAG-3 signaling pathways and their inhibition by nivolumab and relatlimab.
Comparative Efficacy: RELATIVITY-047 Trial
The RELATIVITY-047 trial is a randomized, double-blind, Phase 2/3 study that evaluated the efficacy and safety of the fixed-dose combination of nivolumab and relatlimab compared to nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.[3]
Progression-Free Survival (PFS)
The combination therapy demonstrated a statistically significant improvement in progression-free survival compared to nivolumab alone.
| Efficacy Endpoint | Nivolumab-Relatlimab Combination | Nivolumab Monotherapy | Hazard Ratio (95% CI) |
| Median PFS (months) | 10.2 | 4.6 | 0.79 (0.66 - 0.95) |
| 3-Year PFS Rate (%) | 31.8 | 26.9 | |
| 4-Year PFS Rate (%) | 30.6 | 23.6 | |
| Data from the RELATIVITY-047 trial with a minimum follow-up of 45.3 months. [1][3] |
Overall Survival (OS)
The combination therapy showed a sustained and clinically meaningful improvement in overall survival.
| Efficacy Endpoint | Nivolumab-Relatlimab Combination | Nivolumab Monotherapy | Hazard Ratio (95% CI) |
| Median OS (months) | 51.0 | 34.1 | 0.80 (0.66 - 0.99) |
| 3-Year OS Rate (%) | 54.6 | 48.0 | |
| 4-Year OS Rate (%) | 52.0 | 42.8 | |
| Data from the RELATIVITY-047 trial with a minimum follow-up of 45.3 months. [1][3] |
Objective Response Rate (ORR)
The objective response rate was numerically higher in the combination arm.
| Efficacy Endpoint | Nivolumab-Relatlimab Combination | Nivolumab Monotherapy |
| ORR (%) | 43.7 | 33.7 |
| Complete Response (%) | 18.0 | 14.2 |
| Partial Response (%) | 25.6 | 19.5 |
| Data from the RELATIVITY-047 trial with a median follow-up of 33.8 months. [3][4] |
Comparative Safety Profile
The combination of nivolumab and relatlimab was associated with a higher incidence of adverse events compared to nivolumab monotherapy, but the safety profile was generally manageable.
| Safety Endpoint | Nivolumab-Relatlimab Combination (n=355) | Nivolumab Monotherapy (n=359) |
| Any-Grade Treatment-Related Adverse Events (%) | 78.9 | 61.6 |
| Grade 3-4 Treatment-Related Adverse Events (%) | 22.0 | 12.3 |
| Treatment-Related Adverse Events Leading to Discontinuation (%) | 18.0 | 9.7 |
| Data from the RELATIVITY-047 trial with a median follow-up of 33.8 months. [3] |
Experimental Protocol: RELATIVITY-047 Trial
The RELATIVITY-047 trial employed a robust methodology to compare the two treatment regimens.
Study Design
A global, randomized, double-blind, Phase 2/3 trial.
Patient Population
-
Inclusion Criteria: Patients aged 12 years or older with previously untreated, histologically confirmed, unresectable or metastatic melanoma (Stage III or IV).
-
Exclusion Criteria: Patients with active brain metastases, uveal melanoma, or active autoimmune disease.
Treatment Arms
-
Combination Arm: Patients received a fixed-dose combination of nivolumab 480 mg and relatlimab 160 mg intravenously every 4 weeks.
-
Monotherapy Arm: Patients received nivolumab 480 mg intravenously every 4 weeks.
Endpoints
-
Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
-
Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).
Experimental Workflow
Caption: Workflow of the RELATIVITY-047 clinical trial.
Conclusion
The combination of nivolumab and relatlimab represents a significant therapeutic advance for patients with previously untreated, advanced melanoma. The dual blockade of PD-1 and LAG-3 pathways leads to superior progression-free survival and a durable overall survival benefit compared to nivolumab monotherapy. While the combination therapy is associated with a higher incidence of adverse events, the safety profile is well-characterized and manageable. The data from the RELATIVITY-047 trial support the use of this combination as a standard-of-care option for this patient population.
References
- 1. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Three-Year Overall Survival With Nivolumab Plus Relatlimab in Advanced Melanoma From RELATIVITY-047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deceraclinical.com [deceraclinical.com]
- 6. RELATIVITY-047 Extended Analysis of Overall Survival With Nivolumab-Relatlimab vs Nivolumab in Previously Untreated Advanced Melanoma - The ASCO Post [ascopost.com]
A Head-to-Head Comparison of Emerging Checkpoint Inhibitor Combinations in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different checkpoint inhibitor combinations, supported by experimental data from recent clinical trials. We delve into the signaling pathways, experimental methodologies, and clinical efficacy of promising dual checkpoint blockade strategies.
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. By blocking inhibitory signals that dampen the anti-tumor immune response, these therapies have achieved remarkable success in a variety of malignancies. While monotherapy with agents targeting Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) has become a standard of care, a significant proportion of patients do not respond or develop resistance. This has spurred the investigation of combination therapies targeting novel checkpoint molecules to enhance efficacy and overcome resistance. This guide focuses on head-to-head comparisons of emerging combinations, including those targeting Lymphocyte-activation gene 3 (LAG-3), T-cell immunoglobulin and ITIM domain (TIGIT), and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) in conjunction with PD-1/PD-L1 blockade.
Signaling Pathways of Key Checkpoint Inhibitors
Understanding the distinct and sometimes overlapping signaling pathways of these checkpoint inhibitors is crucial to appreciating the rationale behind their combination.
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T cells and its ligand PD-L1, often expressed on tumor cells, leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) complex.[1] This dephosphorylates key downstream signaling molecules, inhibiting T-cell activation, proliferation, and cytokine production.[1][2][3]
CTLA-4 Signaling Pathway
CTLA-4 is another inhibitory receptor on T cells that competes with the co-stimulatory molecule CD28 for binding to B7 ligands (CD80/CD86) on antigen-presenting cells (APCs).[4][5] By outcompeting CD28, CTLA-4 dampens the co-stimulatory signals required for full T-cell activation, primarily during the initial priming phase in lymph nodes.[5]
Emerging Checkpoint Inhibitor Signaling Pathways
Novel checkpoint inhibitors target distinct pathways that also contribute to T-cell exhaustion.
-
LAG-3: Lymphocyte-activation gene 3 (LAG-3) binds to MHC class II molecules with high affinity, leading to the inhibition of T-cell proliferation and cytokine secretion.[6][7] Its signaling mechanism is not as well-defined as PD-1 or CTLA-4 but is known to negatively regulate TCR signaling.[6][8]
-
TIGIT: T-cell immunoglobulin and ITIM domain (TIGIT) is an inhibitory receptor expressed on T cells and NK cells.[9] It competes with the co-stimulatory receptor CD226 for binding to ligands such as CD155 (PVR).[10] TIGIT signaling suppresses T-cell and NK cell function.[9][11]
-
TIM-3: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is expressed on various immune cells and, upon binding to its ligand galectin-9, can induce T-cell exhaustion and apoptosis.[12][13]
Head-to-Head Clinical Trial Data
Direct comparative data from single trials for various checkpoint inhibitor combinations are emerging. The following tables summarize key findings from recent clinical studies.
PD-1/LAG-3 vs. PD-1 Monotherapy
The combination of a PD-1 inhibitor and a LAG-3 inhibitor has shown significant promise, particularly in melanoma.
| Clinical Trial | Combination Therapy | Monotherapy | Cancer Type | Key Efficacy Endpoint | Combination Result | Monotherapy Result |
| RELATIVITY-047 [14][15] | Relatlimab (anti-LAG-3) + Nivolumab (anti-PD-1) | Nivolumab | Advanced Melanoma | Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months |
PD-1/TIGIT vs. PD-1/PD-L1 Monotherapy
The combination of PD-1/PD-L1 and TIGIT inhibitors is being actively investigated across various solid tumors.
| Clinical Trial | Combination Therapy | Monotherapy | Cancer Type | Key Efficacy Endpoint | Combination Result | Monotherapy Result |
| CITYSCAPE [16] | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) | Atezolizumab | PD-L1-positive Metastatic NSCLC | Objective Response Rate (ORR) | 31.3% | 16.2% |
| GALAXIES Lung-201 [17] | Belrestotug (anti-TIGIT) + Dostarlimab (anti-PD-1) | Dostarlimab | PD-L1-high NSCLC | Confirmed Overall Response Rate (cORR) | ~60% | 28.1% |
| Phase I Study (Vibostolimab) [18] | Vibostolimab (anti-TIGIT) + Pembrolizumab (anti-PD-1) | Vibostolimab | Advanced Solid Tumors (NSCLC expansion) | Not a direct head-to-head with PD-1 monotherapy in this report, but showed promising anti-tumor activity in combination. | N/A | N/A |
PD-1/TIM-3 vs. PD-1 Monotherapy
Combinations targeting PD-1 and TIM-3 are in earlier stages of clinical development, with a focus on overcoming resistance to PD-1 blockade.
| Clinical Trial | Combination Therapy | Cancer Type | Patient Population | Key Efficacy Endpoint & Result |
| AMBER (Part 2B) [19] | Cobolimab (anti-TIM-3) + Dostarlimab (anti-PD-1) | Advanced/Metastatic NSCLC | Progressed on anti-PD-(L)1 treatment | ORR: 8.3%; Disease Control Rate (DCR): 21.4% |
| AMBER (Melanoma Cohorts) [20] | Cobolimab (anti-TIM-3) + Dostarlimab (anti-PD-1) | Advanced/Metastatic Melanoma | Immunotherapy-naïve | ORR: 42.9%; DCR: 53.6% |
| AMBER (Melanoma Cohorts) [20] | Cobolimab (anti-TIM-3) + Dostarlimab (anti-PD-1) | Advanced/Metastatic Melanoma | Anti-PD-(L)1 relapsed/refractory | ORR: 4.7%; DCR: 20.9% |
| Phase 1/2 Study (Sabatolimab) [21] | Sabatolimab (anti-TIM-3) + Spartalizumab (anti-PD-1) | Advanced Solid Tumors | N/A | Partial responses in 6% of patients. |
Experimental Protocols
The evaluation of checkpoint inhibitor combinations relies on a variety of preclinical and clinical experimental designs.
In Vivo Efficacy Studies
A common preclinical approach to assess the anti-tumor activity of checkpoint inhibitor combinations involves syngeneic mouse tumor models.
Key Steps in a Typical In Vivo Study: [22]
-
Tumor Cell Implantation: Syngeneic tumor cells are implanted into immunocompetent mice, typically subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, monotherapy, combination therapy).
-
Treatment Administration: Checkpoint inhibitor antibodies are administered according to a specified dosing schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly to calculate tumor volume.
-
Endpoint Analysis: The study concludes when tumors reach a maximum allowed size or at a predetermined time point. Key readouts include tumor growth delay and overall survival.
-
Immunophenotyping: Tumors and lymphoid organs are often harvested for analysis of immune cell infiltration and activation status by techniques such as flow cytometry.
In Vitro Functional Assays
In vitro assays are essential for elucidating the mechanism of action of checkpoint inhibitors and their combinations.
Common In Vitro Assays: [23][24][25]
-
Mixed Lymphocyte Reaction (MLR): This assay assesses the ability of a checkpoint inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
-
T-cell Activation and Killing Assays: Co-culture systems of immune cells and tumor cells are used to measure the capacity of checkpoint inhibitors to enhance tumor cell lysis by T cells or NK cells.
-
Antigen-Specific Recall Assays: These assays evaluate the effect of checkpoint inhibitors on the expansion and function of memory T cells upon re-exposure to a specific antigen.[24]
-
3D Co-culture Models: More complex in vitro systems that better mimic the tumor microenvironment are being developed to test the efficacy of immunotherapies.[26]
Conclusion
The combination of checkpoint inhibitors targeting distinct negative regulatory pathways is a promising strategy to enhance anti-tumor immunity and overcome resistance to monotherapy. The clinical data, particularly for the PD-1/LAG-3 and PD-1/TIGIT combinations, demonstrate superior efficacy over PD-1/PD-L1 monotherapy in certain cancer types and patient populations. As our understanding of the complex interplay of immune checkpoints grows, further head-to-head comparisons in well-designed preclinical and clinical studies will be crucial to identify the most effective combination strategies for different cancers. The continued development of robust in vivo and in vitro models will be instrumental in dissecting the mechanisms of synergy and identifying biomarkers to guide patient selection for these novel immunotherapies.
References
- 1. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 2. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genesandcancer.com [genesandcancer.com]
- 8. Understanding LAG-3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. youtube.com [youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. onclive.com [onclive.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell-based Assays for Immuno-Oncology I In vitro CRO services [explicyte.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. news-medical.net [news-medical.net]
- 26. aacrjournals.org [aacrjournals.org]
Long-Term Survival in Advanced Melanoma: A Comparative Analysis of CA224 Clinical Trial Data
This guide provides a comprehensive comparison of long-term survival data from the CA224 series of clinical trials, focusing on the combination of relatlimab and nivolumab, with other leading treatments for unresectable or metastatic melanoma. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.
Comparative Survival Data
The following tables summarize the long-term survival outcomes from key clinical trials investigating relatlimab plus nivolumab (RELATIVITY-047), nivolumab plus ipilimumab (CheckMate-067), and dabrafenib plus trametinib (COMBI-d & COMBI-v).
Table 1: RELATIVITY-047 (this compound-047) - Relatlimab + Nivolumab vs. Nivolumab
| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | ||||
| Median PFS (13.2 months follow-up) | 10.1 months | 4.6 months | 0.75 (0.62-0.92) | 0.0055 |
| Median PFS (19.3 months follow-up) | 10.2 months | 4.6 months | 0.78 (0.64-0.94) | - |
| 4-Year PFS Rate | 30.6% | 23.6% | - | - |
| Overall Survival (OS) | ||||
| Median OS (19.3 months follow-up) | Not Reached | 34.1 months | 0.80 (0.64-1.01) | 0.0593 |
| 4-Year OS Rate | 52.0% | 42.8% | - | - |
| Overall Response Rate (ORR) | ||||
| ORR (19.3 months follow-up) | 43.1% | 32.6% | - | - |
| 4-Year ORR | 43.9% | 33.4% | - | - |
| Melanoma-Specific Survival (MSS) | ||||
| 4-Year MSS Rate | 59.7% | 49.6% | - | - |
Table 2: CheckMate-067 - Nivolumab + Ipilimumab vs. Nivolumab vs. Ipilimumab
| Endpoint | Nivolumab + Ipilimumab | Nivolumab Monotherapy | Ipilimumab Monotherapy |
| Progression-Free Survival (PFS) | |||
| 6.5-Year PFS Rate | 34% | 29% | 7% |
| Overall Survival (OS) | |||
| Median OS (6.5 years follow-up) | 72.1 months | 36.9 months | 19.9 months |
| 6.5-Year OS Rate | 49% | 42% | 23% |
| 10-Year OS Rate | 43% | 37% | 19%[1] |
| Overall Response Rate (ORR) | |||
| ORR (10 years follow-up) | 58.3% | 44.9% | 19.0%[2] |
| Melanoma-Specific Survival (MSS) | |||
| Median MSS (6.5 years follow-up) | Not Reached | 58.7 months | 21.9 months |
| 10-Year MSS Rate | 52% | 44% | 23%[2] |
Table 3: COMBI-d & COMBI-v (Pooled Analysis) - Dabrafenib + Trametinib
| Endpoint | Dabrafenib + Trametinib |
| Progression-Free Survival (PFS) | |
| 3-Year PFS Rate | 22%[3] |
| 5-Year PFS Rate | 19%[4] |
| Overall Survival (OS) | |
| Median OS | 25.1 months[5] |
| 3-Year OS Rate | 44%[3] |
| 5-Year OS Rate | 34%[4] |
Experimental Protocols
Below are the summarized methodologies for the key clinical trials cited in this guide.
RELATIVITY-047 (this compound-047) Protocol
-
Study Design: A Phase 2/3, randomized, double-blind study.[6]
-
Participants: Patients with previously untreated, unresectable or metastatic Stage III or IV melanoma.[7] Key inclusion criteria included histologically confirmed melanoma and measurable disease.[7] Key exclusion criteria included active brain metastases, uveal melanoma, and active autoimmune disease.[7]
-
Intervention: Patients were randomized 1:1 to receive either a fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg) or nivolumab (480 mg) alone, administered intravenously every 4 weeks.[8]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[6]
-
Secondary Endpoints: Overall survival (OS) and overall response rate (ORR).[6]
CheckMate-067 Protocol
-
Study Design: A Phase 3, randomized, double-blind study.
-
Participants: Patients with previously untreated, unresectable Stage III or IV melanoma.
-
Intervention: Patients were randomized 1:1:1 to receive nivolumab plus ipilimumab, nivolumab alone, or ipilimumab alone.[9]
-
Endpoints: Co-primary endpoints were PFS and OS.[10]
COMBI-d and COMBI-v Protocols
-
Study Design: Two Phase 3, randomized, double-blind trials.
-
Participants: Patients with unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.[4]
-
Intervention: In COMBI-d, patients received dabrafenib plus trametinib or dabrafenib plus placebo.[11] In COMBI-v, patients received dabrafenib plus trametinib or vemurafenib alone.
-
Endpoints: The primary endpoint for COMBI-d was PFS, and for COMBI-v was OS.[4]
Visualizations
Signaling Pathway of Relatlimab and Nivolumab
Caption: Dual blockade of LAG-3 and PD-1 pathways by relatlimab and nivolumab, respectively.
Experimental Workflow of the RELATIVITY-047 Trial
Caption: Simplified workflow of the RELATIVITY-047 (this compound-047) clinical trial.
References
- 1. aimatmelanoma.org [aimatmelanoma.org]
- 2. “Practice-changing” Results: Long-term Advanced Melanoma Survival Dramatically Improves on Immunotherapy - The Dermatology Digest [thedermdigest.com]
- 3. onclive.com [onclive.com]
- 4. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. nyp.org [nyp.org]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trials of LAG-3 Inhibitors
The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1/PD-L1 have been the cornerstones of this revolution, the focus is now expanding to novel targets. Lymphocyte-activation gene 3 (LAG-3) has emerged as a promising next-generation immune checkpoint. This guide provides a comprehensive cross-trial comparison of key clinical studies involving leading LAG-3 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.
The LAG-3 Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3) is a cell surface protein that plays a crucial role in regulating T-cell function. It is expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells. The binding of LAG-3 to its primary ligand, MHC class II molecules, on antigen-presenting cells (APCs) delivers an inhibitory signal to the T cell. This inhibition curtails T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune tolerance and preventing autoimmunity. In the context of cancer, the upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs) contributes to T-cell exhaustion and allows tumors to evade immune destruction. LAG-3 inhibitors, typically monoclonal antibodies, block the interaction between LAG-3 and MHC class II, thereby restoring T-cell effector functions and enhancing the anti-tumor immune response.
Caption: LAG-3 signaling pathway and the mechanism of LAG-3 inhibitors.
Comparative Efficacy of LAG-3 Inhibitors
The following tables summarize the key efficacy data from pivotal clinical trials of prominent LAG-3 inhibitors.
Melanoma
| Trial Name (NCT) | LAG-3 Inhibitor | Combination Agent | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) |
| RELATIVITY-047 (NCT03470922)[1][2][3][4][5][6] | Relatlimab | Nivolumab | Previously untreated, unresectable or metastatic melanoma | 10.1 months (vs. 4.6 months with nivolumab alone) | 43.1% (vs. 32.6% with nivolumab alone) | Not reached (vs. 34.1 months with nivolumab alone) |
| Phase 1 (NCT03005782)[7][8][9][10][11][12][13] | Fianlimab | Cemiplimab | Advanced melanoma (PD-1/L1 inhibitor-naïve) | 15 months | 61.2% | Not reached |
| Phase 1 (NCT03005782)[8] | Fianlimab | Cemiplimab | Advanced melanoma (prior adjuvant PD-1) | Not available | 61.5% | Not available |
Non-Small Cell Lung Cancer (NSCLC)
| Trial Name (NCT) | LAG-3 Inhibitor | Combination Agent(s) | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| TACTI-002 (NCT03625323)[14][15][16][17][18] | Eftilagimod Alpha | Pembrolizumab | 1st line metastatic NSCLC (PD-L1 unselected) | 6.9 months | 37.3% | 15.5 months |
| TACTI-002 (NCT03625323)[15][18] | Eftilagimod Alpha | Pembrolizumab | 2nd line metastatic NSCLC (PD-1/L1 refractory) | 2.1 months | 8.3% | 9.9 months |
| INSIGHT-003 (NCT03252938)[19][20] | Eftilagimod Alpha | Pembrolizumab + Chemotherapy | 1st line advanced/metastatic non-squamous NSCLC | Not yet reported | 60.8% | 32.9 months |
Other Solid Tumors
| Trial Name (NCT) | LAG-3 Inhibitor | Combination Agent | Cancer Type | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| AIPAC (NCT02614833)[21][22][23] | Eftilagimod Alpha | Paclitaxel | Metastatic Breast Cancer (HR+, HER2-) | 7.3 months (vs. 7.2 months with placebo + paclitaxel) | 48.3% (vs. 38.5% with placebo + paclitaxel) | 20.4 months (vs. 17.5 months with placebo + paclitaxel) |
| TACTI-002 (NCT03625323)[14][24] | Eftilagimod Alpha | Pembrolizumab | 2nd line Head and Neck Squamous Cell Carcinoma (HNSCC) | 4.26 months | 38.9% | Not available |
Comparative Safety of LAG-3 Inhibitors
This table provides a summary of treatment-related adverse events (TRAEs) observed in key clinical trials.
| Trial Name | LAG-3 Inhibitor Combination | Any Grade TRAEs | Grade 3-4 TRAEs | Common TRAEs (Any Grade) |
| RELATIVITY-047 [5][25] | Relatlimab + Nivolumab | 83.7% | 21.1% | Pruritus, fatigue, rash, diarrhea, hypothyroidism |
| Phase 1 (NCT03005782) | Fianlimab + Cemiplimab | 95% | Not specified, but discontinuation due to AEs was 16% | Rash, pruritus, diarrhea, arthralgia, hypothyroidism, adrenal insufficiency, myalgia |
| TACTI-002 (NSCLC) [16] | Eftilagimod Alpha + Pembrolizumab | Not specified | 17% of patients discontinued due to AEs | Dyspnea, asthenia, decreased appetite, cough, anemia, fatigue, pruritus, constipation, diarrhea |
| AIPAC | Eftilagimod Alpha + Paclitaxel | Not specified | Not specified | Not specified |
| General LAG-3 Inhibitor AEs [26] | Relatlimab | Not applicable | Not applicable | Pyrexia, pneumonia. Rare but notable: myositis, myasthenia gravis, infection, colitis, pneumonitis, myocarditis |
Experimental Protocols
RELATIVITY-047 (Relatlimab + Nivolumab)
-
Study Design: A global, randomized, double-blind, Phase 2/3 study.[2][3]
-
Patient Population: Patients aged 12 years or older with previously untreated, unresectable or metastatic melanoma.[1]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[2]
-
Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[2]
-
Stratification Factors: LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[3]
Caption: Experimental workflow for the RELATIVITY-047 trial.
Phase 1 (NCT03005782) (Fianlimab + Cemiplimab)
-
Study Design: An open-label, non-randomized, multi-cohort, Phase 1 clinical trial.[11]
-
Patient Population: Patients with advanced melanoma, including cohorts for those with and without prior anti-PD-1 therapy in the advanced setting.[11]
-
Treatment: Fianlimab (1600 mg) and cemiplimab (350 mg) administered intravenously every 3 weeks for up to 51 weeks, with an optional additional 51 weeks if clinically indicated.[11]
-
Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.[11]
-
Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), disease control rate (DCR), safety, and pharmacokinetics.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 3. Targeting LAG-3 and PD-1 With Relatlimab and Nivolumab: A New Option Under Study in Advanced Melanoma - The ASCO Post [ascopost.com]
- 4. RELATIVITY-047: Relatlimab Plus Nivolumab Worthy of Further Study in Advanced Melanoma and Beyond - The ASCO Post [ascopost.com]
- 5. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 - The ASCO Post [ascopost.com]
- 6. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Clinical Trials Testing Combination Immunotherapy for High-Risk and Advanced Melanoma: Regeneronâs LAG-3 Program - Melanoma Research Alliance [curemelanoma.org]
- 11. ascopubs.org [ascopubs.org]
- 12. First-in-Human Dose-Escalation Study of Fianlimab, an Antilymphocyte Activation Gene-3 Antibody, with Cemiplimab in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical landscape of LAG-3-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immutep.com [immutep.com]
- 15. Combination of eftilagimod alpha and pembrolizumab effective against refractory NSCLC - BJMO [bjmo.be]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Eftilagimod Alpha (a Soluble LAG-3 Protein) Combined With Pembrolizumab in Second-Line Metastatic NSCLC Refractory to Anti–Programmed Cell Death Protein 1/Programmed Death-Ligand 1-Based Therapy: Final Results from a Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. AIPAC-003: A randomized, double-blind, placebo-controlled phase 3 trial testing eftilagimod alpha (soluble LAG-3) in patients with HER2-neg/low metastatic breast cancer receiving paclitaxel, following an open-label dose optimization. - ASCO [asco.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Eftilagimod Alpha (Soluble LAG3 Protein) Combined with Pembrolizumab as Second-Line Therapy for Patients with Metastatic Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LAG3 immune inhibitors: a novel strategy for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Analysis of Nivolumab and Relatlimab: Real-World Evidence vs. Clinical Trial Data
A detailed examination of the efficacy and safety of the nivolumab and relatlimab combination in treating advanced melanoma, comparing pivotal clinical trial findings with emerging real-world data. This guide is intended for researchers, scientists, and drug development professionals.
The combination of nivolumab, a programmed death-1 (PD-1) blocking antibody, and relatlimab, a lymphocyte-activation gene 3 (LAG-3) blocking antibody, has emerged as a significant advancement in the treatment of advanced melanoma. Marketed as Opdualag, this fixed-dose combination offers a dual checkpoint inhibition strategy. This guide provides a comprehensive comparison of its performance in the controlled environment of clinical trials against the backdrop of real-world clinical practice.
Mechanism of Action: A Synergistic Immune Response
Nivolumab and relatlimab are immune checkpoint inhibitors that work by blocking distinct inhibitory pathways, thereby enhancing the body's anti-tumor immune response. Nivolumab blocks the interaction of the PD-1 receptor on T cells with its ligands (PD-L1 and PD-L2), while relatlimab blocks the interaction of the LAG-3 receptor on T cells with its ligands, including MHC II.[1][2] This dual blockade leads to increased T-cell proliferation and cytokine secretion, resulting in a more potent anti-tumor effect than either agent alone.[1][3] The synergistic action of these two antibodies helps to overcome T-cell exhaustion and promotes a more effective immune attack against cancer cells.
Efficacy: Clinical Trial vs. Real-World Data
The pivotal RELATIVITY-047 trial, a global phase II/III randomized clinical trial, established the superiority of the nivolumab-relatlimab combination over nivolumab monotherapy in previously untreated metastatic or unresectable melanoma.[4] Real-world evidence, primarily from retrospective studies, is beginning to emerge, providing insights into the effectiveness of this combination in a broader, more heterogeneous patient population.
| Efficacy Endpoint | RELATIVITY-047 (Clinical Trial) | Real-World Evidence |
| Patient Population | Previously untreated, unresectable or metastatic melanoma[4] | Varied, including patients previously treated with PD-1 inhibitors[5][6] |
| Progression-Free Survival (PFS) | Median: 10.2 months (Nivo+Rela) vs. 4.6 months (Nivo)[4] | Median rwPFS: 11.5 months (Nivo+Rela) vs. 4.8 months (Nivo+Ipi) in one study[7]. Another study in previously treated patients showed a median PFS of 5.3 months[6]. |
| Overall Survival (OS) | Median: 51.0 months (Nivo+Rela) vs. 34.1 months (Nivo)[4] | mOS not reached in a study comparing Nivo+Rela to Nivo+Ipi[7]. |
| Objective Response Rate (ORR) | 43.7% (Nivo+Rela) vs. 33.7% (Nivo)[4] | 33% in patients who progressed on prior PD-1 inhibitors[5]. 39% in a broader retrospective review, with 58% in first-line treated patients[6]. |
| Complete Response (CR) | Not explicitly stated in provided search results | 4 CRs out of 30 evaluable patients in one study[5] |
| Partial Response (PR) | Not explicitly stated in provided search results | 6 PRs out of 30 evaluable patients in one study[5] |
Safety and Tolerability
The safety profile of nivolumab and relatlimab in clinical trials has been a key differentiator compared to other immunotherapy combinations. Real-world data will be crucial in confirming these findings across diverse patient populations.
| Safety Endpoint | RELATIVITY-047 (Clinical Trial) | Real-World Evidence |
| Treatment-Related Adverse Events (TRAEs) Grade 3/4 | 22% (Nivo+Rela) vs. 12% (Nivo)[8] | Data not yet mature in the provided search results. |
| TRAEs Leading to Discontinuation | 18% (Nivo+Rela) vs. 10% (Nivo)[8] | Data not yet mature in the provided search results. |
| Serious Side Effects | 18.9% (Nivo+Rela) vs. 9.7% (Nivo)[9] | Data not yet mature in the provided search results. |
| Immune-Mediated Adverse Reactions | Can occur in any organ system and may be severe or fatal.[1] Specific rates for nephritis (2%) and pneumonitis (3.7%) were reported.[1][2] | Data not yet mature in the provided search results. |
Experimental Protocols
RELATIVITY-047 Trial Workflow
The RELATIVITY-047 trial was a global, randomized, double-blind phase II/III study.[4]
-
Patient Population: The trial enrolled 714 patients with previously untreated, unresectable or metastatic melanoma.[9]
-
Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.[8]
-
Treatment Arms:
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[10] A key secondary endpoint was overall survival (OS).[10]
Real-World Evidence Study Methodology
Real-world evidence for nivolumab and relatlimab is primarily derived from retrospective studies.
-
Study Design: These are typically retrospective cohort studies conducted at single or multiple cancer centers.[5][6]
-
Data Collection: Data is extracted from electronic health records of patients with unresectable or metastatic melanoma who received nivolumab and relatlimab.[5][6]
-
Patient Population: These studies often include patients who would have been ineligible for clinical trials, such as those with prior PD-1 inhibitor treatment.[5]
-
Efficacy Assessment: The primary efficacy endpoint is often the objective response rate (ORR) based on modified RECIST 1.1 criteria.[5] Progression-free survival is also a common endpoint.[6]
Conclusion
The combination of nivolumab and relatlimab has demonstrated a significant improvement in progression-free survival and overall survival in the first-line treatment of advanced melanoma within the controlled setting of the RELATIVITY-047 clinical trial.[4] Emerging real-world evidence appears to support its clinical activity, even in patients who have previously been treated with PD-1 inhibitors.[5][6] However, it is important to note that real-world studies are often limited by their retrospective nature, smaller sample sizes, and potential for selection bias. As more data from real-world settings become available, a more comprehensive understanding of the effectiveness and safety of this combination in a broader patient population will be possible. Continued research is warranted to further validate these findings and to identify patient subgroups who are most likely to benefit from this dual checkpoint inhibition strategy.
References
- 1. Mechanism of Action | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Efficacy of nivolumab and relatlimab-rmbw in patients with advanced melanoma who were previously treated with PD-1 inhibitor: Real world experience. - ASCO [asco.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ascopubs.org [ascopubs.org]
- 8. JNCCN 360 - Advanced Skin Cancers - Nivolumab Plus Relatlimab in Melanoma: 3-Year Survival Outcomes From RELATIVITY-047 [jnccn360.org]
- 9. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 10. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
Cost-Effectiveness of Nivolumab Plus Relatlimab: A Comparative Guide for Researchers
The combination of nivolumab and relatlimab, a fixed-dose formulation targeting two distinct immune checkpoint inhibitors, has emerged as a significant advancement in the treatment of advanced melanoma. This guide provides a detailed cost-effectiveness analysis of this combination therapy, comparing it with other standard-of-care alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective data and methodologies to inform further research and clinical decision-making.
Mechanism of Action: Dual Immune Checkpoint Inhibition
Nivolumab is a programmed death-1 (PD-1) blocking antibody, while relatlimab targets the lymphocyte-activation gene 3 (LAG-3) protein. Both PD-1 and LAG-3 are inhibitory receptors expressed on T cells that downregulate immune responses. By blocking these pathways, nivolumab and relatlimab synergistically enhance T cell activation and proliferation, leading to a more robust anti-tumor immune response.
Pivotal Clinical Evidence: The RELATIVITY-047 Trial
The primary clinical evidence supporting the efficacy of nivolumab plus relatlimab comes from the Phase 2/3 RELATIVITY-047 trial.[1]
Experimental Protocol: RELATIVITY-047
-
Study Design: A global, randomized, double-blind, Phase 2/3 study.[1]
-
Participants: 714 patients with previously untreated, unresectable or metastatic melanoma.[1][2] Key inclusion criteria included histologically confirmed Stage III (unresectable) or Stage IV melanoma.[3][4] Patients with active brain metastases, uveal melanoma, or active autoimmune disease were excluded.[3][4]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Key Findings: The trial demonstrated a statistically significant improvement in PFS for the combination therapy compared to nivolumab monotherapy.[1][5] At a median follow-up of 13.2 months, the combination of nivolumab and relatlimab showed a clinically meaningful benefit in PFS over nivolumab monotherapy.[5]
Cost-Effectiveness Analysis: Comparative Data
Multiple economic evaluations have been conducted to assess the cost-effectiveness of nivolumab plus relatlimab compared to other standard-of-care treatments for unresectable or metastatic melanoma. These analyses typically utilize a partitioned survival model with health states such as progression-free, progressed disease, and death.[5][6]
Methodology of a Typical Cost-Effectiveness Analysis
The following tables summarize the key findings from various cost-effectiveness analyses.
Table 1: Cost-Effectiveness of Nivolumab + Relatlimab vs. Other Immunotherapies (Canadian Payer Perspective)
| Comparator | Incremental Cost | Incremental QALYs | ICER ($/QALY) | Probability of Cost-Effectiveness at $50,000/QALY |
| Nivolumab Monotherapy | $135,460 | 1.149 | $117,838 | Not reported |
| Nivolumab + Ipilimumab | $72,584 | 0.178 | $408,364 | 0%[7] |
| Pembrolizumab | $103,029 | 1.96 | $52,559 | Not reported |
| Ipilimumab | $102,072 | 3.489 | $29,249 | Not reported |
Data from a Canadian healthcare payer perspective.[5]
Table 2: Cost-Effectiveness of Nivolumab + Relatlimab vs. BRAF/MEK Inhibitors (Canadian Payer Perspective)
| Comparator | Incremental Cost | Incremental QALYs | ICER ($/QALY) |
| Vemurafenib + Cobimetinib | Dominated (less costly, more effective) | 3.748 | Dominated |
| Dabrafenib + Trametinib | Dominated (less costly, more effective) | 3.165 | Dominated |
| Encorafenib + Binimetinib | Dominated (less costly, more effective) | 2.866 | Dominated |
Data from a Canadian healthcare payer perspective. Nivolumab + Relatlimab was found to be less costly and more effective than all BRAF/MEK inhibitors compared.[5]
Table 3: Cost-Effectiveness of Nivolumab + Relatlimab vs. Nivolumab Monotherapy (US Payer Perspective)
| Metric | Value |
| Incremental Cost | $405,663 |
| Incremental PFS Life Years | 0.326 |
| Incremental PFS QALYs | 0.260 |
| ICER ($/PFS QALY gained) | $1,560,242 |
This analysis from a US payer perspective indicated a very high willingness-to-pay threshold would be required for the combination to be considered cost-effective.[8][9]
Table 4: Cost-Effectiveness of Nivolumab + Relatlimab vs. Nivolumab Monotherapy (Dutch Perspective)
| Metric | Value |
| Incremental Cost | €65,278 |
| Incremental QALYs | 1.56 |
| ICER (€/QALY gained) | €41,896 |
| Probability of Cost-Effectiveness at €50,000/QALY | 60%[10] |
This analysis suggests that in the Netherlands, nivolumab plus relatlimab is a cost-effective option for patients with advanced, unresectable melanoma with PD-L1 expression <1%.[10]
Summary and Conclusion
The combination of nivolumab and relatlimab offers a statistically significant and clinically meaningful improvement in progression-free survival for patients with previously untreated advanced melanoma compared to nivolumab monotherapy.[5] However, the cost-effectiveness of this combination therapy varies significantly depending on the healthcare system and the comparators.
In Canada, nivolumab plus relatlimab was found to be more effective but also more costly than other immunotherapy options, with a high incremental cost-effectiveness ratio (ICER) compared to nivolumab plus ipilimumab.[7] Conversely, it dominated BRAF/MEK inhibitors by being both more effective and less costly.[5][11] In the United States, the incremental cost per quality-adjusted life-year gained was substantially high, suggesting it may not be cost-effective at conventional willingness-to-pay thresholds.[8][9] In contrast, an analysis from the Netherlands indicated that the combination is likely to be a cost-effective treatment option.[10]
These findings underscore the importance of considering regional pricing, healthcare system structures, and chosen comparators when evaluating the economic viability of new cancer therapies. For researchers and drug development professionals, this highlights the need for robust pharmacoeconomic modeling early in the development process to understand the potential value and market access challenges of novel combination therapies. The clinical benefit is evident, but the economic case requires careful consideration and likely necessitates strategic pricing to ensure patient access.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 3. A Study of Relatlimab Plus Nivolumab Versus Nivolumab Alone in Participants With Advanced Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ispor.org [ispor.org]
- 6. Table 4, Cost and Cost-Effectiveness - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacoeconomic Review - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Economic evaluation for the US of relatlimab and nivolumab (RELA+NIVO) versus nivolumab (NIVO) monotherapy in untreated advanced melanoma. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ispor.org [ispor.org]
- 11. jmcp.org [jmcp.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Waste from Clinical Trial CA224
This document provides essential safety and logistical information for the proper disposal of waste generated from clinical trial CA224, which involves the investigational anti-LAG-3 monoclonal antibody (BMS-986016) and nivolumab. The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards for biohazardous and chemical waste disposal.
Immediate Safety and Handling Precautions
All waste generated from this clinical trial should be considered potentially biohazardous. Personnel handling waste must wear appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves (double-gloving recommended)
-
Safety goggles or a face shield
-
A lab coat or gown
Work should be conducted in a designated area, and any spills must be immediately decontaminated with an appropriate disinfectant, such as a 10% bleach solution.
Waste Segregation and Disposal Workflow
Proper segregation of waste at the point of generation is critical. The following diagram illustrates the decision-making process for waste disposal.
Caption: Waste Segregation and Disposal Workflow for this compound.
Experimental Protocols for Waste Handling
3.1. Liquid Waste Decontamination
Liquid waste, such as residual cell culture media or drug formulations, must be chemically decontaminated before disposal.
-
Collect all liquid waste in a clearly labeled, leak-proof container.
-
Add a freshly prepared bleach solution to the liquid waste to achieve a final concentration of 10%.[1][2]
-
Mix thoroughly and allow a contact time of at least 30 minutes to ensure complete inactivation.[1][2]
-
After decontamination, the neutralized liquid can be disposed of down the sanitary sewer, followed by a copious amount of water, provided no other hazardous chemicals are present.[1]
3.2. Solid Waste Decontamination
Solid waste includes items such as contaminated gloves, plasticware, and vials.
-
Collect all non-sharp solid waste in a biohazard bag.
-
Place the biohazard bag inside a rigid, puncture-resistant container with a lid.
-
When the container is three-quarters full, loosely tie the bag to allow for steam penetration and autoclave the contents.
-
After autoclaving, the decontaminated waste can be disposed of as regular solid waste, unless institutional policy requires it to be handled by a medical waste vendor.
3.3. Sharps Disposal
Sharps include needles, syringes, and any other items that can puncture the skin.
-
Immediately place all sharps into a designated, puncture-resistant sharps container.
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, seal it securely.
-
The sealed sharps container must be collected and disposed of by a licensed medical waste vendor.[3]
Quantitative Data for Decontamination
The following table summarizes the recommended quantitative parameters for chemical decontamination. Note that these are general guidelines, and specific institutional protocols should always be followed.
| Parameter | Recommendation |
| Disinfectant | Sodium hypochlorite (household bleach) |
| Final Concentration | 10% (v/v) of a 5.25-6.15% sodium hypochlorite solution |
| Contact Time | Minimum of 30 minutes |
Disclaimer: No specific inactivation data for BMS-986016 or nivolumab was found in the public domain. The use of a broad-spectrum disinfectant like bleach is a standard and recommended practice for biohazardous waste.
Signaling Pathway (Illustrative)
While the disposal procedure itself does not involve a biological signaling pathway, for illustrative purposes, the mechanism of action of the drugs in trial this compound involves the PD-1 and LAG-3 immune checkpoint pathways. The following diagram illustrates this general concept.
Caption: Immune Checkpoint Inhibition by Nivolumab and Relatlimab.
References
Personal protective equipment for handling CA224
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of CA224, a selective and orally active Cdk4–cyclin D1 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. Use a face shield if there is a splash hazard. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing risks associated with handling this compound.
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a specific, well-ventilated area, such as a chemical fume hood.
-
Assemble PPE: Before handling the compound, ensure all necessary personal protective equipment is readily available and in good condition.
-
Review the Safety Data Sheet (SDS): Always review the SDS for this compound before starting any new procedure.[1]
2. Handling:
-
Weighing: If working with the solid form, weigh the necessary amount in a ventilated enclosure to minimize inhalation of any dust.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Use: Conduct all experimental procedures involving this compound within the designated handling area.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.
-
Solvent Waste: Solutions containing this compound should be disposed of in a designated hazardous solvent waste container. Do not pour chemical waste down the drain.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
